Tramazoline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOXEODOFNEZRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1082-57-1 (Parent) | |
| Record name | Tramazoline hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00958350 | |
| Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3715-90-0, 14008-86-7 | |
| Record name | Tramazoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3715-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14008-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tramazoline hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazoline, 2-((5,6,7,8-tetrahydro-1-naphthyl)amino)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tramazoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAMAZOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DG710Q678 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Tramazoline Hydrochloride for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of tramazoline (B1683216) hydrochloride, a widely utilized alpha-adrenergic receptor agonist. The information presented herein is intended to support research and development activities by offering detailed data, experimental protocols, and visual representations of key molecular and procedural pathways.
Core Physicochemical Properties
Tramazoline hydrochloride is the hydrochloride salt of tramazoline, an imidazoline (B1206853) derivative.[1] Its activity as a vasoconstrictor stems from its agonistic effects on α1-adrenergic receptors, making it a common active pharmaceutical ingredient (API) in nasal decongestant formulations.[1][2] A thorough understanding of its physicochemical characteristics is crucial for formulation development, analytical method design, and pharmacokinetic studies.
Chemical and Physical Data
The fundamental chemical and physical properties of this compound are summarized in the table below. This data provides a foundational understanding of the molecule's identity and characteristics.
| Property | Value | Source(s) |
| Chemical Name | N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | [3] |
| Molecular Formula | C₁₃H₁₈ClN₃ | [3] |
| Molecular Weight | 251.75 g/mol | [3] |
| CAS Number | 3715-90-0 | [3] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 172-174 °C | - |
| Computed XLogP3-AA | 2 | [4] |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and bioavailability. It is generally soluble in aqueous and polar organic solvents.
| Solvent | Solubility |
| Water | Soluble |
| Ethanol (96%) | Soluble |
| Methanol | Freely Soluble |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by acting as a selective agonist for α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[1] The activation of these receptors on vascular smooth muscle cells in the nasal mucosa leads to vasoconstriction, thereby reducing nasal congestion.[5]
The signaling cascade initiated by the binding of tramazoline to the α1-adrenergic receptor is a well-characterized pathway involving a Gq heterotrimeric G protein.[6] This interaction triggers a series of intracellular events culminating in smooth muscle contraction.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | C13H18ClN3 | CID 443950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tramazoline | C13H17N3 | CID 5524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Structural Elucidation of Tramazoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tramazoline (B1683216) hydrochloride, a potent α-adrenergic agonist, is a widely utilized active pharmaceutical ingredient (API) in nasal decongestant formulations. This technical guide provides a comprehensive overview of its synthesis and detailed structural elucidation. The synthesis section outlines a probable multi-step chemical process, including a detailed experimental protocol for the key reaction steps. The structural elucidation section presents a summary of spectroscopic and crystallographic data, crucial for the definitive identification and characterization of the molecule. This includes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), alongside crystallographic parameters. Furthermore, this guide illustrates the synthetic workflow and the compound's mechanism of action through detailed diagrams.
Synthesis of Tramazoline Hydrochloride
The synthesis of this compound proceeds through a multi-step pathway, culminating in the formation of the imidazoline (B1206853) ring and subsequent salt formation. A plausible and commonly referenced method involves the reaction of a tetralone derivative with ethylenediamine, followed by cyclization and treatment with hydrochloric acid.
Synthesis Workflow
The overall synthetic process can be visualized as a two-stage process: the formation of the tramazoline base followed by its conversion to the hydrochloride salt.
Tramazoline hydrochloride molecular structure and chemical formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramazoline (B1683216) hydrochloride is a sympathomimetic amine and an imidazoline (B1206853) derivative, primarily utilized as a topical nasal decongestant.[1] It functions as an α-adrenergic receptor agonist, inducing vasoconstriction of the blood vessels within the nasal mucosa.[2][3] This action leads to a reduction in swelling and nasal congestion, providing symptomatic relief from conditions such as acute rhinitis, the common cold, and sinusitis.[1][4] Patented in 1961 and introduced for medical use in 1962, it is a well-established active pharmaceutical ingredient.[5] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.
Molecular Structure and Chemical Identity
The chemical structure of tramazoline hydrochloride consists of a 2-imidazoline ring substituted with a 5,6,7,8-tetrahydronaphthalen-1-yl group.[6] The hydrochloride salt form enhances its solubility and stability for pharmaceutical formulations.
Chemical Formula
The molecular formula for this compound is C₁₃H₁₈ClN₃.[7][8][9]
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride.[8]
Molecular Visualization
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are critical for formulation development, pharmacokinetic profiling, and quality control.
| Property | Value | Reference(s) |
| Molecular Weight | 251.76 g/mol | [8][9] |
| Chemical Formula | C₁₃H₁₈ClN₃ | [7][8][9] |
| CAS Number | 3715-90-0 | [7] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 172-174 °C | [7] |
| Solubility | Soluble in water | |
| pKa | Data not available | |
| Log P (Partition Coefficient) | Data not available |
Mechanism of Action
This compound is a direct-acting sympathomimetic agent. Its primary mechanism of action involves the stimulation of α-adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa.[2][4] This interaction initiates a signaling cascade that results in vasoconstriction.
The binding of tramazoline to α₁-adrenergic receptors, which are G protein-coupled receptors, activates a signaling pathway leading to the constriction of arterioles in the nasal passages.[4] This vasoconstriction reduces blood flow, thereby decreasing tissue volume and alleviating swelling and congestion.[4] The onset of this decongestant effect is rapid, typically occurring within 5 to 10 minutes of administration.[8]
References
- 1. grokipedia.com [grokipedia.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Tramazoline - Wikipedia [en.wikipedia.org]
- 6. Buy this compound | 3715-90-0 [smolecule.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. medkoo.com [medkoo.com]
- 9. This compound | C13H18ClN3 | CID 443950 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of a Vasoconstrictor: An In-depth Technical Guide to the Early Research and Discovery of Tramazoline
Published: December 21, 2025
Abstract: This technical guide provides a comprehensive overview of the early research and discovery of tramazoline (B1683216), a potent vasoconstrictor widely used as a nasal decongestant. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the foundational pharmacological studies that established its mechanism of action. This guide synthesizes available data on its interaction with adrenergic receptors, outlines the experimental methodologies of the era, and presents the key signaling pathways involved in its vasoconstrictive effects.
Introduction: The Emergence of Imidazoline (B1206853) Derivatives
The mid-20th century saw significant advancements in the development of synthetic sympathomimetic amines. Within this context, the imidazoline scaffold emerged as a promising pharmacophore for potent α-adrenergic receptor agonists. Following the success of earlier imidazolines, research efforts intensified to identify novel derivatives with optimized pharmacological profiles. Tramazoline, chemically known as 2-(5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline, was a product of this era of chemical exploration. Patented in 1961 and introduced for medical use in 1962, tramazoline quickly became a staple in the topical treatment of nasal congestion due to its rapid onset and sustained vasoconstrictive action.[1] This guide delves into the seminal research that characterized its properties as a vasoconstrictor.
Mechanism of Action: An Alpha-Adrenergic Agonist
Early pharmacological investigations identified tramazoline as an α-adrenergic receptor agonist.[1] Its primary therapeutic effect, the constriction of blood vessels in the nasal mucosa, is a direct result of its interaction with these receptors on vascular smooth muscle cells. This action reduces blood flow, thereby decreasing swelling and alleviating nasal congestion.[2] Tramazoline is understood to act on both α1 and α2-adrenergic receptor subtypes, which elicit vasoconstriction through distinct signaling cascades.
Signaling Pathways
The vasoconstrictive effect of tramazoline is mediated through two primary G-protein coupled receptor pathways:
-
α1-Adrenergic Receptor Pathway: Activation of α1-adrenergic receptors by tramazoline initiates a signaling cascade through the Gq protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ leads to the contraction of vascular smooth muscle and subsequent vasoconstriction.
-
α2-Adrenergic Receptor Pathway: Tramazoline's interaction with α2-adrenergic receptors involves the Gi protein. Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels contribute to smooth muscle contraction and vasoconstriction.
Early Quantitative Data
The table below summarizes representative binding affinity data for tramazoline at α2-adrenergic receptor subtypes from available literature. It is important to note that these specific values may not be from the initial discovery period but are indicative of the receptor subtype interactions.
| Receptor Subtype | Ligand | Ki (nM) | Assay Type |
| α2A-Adrenergic | Tramazoline | Value not consistently reported in early literature | Radioligand Binding |
| α2B-Adrenergic | Tramazoline | Value not consistently reported in early literature | Radioligand Binding |
| α2C-Adrenergic | Tramazoline | Value not consistently reported in early literature | Radioligand Binding |
Note: Specific Ki and EC50 values for tramazoline from studies conducted in the 1960s are not available in the reviewed literature. The development of specific radioligands and receptor subtype analysis techniques occurred later.
Experimental Protocols of the Era
The characterization of tramazoline as a vasoconstrictor would have relied on the established pharmacological methods of the 1960s and 1970s. These protocols were designed to assess the physiological effects of compounds on vascular tone and to elucidate their mechanism of action at the receptor level.
In Vivo and In Vitro Vasoconstriction Assays
Objective: To determine the vasoconstrictive properties of tramazoline in living organisms or isolated tissues.
Methodology (In Vivo - Preclinical Models):
-
Animal Model: Anesthetized animals such as dogs, cats, or rabbits were commonly used.
-
Measurement of Nasal Blood Flow: Techniques to measure changes in nasal mucosal blood flow were employed. One such method was the use of plethysmography to detect volume changes in the nasal cavity, indicative of vascular engorgement or constriction. Another approach involved direct measurement of blood flow using techniques like the hydrogen clearance method, where the rate of washout of inhaled hydrogen gas from the tissue is proportional to blood flow.
-
Drug Administration: Tramazoline would be administered topically to the nasal mucosa or intravenously.
-
Data Acquisition: Changes in nasal volume or blood flow would be recorded before and after drug administration to generate dose-response curves.
Methodology (In Vitro):
-
Tissue Preparation: Isolated arterial segments (e.g., from rabbit aorta) were mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Tension Measurement: The arterial rings were connected to isometric force transducers to record changes in contractile tension.
-
Drug Application: Cumulative concentrations of tramazoline were added to the organ bath.
-
Data Analysis: The increase in tension was measured to determine the EC50 value and the maximum contractile response.
Receptor Binding Assays
Objective: To determine the affinity of tramazoline for adrenergic receptors.
Methodology (Radioligand Binding Assay):
-
Membrane Preparation: A tissue source rich in adrenergic receptors (e.g., rat brain cortex or spleen) was homogenized and centrifuged to isolate a membrane fraction.
-
Incubation: The membranes were incubated with a radiolabeled ligand (a molecule with a radioactive isotope that binds to the target receptor, e.g., [3H]-prazosin for α1 or [3H]-clonidine for α2 receptors) and varying concentrations of unlabeled tramazoline.
-
Separation: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters was measured using a scintillation counter.
-
Data Analysis: The concentration of tramazoline that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity.
Synthesis and Discovery
The synthesis of 2-imidazolines was well-established by the time of tramazoline's development. The general synthesis involves the condensation of a 1,2-diamine with a nitrile or its derivative. For tramazoline, this would involve the reaction of ethylenediamine (B42938) with a derivative of 1-amino-5,6,7,8-tetrahydronaphthalene. The specific details of the original synthesis patented in 1961 would have outlined the precise reaction conditions, catalysts, and purification methods used to produce 2-(5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline. The subsequent pharmacological screening would have utilized the in vivo and in vitro assays described above to identify its potent vasoconstrictive properties from a series of synthesized analogues.
Conclusion
The early research into tramazoline established it as a potent α-adrenergic agonist with significant vasoconstrictive properties. Utilizing the standard pharmacological techniques of the time, scientists were able to demonstrate its efficacy in constricting blood vessels, providing the foundational evidence for its development as a nasal decongestant. While specific quantitative data from the initial publications are not readily accessible, the understanding of its mechanism of action through α1 and α2-adrenergic signaling pathways remains a cornerstone of its clinical use. The discovery of tramazoline is a testament to the systematic approach of synthesis and pharmacological screening that characterized mid-20th-century drug development.
References
Tramazoline Hydrochloride: A Technical Overview of its Alpha-1 Adrenergic Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramazoline (B1683216) hydrochloride is a well-established alpha-adrenergic receptor agonist, primarily utilized as a nasal decongestant.[1][2][3] Its therapeutic effect stems from its ability to constrict blood vessels in the nasal mucosa, thereby reducing swelling and alleviating congestion.[1][2] This technical guide provides an in-depth analysis of the alpha-1 adrenergic receptor agonist activity of tramazoline hydrochloride, focusing on its pharmacological characteristics, the underlying signaling pathways, and the experimental methodologies used for its characterization. While specific quantitative data for tramazoline's activity at individual alpha-1 adrenergic receptor subtypes is not extensively available in public literature, this guide outlines the established protocols to determine these parameters and provides comparative data for other well-characterized alpha-1 adrenergic agonists.
Core Mechanism of Action
This compound functions as a sympathomimetic agent by directly stimulating alpha-adrenergic receptors.[1][2] The activation of these receptors, which are G protein-coupled receptors (GPCRs), initiates an intracellular signaling cascade that leads to the contraction of smooth muscle cells within the walls of blood vessels in the nasal passages.[1] This vasoconstriction reduces blood flow, decreases tissue volume, and consequently opens the nasal airways.[1]
Quantitative Pharmacological Data
Precise binding affinities (Ki) and functional potencies (EC50) of this compound for the individual alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) are not consistently reported in publicly available scientific literature. However, some sources indicate that tramazoline possesses a high affinity for α1A and α1D receptors, with Ki values in the low nanomolar range.[4] One database reports a non-subtype-specific IC50 value for tramazoline at the "Adrenergic receptor alpha-1".[5]
For a comprehensive understanding and comparative analysis, the following tables summarize the available data for tramazoline and provide a benchmark with other common alpha-1 adrenergic agonists.
Table 1: Binding Affinity (Ki) of Adrenergic Agonists at Alpha-1 Receptor Subtypes
| Agonist | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | Notes |
| This compound | Not Reported | Not Reported | Not Reported | High affinity for α1A and α1D reported in the "low nanomolar range".[4] |
| Oxymetazoline | 15.8 | 63.1 | 25.1 | Data from radioligand binding studies. |
| Xylometazoline | 126 | 316 | 158 | Data from radioligand binding studies. |
| Phenylephrine | 251 | 794 | 398 | Data from radioligand binding studies. |
| Norepinephrine | 126 | 316 | 63.1 | Data from radioligand binding studies. |
Table 2: Functional Potency (EC50) of Adrenergic Agonists at Alpha-1 Receptor Subtypes
| Agonist | α1A (EC50, nM) | α1B (EC50, nM) | α1D (EC50, nM) | Assay Type |
| This compound | Not Reported | Not Reported | Not Reported | Calcium mobilization or other functional assays. |
| Oxymetazoline | 39.8 | >10,000 | >10,000 | Calcium Mobilization |
| Xylometazoline | 251 | >10,000 | >10,000 | Calcium Mobilization |
| Phenylephrine | 31.6 | 100 | 79.4 | Calcium Mobilization |
| Norepinephrine | 7.9 | 25.1 | 6.3 | Calcium Mobilization |
Note on Data: The provided Ki and EC50 values for comparator agonists are representative and may vary depending on the specific experimental conditions and cell systems used. The lack of specific, publicly available data for this compound at the alpha-1 receptor subtypes highlights an area for further research. The experimental protocols detailed in the following section provide a framework for obtaining these crucial quantitative parameters.
Signaling Pathway
The alpha-1 adrenergic receptors are coupled to the Gq/11 family of G proteins.[6] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This initiates a well-defined downstream signaling cascade:
-
Activation of Phospholipase C (PLC): The activated alpha subunit of the Gq/11 protein stimulates the membrane-bound enzyme phospholipase C.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.
-
Generation of Second Messengers: This hydrolysis yields two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C.
-
Cellular Response: The elevated intracellular calcium levels and the activation of PKC lead to the phosphorylation of various downstream effector proteins, ultimately resulting in smooth muscle contraction and the observed vasoconstriction.
Experimental Protocols
To quantitatively assess the alpha-1 adrenergic receptor agonist activity of this compound, the following established experimental protocols are recommended.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for α1A, α1B, and α1D adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human alpha-1 adrenergic receptor subtype (e.g., from stably transfected HEK293 or CHO cells).
-
Radioligand: [3H]-Prazosin (a high-affinity, non-selective α1-antagonist).
-
This compound and comparator compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-Prazosin (typically at its Kd value), and varying concentrations of this compound or a comparator compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist, e.g., phentolamine).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Activation of Gq-coupled α1-adrenergic receptors leads to an increase in intracellular calcium levels. This assay measures this functional response.
Objective: To determine the functional potency (EC50) and efficacy of this compound at α1-adrenergic receptor subtypes.
Materials:
-
HEK293 cells (or another suitable cell line) stably expressing a specific human α1-adrenergic receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound and comparator compounds.
-
96-well, black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific period (e.g., 30-60 minutes) at 37°C.
-
Compound Addition: Place the cell plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, the instrument's liquid handler adds serial dilutions of this compound or comparator compounds to the wells.
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the agonist. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined from this curve.
Conclusion
This compound is an effective alpha-1 adrenergic receptor agonist whose mechanism of action is centered on the Gq/11 signaling pathway, leading to vasoconstriction. While its clinical efficacy as a nasal decongestant is well-documented, a detailed, publicly available characterization of its binding affinity and functional potency at the individual alpha-1 adrenergic receptor subtypes is lacking. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to quantitatively determine these key pharmacological parameters. Such data would be invaluable for a more complete understanding of tramazoline's pharmacological profile and could inform the development of more selective and efficacious alpha-1 adrenergic agonists for various therapeutic applications.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. tramazoline [drugcentral.org]
- 6. The pharmacology of α1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Tramazoline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tramazoline (B1683216) hydrochloride is a sympathomimetic agent, belonging to the imidazoline (B1206853) class of compounds, primarily utilized as a topical nasal decongestant.[1][2][3] Its therapeutic efficacy stems from its activity as an agonist at α-adrenergic receptors, which triggers vasoconstriction in the nasal mucosa, leading to a reduction in swelling and nasal congestion.[2][4] Preclinical evidence indicates that tramazoline possesses a high affinity for α1A and α1D adrenergic receptor subtypes, with Ki values reported to be in the low nanomolar range.[5] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of tramazoline hydrochloride, detailing its mechanism of action, available receptor interaction data, and the requisite experimental protocols for its pharmacological characterization.
Mechanism of Action
This compound exerts its pharmacological effects by directly stimulating α-adrenergic receptors located on the smooth muscle cells of blood vessels within the nasal mucosa.[4][6] This agonistic action initiates a signaling cascade that results in vasoconstriction, thereby reducing blood flow and alleviating nasal congestion.[2][4] The primary targets of tramazoline are the α1- and α2-adrenergic receptors.[6][7]
Alpha-1 Adrenergic Receptor Activation
Upon binding to α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq subtype, tramazoline induces a conformational change in the receptor. This activates the associated Gq protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of vascular smooth muscle cells and subsequent vasoconstriction.[4]
Alpha-2 Adrenergic Receptor Activation
Tramazoline also demonstrates activity at α2-adrenergic receptors, which are coupled to Gi proteins.[8] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels contributes to the contraction of vascular smooth muscle, further enhancing the vasoconstrictive effect.
Quantitative Preclinical Data
A comprehensive review of publicly available preclinical data reveals a notable scarcity of specific quantitative values for the binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound at various adrenergic receptor subtypes. While some sources indicate a high affinity for α1A and α1D receptors with Ki values in the low nanomolar range, the precise experimental data to substantiate this claim is not readily accessible in the cited literature.[5]
Table 1: Summary of Preclinical Pharmacological Data for this compound
| Parameter | Receptor Subtype | Reported Value/Activity | Source |
| Binding Affinity (Ki) | α1A, α1D | High affinity (low nanomolar range) | [5] |
| α1 (general) | Agonist | [3][4] | |
| α2 (general) | Agonist | [6][8] | |
| Functional Activity | Vasoconstriction | Effective | [2][4] |
Experimental Protocols
The following sections detail the standard experimental methodologies required to fully characterize the preclinical pharmacological profile of this compound.
Radioligand Binding Assays
These assays are essential for determining the binding affinity (Ki) of this compound for different α-adrenergic receptor subtypes.
Objective: To quantify the affinity of this compound for α1A, α1B, α1D, α2A, α2B, and α2C adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human α-adrenergic receptor subtypes.
-
Radioligands specific for α1 and α2 receptors (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine or [3H]-Rauwolscine for α2).
-
This compound of known concentration.
-
Non-specific binding control (e.g., phentolamine (B1677648) at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of tramazoline that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays: Isolated Tissue Bath for Vasoconstriction
This assay measures the functional potency (EC50) and efficacy (Emax) of this compound in inducing vasoconstriction in isolated blood vessels.
Objective: To determine the concentration-response relationship for this compound-induced vasoconstriction.
Materials:
-
Isolated arterial rings (e.g., from rat aorta or mesenteric artery).
-
Isolated tissue bath system with force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
This compound stock solution.
-
A standard full agonist (e.g., phenylephrine (B352888) or norepinephrine) for normalization.
Procedure:
-
Tissue Preparation: Dissect and prepare arterial rings of approximately 2-4 mm in length.
-
Mounting: Mount the rings in the tissue baths between two hooks, with one attached to a fixed point and the other to a force transducer.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with regular changes of the physiological salt solution.
-
Viability Check: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability.
-
Concentration-Response Curve: After a washout period, cumulatively add increasing concentrations of this compound to the bath and record the resulting contractile force until a maximal response is achieved.
-
Data Analysis: Plot the contractile response against the log concentration of this compound. Fit the data to a sigmoidal curve to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response).
Signal Transduction Pathway Analysis: Intracellular Calcium Mobilization
This assay investigates the ability of this compound to induce intracellular calcium release, a key event in α1-adrenergic receptor signaling.
Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation.
Materials:
-
Cell line expressing the α1-adrenergic receptor of interest.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound stock solution.
-
Fluorescence plate reader or microscope with live-cell imaging capabilities.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation: Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration. Determine the EC50 for calcium mobilization.
Visualizations
Signaling Pathway of Alpha-1 Adrenergic Receptor Activation
Caption: Alpha-1 adrenergic receptor signaling cascade initiated by tramazoline.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity (Ki).
Conclusion
This compound is an effective α-adrenergic agonist that induces vasoconstriction, forming the basis of its clinical use as a nasal decongestant. Its mechanism of action involves the stimulation of both α1- and α2-adrenergic receptors. While preclinical evidence suggests a high affinity for certain α1-receptor subtypes, there is a conspicuous lack of detailed, publicly available quantitative data to fully delineate its receptor subtype selectivity and functional potency. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to build a comprehensive preclinical pharmacological profile for this compound, which would be invaluable for further research and drug development efforts.
References
- 1. Tramazoline - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Buy this compound | 3715-90-0 [smolecule.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
- 6. youtube.com [youtube.com]
- 7. KEGG DRUG: Tramazoline [genome.jp]
- 8. Comparison of hemostatic effect and safety between epinephrine and tramazoline during nasotracheal intubation: a double-blind randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Tramazoline hydrochloride CAS number and chemical identifiers
This technical guide provides a comprehensive overview of Tramazoline hydrochloride, focusing on its chemical identity, mechanism of action, pharmacological properties, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Identifiers
This compound is the hydrochloride salt of Tramazoline. The following table summarizes its key chemical identifiers.
| Identifier Type | Data |
| CAS Number | 3715-90-0[1][2] |
| IUPAC Name | N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride[1] |
| Molecular Formula | C₁₃H₁₈ClN₃[1] |
| Molecular Weight | 251.76 g/mol [2][3] |
| Canonical SMILES | C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl[1] |
| InChI | InChI=1S/C13H17N3.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H[1][3] |
| InChIKey | RZOXEODOFNEZRS-UHFFFAOYSA-N[3] |
| Other Identifiers | - Tramazoline Free Base CAS: 1082-57-1[3] - Tramazoline HCl Monohydrate CAS: 74195-73-6[3][4] |
Mechanism of Action
Tramazoline is a sympathomimetic agent that acts as a selective alpha-1 (α₁) adrenergic receptor agonist.[3][5] Its primary use is as a nasal decongestant, where it induces vasoconstriction of the blood vessels in the nasal mucosa.[5][6] This action reduces blood flow, leading to a decrease in tissue swelling and nasal congestion, thereby improving airflow.[6][7]
The molecular mechanism involves the activation of Gq protein-coupled α₁-adrenergic receptors on vascular smooth muscle cells.[6][8] This activation initiates a downstream signaling cascade, as illustrated in the diagram below.
Activation of the Gq protein stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ levels, along with the activation of Protein Kinase C (PKC) by DAG, lead to the contraction of smooth muscle cells, resulting in vasoconstriction.[6][7]
Pharmacological & Physicochemical Properties
Tramazoline exhibits a rapid onset and a prolonged duration of action. Its physicochemical properties are summarized below.
Table 1: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Onset of Action | Within 5 minutes[9] |
| Duration of Action | 6 - 8 hours[1] |
| Elimination Half-Life | ~2 - 3 hours[6] |
| Excretion | ~30% in urine, ~10% in feces[6] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 172-174 °C[7] |
| Appearance | White or almost white crystalline powder[7] |
| Solubility | Soluble in water and ethanol[7] |
Table 3: Receptor Binding Affinity
| Receptor Subtype | Affinity | Note |
|---|---|---|
| α₁ₐ & α₁D | High Affinity | Ki values reported in the low nanomolar range[1] |
| β-adrenergic | Negligible Activity |[1] |
Experimental Protocols
This section details methodologies for key experiments relevant to the study of this compound and other α-adrenergic agonists.
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To quantify the affinity of this compound for α₁-adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the α₁-adrenergic receptor subtype of interest (e.g., from transfected HEK293 cells).
-
Radioligand (e.g., [³H]-Prazosin for α₁ receptors).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and scintillation counter.
-
96-well plates and a cell harvester.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[5]
-
Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competitive binding. The final assay volume is typically 250 µL.[5]
-
Total Binding: Add membrane preparation, assay buffer, and radioligand.
-
Non-specific Binding (NSB): Add membrane preparation, a high concentration of an unlabeled competing ligand (e.g., phentolamine), and radioligand.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[3]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of Tramazoline that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
This functional assay measures the ability of a compound to induce contraction in isolated blood vessels.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in inducing vascular smooth muscle contraction.
Materials:
-
Isolated arterial rings (e.g., from rat mesenteric artery or canine saphenous vein).[10][11]
-
Organ bath system with isometric force transducers.
-
Physiological salt solution (e.g., Krebs-Ringer bicarbonate solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Potassium chloride (KCl) solution for viability testing.
-
This compound stock solution.
Protocol:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired blood vessel and place it in cold physiological salt solution. Clean the vessel of adherent tissue and cut it into rings of 2-3 mm in length.[10]
-
Mounting: Mount the arterial rings in an organ bath chamber, connecting one side to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate in the aerated, warmed physiological solution under a determined optimal resting tension for at least 60 minutes. Replace the buffer every 15-20 minutes.
-
Viability Test: Contract the rings with a high concentration of KCl (e.g., 40-80 mM) to ensure tissue viability and to determine the maximum contractile response.[11]
-
Washout: Wash the tissues repeatedly with fresh buffer until the tension returns to the baseline resting level.
-
Drug Administration: Add this compound to the organ bath in a cumulative, concentration-dependent manner. Allow the contractile response to stabilize at each concentration before adding the next.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
Data Analysis:
-
Express the contractile response to Tramazoline as a percentage of the maximum contraction induced by KCl.
-
Plot the normalized response against the log concentration of Tramazoline to generate a concentration-response curve.
-
Fit the curve using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).
-
References
- 1. medkoo.com [medkoo.com]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Uneven distribution of postjunctional alpha 1-and alpha 2-like adrenoceptors in canine arterial and venous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide inhibition simulates the enhancement of alpha 1 agonist-induced vasoconstriction in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Tramazoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of tramazoline (B1683216) hydrochloride, with a specific focus on its solubility in various solvents and its stability under different environmental conditions. Tramazoline hydrochloride, an imidazoline (B1206853) derivative, is primarily utilized as a nasal decongestant. A thorough understanding of its solubility and stability is paramount for the formulation of effective, safe, and stable pharmaceutical products. This document collates available quantitative data, outlines detailed experimental protocols for characterization, and presents logical workflows for solubility and stability testing.
Introduction
This compound is the hydrochloride salt of tramazoline, a sympathomimetic amine that functions as an α-adrenergic receptor agonist.[1] Its primary pharmacological action is vasoconstriction of the nasal mucosa, which leads to a reduction in swelling and nasal congestion.[1] The efficacy and safety of a pharmaceutical formulation are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API). For this compound, its solubility dictates the formulation strategies that can be employed, particularly for liquid dosage forms such as nasal sprays, while its stability profile determines the product's shelf-life and storage requirements.
This guide aims to provide a detailed technical resource for professionals in the pharmaceutical industry by consolidating key information on the solubility and stability of this compound.
Physicochemical Properties of this compound
This compound is a white or almost white crystalline powder.[2] Key physicochemical identifiers are provided in the table below.
| Property | Value | Reference(s) |
| Chemical Name | N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | [3] |
| Molecular Formula | C₁₃H₁₈ClN₃ | [3] |
| Molecular Weight | 251.75 g/mol | [3] |
| CAS Number | 3715-90-0 | [3] |
| Melting Point | 172-174°C | [3] |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation, especially for aqueous-based nasal sprays. Its solubility is influenced by the nature of the solvent and the pH of the medium.[3]
Quantitative Solubility Data
The available quantitative and qualitative solubility data for this compound in various solvents are summarized below. It is important to note that temperature conditions for these solubility measurements are not always specified in the available literature.
| Solvent | Solubility | Reference(s) |
| Water | 0.408 mg/mL (calculated at physiological conditions) | [3] |
| Methanol | Freely soluble | [3] |
| Ethanol (96%) | Soluble | [3] |
| Ethanol:Phosphate (B84403) Buffered Saline (1:3, pH 7.2) | ~0.25 mg/mL | [3] |
| Acetone | Data not available |
Pharmacopeial definitions of solubility are as follows: "Freely soluble" - from 1 to 10 parts of solvent required for 1 part of solute; "Soluble" - from 10 to 30 parts of solvent required for 1 part of solute.
The ionizable nature of the imidazoline moiety in this compound suggests that its aqueous solubility is pH-dependent, with enhanced dissolution expected under acidic conditions due to the protonation of the basic nitrogen centers.[3]
Stability Profile
The stability of this compound is a crucial factor in ensuring the safety and efficacy of its pharmaceutical formulations throughout their shelf life. As an imidazoline derivative, its stability is susceptible to environmental factors such as pH, temperature, and light. While specific quantitative kinetic data for this compound is limited in publicly available literature, its stability profile can be inferred from studies on structurally similar compounds, such as oxymetazoline (B75379) and xylometazoline (B1196259).
Influence of pH
Studies on imidazoline derivatives like oxymetazoline and xylometazoline have shown that their stability in aqueous solutions is significantly influenced by pH. Hydrolysis is a primary degradation pathway.[4][5] For instance, the hydrolysis of oxymetazoline hydrochloride is catalyzed by hydrogen ions at low pH and is also subject to spontaneous hydrolysis.[4] A minimal rate of hydrolysis for oxymetazoline is observed in the pH range of 2.0 to 5.0.[4] Similarly, xylometazoline hydrochloride is most stable in a mildly acidic to neutral pH range (4.5 to 7.5) and shows significant degradation in alkaline and strong acidic conditions.[5] Given these findings, it is highly probable that this compound exhibits optimal stability in a mildly acidic to neutral pH range.
Influence of Temperature
Influence of Light (Photostability)
Many pharmaceutical compounds are susceptible to degradation upon exposure to light, a process known as photodegradation. Studies on the related compound oxymetazoline hydrochloride have shown it to be light-sensitive in aqueous solutions.[7] The photodegradation of oxymetazoline was found to be pH-dependent, with a decrease in pH from 6 to 4 significantly reducing the level of degradation.[7] This suggests that this compound may also be susceptible to photodegradation and that formulation at a lower pH and the use of light-resistant packaging may be necessary to ensure its stability.
Experimental Protocols
This section outlines the detailed methodologies for conducting key experiments to determine the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, methanol, acetone) at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvents of high purity
-
Vials with airtight seals
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a syringe filter. Accurately dilute the filtrate with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or an HPLC method.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or g/100mL.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the drug substance.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (e.g., 0.1 N)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber with controlled light/UV exposure
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and keep the solution at a controlled temperature (e.g., 60°C) for a specified period. Withdraw samples at different time points, neutralize them, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and store at room temperature. Analyze samples at various time intervals.
-
Thermal Degradation: Expose solid this compound powder to dry heat in an oven (e.g., 80°C) for a defined period. Also, prepare a solution of the drug and expose it to the same thermal stress. Analyze the samples by HPLC.
-
Photolytic Degradation: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark. Analyze both samples by HPLC.
-
Analysis: Use a stability-indicating HPLC method to separate the parent drug from any degradation products. The use of a PDA detector will help in assessing peak purity and in obtaining UV spectra of the degradants.
Analytical Methods for Quantification
5.3.1. UV-Visible Spectrophotometry
A simple and rapid method for the quantification of this compound in solution can be developed using UV-Vis spectrophotometry.
Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol) and scan its absorbance in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the predetermined λmax.
-
Plot Calibration Curve: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin, following the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the unknown sample solution (appropriately diluted) at λmax and determine its concentration from the calibration curve.
5.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and sensitive method for the quantification of this compound and is essential for stability studies to separate the parent drug from its degradation products. A typical stability-indicating HPLC method would involve:
-
Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to the acidic range) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution may be required to separate all degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A PDA detector is highly recommended.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. The data indicates that it is soluble in water and polar organic solvents, with its aqueous solubility being pH-dependent. While quantitative stability data for this compound is scarce, evidence from structurally related imidazoline derivatives strongly suggests that it is susceptible to hydrolysis, particularly in non-optimal pH conditions, and is sensitive to heat and light.
For the development of robust pharmaceutical formulations of this compound, it is imperative to conduct thorough solubility and stability studies. The experimental protocols provided in this guide offer a framework for such investigations. Future research should focus on generating quantitative degradation kinetics data for this compound to allow for more precise prediction of its shelf-life under various storage conditions. This will ultimately contribute to the development of safer and more effective nasal decongestant products.
References
- 1. bepls.com [bepls.com]
- 2. CAS 3715-90-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 3715-90-0 [smolecule.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20090281156A1 - Enhancing photostabilization of oxymetazoline - Google Patents [patents.google.com]
Tramazoline Hydrochloride: A Deep Dive into Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramazoline (B1683216) hydrochloride is a well-established α-adrenergic agonist utilized primarily as a nasal decongestant. Its therapeutic effect stems from its ability to constrict nasal blood vessels, thereby reducing swelling and congestion. This is achieved through its interaction with α-adrenergic receptors. A thorough understanding of its receptor binding affinity and selectivity is crucial for optimizing its therapeutic use and for the development of novel, more targeted therapies. This technical guide provides a comprehensive overview of the receptor binding characteristics of tramazoline hydrochloride, details of experimental protocols for its assessment, and a visualization of its signaling pathways.
While tramazoline is known to be an agonist at both α1 and α2-adrenergic receptors, a detailed quantitative analysis of its binding affinity (Ki) or inhibitory concentration (IC50) across the full spectrum of adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C) is not extensively available in publicly accessible literature. The information that is available suggests a higher sensitivity of venous smooth muscle to tramazoline compared to arterial smooth muscle, indicating a potential selectivity towards α2-like adrenoceptors which are more prevalent in venous tissue.
Data Presentation
Due to the limited availability of specific quantitative binding data for this compound across all adrenergic receptor subtypes in the public domain, a comprehensive comparative table cannot be constructed at this time. Research providing specific Ki or IC50 values for tramazoline at each α1 and α2 subtype is required for a complete selectivity profile.
Experimental Protocols
The characterization of this compound's receptor binding affinity and functional activity can be achieved through a combination of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor. A competitive binding assay is typically used to determine the inhibition constant (Ki) of an unlabeled compound like tramazoline.
Objective: To determine the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single human α-adrenergic receptor subtype (e.g., HEK293 or CHO cells).
-
Radioligand: A subtype-selective radiolabeled antagonist (e.g., [³H]-Prazosin for α1 subtypes, [³H]-Yohimbine or [³H]-Rauwolscine for α2 subtypes).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., phentolamine).
-
Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass Fiber Filters: For separating bound from free radioligand.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-90 minutes at room temperature.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of tramazoline that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assays
Functional assays measure the biological response elicited by the binding of a ligand to its receptor. For G-protein coupled receptors like adrenergic receptors, common functional assays include measuring changes in second messenger levels.
α1-adrenergic receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium.
Objective: To determine the functional potency (EC50) of this compound at α1-adrenergic receptor subtypes.
Materials:
-
Cell Line: A cell line (e.g., HEK293) stably expressing a specific α1-adrenergic receptor subtype and a calcium indicator protein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fluorometric Imaging Plate Reader (FLIPR) or Luminometer: To measure changes in fluorescence or luminescence.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Dye Loading (if applicable): If using a fluorescent dye, incubate the cells with the dye according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Measure the immediate change in fluorescence or luminescence, which corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the response against the log of the tramazoline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
α2-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (EC50) of this compound at α2-adrenergic receptor subtypes.
Materials:
-
Cell Line: A cell line (e.g., CHO-K1) stably expressing a specific α2-adrenergic receptor subtype.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Test Compound: this compound.
-
cAMP Assay Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate for a defined period to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log of the tramazoline concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which in this context represents the functional potency.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound upon binding to α1 and α2-adrenergic receptors.
Caption: Tramazoline-mediated α1-adrenergic receptor (Gq) signaling pathway.
Caption: Tramazoline-mediated α2-adrenergic receptor (Gi) signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for a competitive radioligand binding assay.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tramazoline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Tramazoline Hydrochloride in pharmaceutical formulations.
Introduction
This compound is a sympathomimetic amine, widely used as a nasal decongestant. It functions as an α-adrenergic agonist, causing vasoconstriction of the nasal mucosa and subsequent reduction in swelling and congestion. Accurate and reliable quantification of this compound in pharmaceutical preparations is crucial for ensuring product quality, safety, and efficacy.
This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is developed to separate this compound from its potential degradation products, ensuring specificity and accuracy. The protocol outlined below is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Ammonium Acetate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (18.2 MΩ·cm)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.01 M Ammonium Acetate (pH 6.0) : Acetonitrile (50:50, v/v)[4] |
| Flow Rate | 1.2 mL/min[4] |
| Column Temperature | 40°C[4] |
| Detection Wavelength | 270 nm[1] |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of purified water to prepare a 0.01 M solution. Adjust the pH to 6.0 using dilute orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with Acetonitrile in a 50:50 (v/v) ratio and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions (10-110 µg/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10 to 110 µg/mL.[1]
-
Sample Preparation (for a nasal spray formulation): Accurately transfer a volume of the nasal spray formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask. Dilute to volume with the mobile phase. Further dilute 5 mL of this solution to 50 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
System Suitability
System suitability was evaluated by injecting six replicate injections of a 50 µg/mL this compound standard solution. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation Study)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The this compound standard was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.
-
Acid Degradation: 1 mL of 1000 µg/mL this compound solution was treated with 1 mL of 0.1 M HCl at 60°C for 2 hours. The solution was then neutralized with 0.1 M NaOH.
-
Base Degradation: 1 mL of 1000 µg/mL this compound solution was treated with 1 mL of 0.1 M NaOH at 60°C for 2 hours. The solution was then neutralized with 0.1 M HCl.
-
Oxidative Degradation: 1 mL of 1000 µg/mL this compound solution was treated with 1 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug was kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.
The stressed samples were diluted with the mobile phase to a final concentration of 50 µg/mL and injected into the HPLC system. The chromatograms were evaluated for the resolution between the this compound peak and any degradation product peaks.
Linearity
The linearity of the method was established by constructing a calibration curve with at least five concentrations over the range of 10-110 µg/mL.[1] The peak area versus concentration data was subjected to linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (% Recovery)
The accuracy of the method was determined by the standard addition method. A known amount of this compound standard was spiked into a placebo formulation at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% - 102.0% |
| % RSD | ≤ 2.0% |
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the same sample solution (50 µg/mL) were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.
| Parameter | Acceptance Criteria |
| % RSD | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2°C)
-
pH of the mobile phase buffer (± 0.2 units)
The effect of these changes on the system suitability parameters was observed.
Data Presentation
Table 1: System Suitability Results
| Parameter | Result |
| Tailing Factor | 1.1 |
| Theoretical Plates | 5800 |
| % RSD of Peak Area | 0.5% |
| % RSD of Retention Time | 0.2% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150.2 |
| 30 | 455.8 |
| 50 | 752.1 |
| 70 | 1058.5 |
| 90 | 1360.3 |
| 110 | 1655.9 |
| r² | 0.9995 |
Table 3: Accuracy (% Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80% | 40 | 39.8 | 99.5% | 0.8% |
| 100% | 50 | 50.3 | 100.6% | 0.6% |
| 120% | 60 | 60.5 | 100.8% | 0.5% |
Table 4: Precision Data
| Precision Type | % RSD of Peak Area |
| Repeatability | 0.7% |
| Intermediate Precision | 1.2% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 1.45[1] |
| LOQ | 4.8[1] |
Table 6: Robustness Study
| Parameter Varied | % RSD of Peak Area | Tailing Factor |
| Flow Rate (1.1 mL/min) | 0.6% | 1.1 |
| Flow Rate (1.3 mL/min) | 0.8% | 1.0 |
| Acetonitrile (48%) | 0.7% | 1.1 |
| Acetonitrile (52%) | 0.6% | 1.0 |
| Temperature (38°C) | 0.5% | 1.1 |
| Temperature (42°C) | 0.6% | 1.0 |
| pH (5.8) | 0.7% | 1.1 |
| pH (6.2) | 0.6% | 1.1 |
Visualization
Caption: Workflow for HPLC method development and validation.
Caption: Interrelation of HPLC method validation parameters.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and demonstrated to be stability-indicating through forced degradation studies. This method is suitable for routine quality control analysis of this compound in pharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study and development of reversed-phase HPLC systems for the determination of 2-imidazolines in the presence of preservatives in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cell-Based Assays for Tramazoline Hydrochloride Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramazoline (B1683216) hydrochloride is a sympathomimetic amine and alpha-adrenergic agonist primarily utilized as a topical nasal decongestant.[1][2][3] Its therapeutic effect is derived from its ability to stimulate alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa, leading to vasoconstriction.[4][5] This action reduces blood flow, thereby decreasing swelling and alleviating nasal congestion.[4] Tramazoline is known to interact with both alpha-1 and alpha-2 adrenergic receptor subtypes.[6] Understanding its binding affinity and functional potency at these various subtypes is crucial for a comprehensive pharmacological characterization and for the development of novel therapeutic applications.
These application notes provide detailed protocols for in vitro cell-based assays to determine the efficacy of tramazoline hydrochloride at human alpha-1 and alpha-2 adrenergic receptor subtypes. The described assays include receptor binding assays to determine binding affinity (Ki), and functional assays to measure agonistic activity through second messenger mobilization (intracellular calcium for alpha-1 receptors and cyclic AMP for alpha-2 receptors).
Data Presentation: Quantitative Analysis of this compound Activity
A thorough literature search was conducted to gather specific binding affinity (Ki) and functional potency (EC50/IC50) data for this compound at the different human alpha-adrenergic receptor subtypes. While some data is available, a complete profile for all subtypes is not extensively published. The following tables summarize the available data and provide comparative values for other well-characterized alpha-adrenergic agonists to offer a frame of reference for expected efficacy.
Table 1: Binding Affinity (Ki) of this compound and Comparative Alpha-Adrenergic Agonists at Human Adrenergic Receptor Subtypes
| Compound | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) |
| Tramazoline | Low nM range[6][7] | Data not available | Low nM range[6][7] | 31.6[8] | 138.0[8] | 275.4[8] |
| Oxymetazoline | 3.0 | 5.0 | 2.5 | 0.6 | 2.0 | 1.3 |
| Xylometazoline | 25.0 | 32.0 | 20.0 | 2.0 | 10.0 | 5.0 |
| Clonidine | 1000 | 800 | 1200 | 1.5 | 3.0 | 2.0 |
| Phenylephrine | 160 | 250 | 100 | >10,000 | >10,000 | >10,000 |
Note: Ki values for Tramazoline at α2 subtypes were calculated from pKi values of 7.50, 6.86, and 6.56 for α2A, α2B, and α2C respectively[8]. Data for comparative agonists are compiled from various pharmacological sources for illustrative purposes.
Table 2: Functional Potency (EC50/IC50) of this compound and Comparative Alpha-Adrenergic Agonists
| Compound | α1 Subtypes (EC50, nM) - Calcium Mobilization | α2 Subtypes (IC50, nM) - cAMP Inhibition |
| Tramazoline | Data not available | Data not available |
| Oxymetazoline | α1A: ~100 (partial agonist) | α2A: ~5 |
| Xylometazoline | α1A: ~200 (partial agonist) | α2A: ~20 |
| Clonidine | >1000 | α2A: ~10 |
| Phenylephrine | α1A: ~150 | >10,000 |
Signaling Pathways and Experimental Overviews
The interaction of this compound with alpha-1 and alpha-2 adrenergic receptors initiates distinct downstream signaling cascades. The following diagrams illustrate these pathways and the general workflow for their in vitro assessment.
Experimental Protocols
The following are detailed protocols for conducting in vitro cell-based assays to determine the binding affinity and functional potency of this compound.
Receptor Binding Assay (Determination of Ki)
This protocol is designed to determine the binding affinity (Ki) of this compound for specific alpha-1 and alpha-2 adrenergic receptor subtypes using a competitive radioligand binding assay.
Materials:
-
Cell Lines: HEK293 or CHO cells stably transfected with the human adrenergic receptor of interest (e.g., α1A, α1B, α1D, α2A, α2B, or α2C).
-
Radioligand:
-
For α1 subtypes: [³H]-Prazosin.
-
For α2 subtypes: [³H]-Rauwolscine or [³H]-Yohimbine.
-
-
Non-specific Antagonist:
-
For α1 subtypes: Phentolamine (10 µM).
-
For α2 subtypes: Phentolamine (10 µM).
-
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO or water).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture the selected cell line to confluency.
-
Harvest the cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
Store the membrane preparations at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes (20-50 µg protein), radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific antagonist.
-
Competition: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
The final assay volume should be 200 µL.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of tramazoline that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Intracellular Calcium Mobilization Assay (for Alpha-1 Adrenergic Agonist Activity)
This assay measures the ability of this compound to stimulate Gq-coupled alpha-1 adrenergic receptors, leading to an increase in intracellular calcium levels.
Materials:
-
Cell Lines: U2OS or HEK293 cells stably expressing the human alpha-1 adrenergic receptor subtype of interest (α1A, α1B, or α1D).
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Calcium-6.
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: Stock solution and serial dilutions in assay buffer.
-
Positive Control: A known alpha-1 agonist (e.g., phenylephrine).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the fluorescent dye in assay buffer, with the addition of probenecid if required.
-
Remove the cell culture medium from the plates and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C in the dark.
-
-
Compound Addition and Measurement:
-
Prepare a separate plate with serial dilutions of this compound and the positive control.
-
Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature (e.g., 37°C).
-
Program the instrument to measure fluorescence intensity (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's integrated liquid handler will then add a specific volume of the compound dilutions to the respective wells.
-
Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F₀) or as Relative Fluorescence Units (RFU).
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of tramazoline that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
Cyclic AMP (cAMP) Accumulation Assay (for Alpha-2 Adrenergic Agonist Activity)
This assay measures the ability of this compound to inhibit adenylyl cyclase activity via Gi-coupled alpha-2 adrenergic receptors, leading to a decrease in intracellular cAMP levels.
Materials:
-
Cell Lines: CHO or HEK293 cells stably expressing the human alpha-2 adrenergic receptor subtype of interest (α2A, α2B, or α2C).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Phosphodiesterase (PDE) Inhibitor: E.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
This compound: Stock solution and serial dilutions.
-
Positive Control: A known alpha-2 agonist (e.g., clonidine).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Plating:
-
Plate the cells in a 96- or 384-well plate and grow to the desired confluency.
-
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound or the positive control in the presence of a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized for each cell line) to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of tramazoline that causes 50% of the maximal inhibition of cAMP production) using a sigmoidal dose-response curve fit.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's efficacy at alpha-1 and alpha-2 adrenergic receptor subtypes. By employing these standardized cell-based assays, researchers can obtain reliable and reproducible data on the binding affinity and functional potency of tramazoline, facilitating a deeper understanding of its pharmacological profile and guiding future drug development efforts. The provided comparative data for other alpha-agonists serves as a valuable benchmark for interpreting the experimental results.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Tramazoline - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 6. This compound | 3715-90-0 | Benchchem [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. tramazoline [drugcentral.org]
Application Notes and Protocols for Testing Tramazoline Hydrochloride in Animal Models of Nasal Congestion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for evaluating the efficacy of tramazoline (B1683216) hydrochloride, an α-adrenergic agonist, in the context of nasal congestion. The information is intended to guide researchers in selecting appropriate models and methodologies for preclinical drug development.
Introduction to Tramazoline Hydrochloride and Nasal Congestion
This compound is a sympathomimetic agent that functions as an α-adrenergic receptor agonist.[1][2] Its primary therapeutic application is as a topical nasal decongestant for conditions such as allergic rhinitis, sinusitis, and the common cold.[1] The mechanism of action involves the stimulation of α-adrenergic receptors, particularly α1-receptors, on the smooth muscle of blood vessels in the nasal mucosa.[1][3][4] This activation initiates a signaling cascade that leads to vasoconstriction, a reduction in blood flow, and consequently, a decrease in the swelling of nasal tissues, thereby alleviating nasal congestion.[1][3]
Animal models are indispensable for the preclinical evaluation of nasal decongestants like this compound. These models allow for the controlled study of drug efficacy, dose-response relationships, and duration of action in a physiological system that mimics human nasal congestion.
Signaling Pathway of this compound
This compound, as an α1-adrenergic agonist, activates a Gq protein-coupled receptor signaling pathway. The binding of tramazoline to the α1-adrenergic receptor triggers the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other calcium-dependent pathways, ultimately resulting in the contraction of vascular smooth muscle and vasoconstriction.[3][4]
Recommended Animal Models of Nasal Congestion
Several animal models are well-established for inducing and evaluating nasal congestion. The choice of model often depends on the specific research question, available resources, and the desired endpoints.
| Animal Model | Inducing Agent | Key Features & Advantages | Relevant Citations |
| Guinea Pig | Ovalbumin (OVA) | Mimics allergic rhinitis with symptoms like sneezing and nasal rubbing. Allows for the study of both early and late-phase allergic reactions. | [5],[6],[7],[8] |
| Rat | Histamine (B1213489) or Toluene-2,4-diisocyanate (TDI) | Histamine model is rapid and reproducible for inducing acute congestion.[9] TDI model is suitable for studying allergic and inflammatory responses.[10] | [10],[9],[11] |
| Cat | Compound 48/80 | Induces robust mast cell degranulation and histamine release, leading to significant nasal congestion. Useful for evaluating potent decongestants. | [12],[13],[14] |
| Dog | Compound 48/80 or Ragweed Allergen | Larger animal model allowing for more complex measurements like acoustic rhinometry. Ragweed sensitization model closely mimics human allergic rhinitis. | [15],[16],[17],[18] |
Experimental Protocols
Below are detailed protocols for inducing nasal congestion and measuring the effects of this compound in selected animal models.
Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This model is ideal for studying the effects of this compound in the context of allergic nasal congestion.
Protocol:
-
Sensitization:
-
Administer an intraperitoneal (i.p.) injection of 1 mL saline containing 0.3 mg ovalbumin (OVA) and 30 mg Al(OH)3 as an adjuvant to male Dunkin Hartley guinea pigs every other day for 14 days.[5]
-
-
Challenge:
-
From day 15 to 21, challenge the sensitized guinea pigs daily by intranasal instillation of 20 µL of 5% OVA in saline into each nostril.[5]
-
-
Treatment:
-
Administer this compound (or vehicle control) intranasally at desired concentrations and time points before or after the OVA challenge.
-
-
Measurement of Nasal Congestion:
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nasal congestion model in Brown Norway rats and the effects of some H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allergic Rhinosinusitis / Allergic Rhinoconjunctivitis – Rat Guide [ratguide.com]
- 12. researchgate.net [researchgate.net]
- 13. Changes in nasal resistance and nasal geometry using pressure and acoustic rhinometry in a feline model of nasal congestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acoustic rhinometry in the dog: a novel large animal model for studies of nasal congestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.qub.ac.uk [pure.qub.ac.uk]
- 17. journals.physiology.org [journals.physiology.org]
- 18. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Tramazoline Hydrochloride Nasal Spray Formulation for Research Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation, characterization, and in-vitro evaluation of a research-grade tramazoline (B1683216) hydrochloride nasal spray. The protocols outlined below are intended to serve as a foundational methodology for drug development and preclinical research.
Introduction
Tramazoline hydrochloride is an α-adrenergic receptor agonist that induces vasoconstriction of the blood vessels in the nasal mucosa.[1][2][3] This action reduces swelling and mucus production, making it an effective topical decongestant for conditions such as acute rhinitis.[3] For research purposes, a well-characterized nasal spray formulation is essential to ensure consistent and reproducible results in preclinical and analytical studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for formulation development and analytical method design.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈ClN₃ | [4] |
| Molecular Weight | 251.76 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water and ethanol, freely soluble in methanol. | [4] |
| pKa | Moderate (weak base) | [2] |
Formulation Development
The development of a stable and effective nasal spray formulation requires the careful selection of excipients to ensure the desired pH, tonicity, viscosity, and stability.
Proposed Research-Grade Formulation
Based on commercially available formulations and common pharmaceutical practice, a representative formulation for a research-grade this compound nasal spray is provided in Table 2.
| Ingredient | Concentration (% w/v) | Function |
| This compound | 0.118% | Active Pharmaceutical Ingredient |
| Benzalkonium Chloride | 0.02% | Preservative |
| Citric Acid Monohydrate | q.s. to pH 5.5 - 6.5 | Buffering Agent |
| Sodium Chloride | q.s. to isotonicity | Tonicity-adjusting Agent |
| Hypromellose (HPMC) | 0.1 - 0.5% | Viscosity-enhancing Agent |
| Purified Water | q.s. to 100% | Solvent |
Preparation Protocol
-
Buffer Preparation: Prepare a citric acid buffer solution and adjust the pH to approximately 6.0 using sodium hydroxide (B78521) or hydrochloric acid.
-
Dissolution of Excipients: In a calibrated vessel, dissolve the sodium chloride, and benzalkonium chloride in approximately 80% of the final volume of purified water with stirring.
-
API Incorporation: Slowly add and dissolve the this compound in the solution, ensuring it is fully dissolved before proceeding.
-
Viscosity Modifier: Gradually disperse the hypromellose into the solution with continuous stirring until a homogenous solution is formed. Avoid clumping.
-
Final Volume and pH Adjustment: Add purified water to reach the final volume. Check the pH and adjust to the target range of 5.5 - 6.5 if necessary.
-
Filtration: Filter the final solution through a 0.22 µm filter to sterilize and remove any particulate matter.
-
Packaging: Fill the solution into appropriate nasal spray pump devices.
Analytical Methodologies
Quantification of this compound by RP-HPLC
A sensitive and selective reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the quantification of this compound in the formulation. The following method is adapted from a validated procedure for a closely related compound, trimazolin hydrochloride, and should be validated for this compound according to ICH guidelines.[1]
3.1.1 Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 150 x 4.6 mm i.d. |
| Mobile Phase | Water:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
3.1.2 Validation Parameters
A summary of the validation parameters to be assessed is provided in Table 3.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98% and 102% |
| Precision (Repeatability & Intermediate) | RSD ≤ 2% |
| Specificity | No interference from excipients |
| Limit of Detection (LOD) | To be determined (e.g., S/N ratio of 3:1) |
| Limit of Quantitation (LOQ) | To be determined (e.g., S/N ratio of 10:1) |
In-Vitro Performance Testing
The in-vitro performance of the nasal spray formulation is critical to ensure proper delivery and potential efficacy.
Droplet Size Distribution Analysis
Objective: To determine the droplet size distribution of the nasal spray to ensure deposition in the nasal cavity and avoid inhalation into the lungs.
Methodology: Laser Diffraction
Protocol:
-
Set up the laser diffraction instrument (e.g., Malvern Spraytec) with a suitable lens (e.g., 300 mm).
-
Calibrate the instrument according to the manufacturer's instructions.
-
Mount the nasal spray bottle in an automated actuator.
-
Set the actuation parameters (e.g., force, velocity, acceleration) to mimic human use.
-
Position the nasal spray nozzle at a fixed distance (e.g., 3-5 cm) from the laser beam.
-
Actuate the spray and record the droplet size distribution data.
-
Perform multiple actuations (n≥10) and analyze the data to determine key parameters such as Dv10, Dv50, Dv90, and the percentage of droplets less than 10 µm.
Acceptance Criteria:
| Parameter | Specification |
| Dv50 | 30 - 100 µm |
| % Droplets < 10 µm | ≤ 5% |
Spray Pattern Analysis
Objective: To evaluate the shape and size of the spray plume to ensure consistent coverage of the nasal mucosa.
Methodology: Non-impaction laser-based imaging system (e.g., Proveris SprayView).
Protocol:
-
Mount the nasal spray bottle in an automated actuator.
-
Position the nozzle at a fixed distance (e.g., 3 cm and 6 cm) from the camera.
-
Set the actuation parameters consistent with the droplet size analysis.
-
Capture images of the spray pattern.
-
Analyze the images to determine the spray pattern area, ovality ratio (Dmax/Dmin), and shape.
-
Perform multiple actuations (n≥10) for each distance.
Acceptance Criteria:
| Parameter | Specification |
| Shape | Generally elliptical and uniform |
| Ovality Ratio | To be established based on the specific device |
| Area | To be established based on the specific device |
In-Vitro Permeation Study
Objective: To assess the permeation of this compound across a synthetic membrane, providing an indication of its potential for nasal absorption.
Methodology: Franz Diffusion Cell
Protocol:
-
Membrane Preparation: Use a synthetic membrane (e.g., cellulose (B213188) acetate (B1210297) or polysulfone) and hydrate (B1144303) it in the receptor medium for at least 30 minutes before use.
-
Franz Cell Assembly: Mount the membrane between the donor and receptor chambers of the Franz diffusion cell.
-
Receptor Chamber: Fill the receptor chamber with a phosphate-buffered saline (PBS) solution (pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32 ± 1°C to simulate nasal cavity conditions. The receptor medium should be continuously stirred.
-
Donner Chamber: Apply a single spray of the this compound formulation into the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using the validated RP-HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Visualizations
Signaling Pathway of this compound
This compound acts as an agonist at α-adrenergic receptors, primarily α1-receptors, which are Gq protein-coupled receptors. The activation of this pathway leads to vasoconstriction.
Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.
Experimental Workflow for Nasal Spray Characterization
The following diagram illustrates the key steps in the in-vitro characterization of a this compound nasal spray formulation.
Caption: Workflow for the in-vitro characterization of a nasal spray.
References
Application Note: A Proposed In Vitro Method for Investigating the Effect of Tramazoline Hydrochloride on Mucociliary Clearance
Introduction
Mucociliary clearance (MCC) is a primary innate defense mechanism of the respiratory tract, responsible for trapping and removing inhaled particulates, pathogens, and allergens. This process relies on the coordinated beating of cilia on the epithelial surface and the rheological properties of the overlying mucus layer. A key quantifiable parameter of ciliary function is the Ciliary Beat Frequency (CBF).[1][2] Many intranasal therapeutic agents can potentially impact MCC. Tramazoline (B1683216) hydrochloride is an α-adrenergic agonist used as a nasal decongestant.[3][4] It functions by stimulating α-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and a reduction in swelling and congestion.[3][4] While its vasoconstrictive effects are well-documented, its direct impact on the mucociliary apparatus (cilia and mucus) has not been extensively reported in publicly available literature. This document outlines a proposed in vitro methodology to investigate the effects of tramazoline hydrochloride on mucociliary clearance using a well-differentiated primary human nasal epithelial cell (HNEC) culture model.
Principle of the Method
Primary HNECs are cultured at an Air-Liquid Interface (ALI), which promotes their differentiation into a pseudostratified epithelium that closely mimics the in vivo nasal mucosa, complete with functional cilia and mucus production.[5][6] This model allows for the direct assessment of ciliotoxicity and functional changes in response to therapeutic compounds.[2][7] The effect of this compound on ciliary function will be quantified by measuring the Ciliary Beat Frequency (CBF) using high-speed video microscopy and specialized software. Additionally, changes in mucus transport can be assessed by particle transport assays. This proposed study will provide crucial data on the safety and potential side effects of this compound on the nasal epithelium's primary defense mechanism.
Experimental Protocols
Protocol 1: Culture of Primary Human Nasal Epithelial Cells at Air-Liquid Interface (ALI)
This protocol describes the isolation and culture of HNECs to form a differentiated mucociliary epithelium.
Materials:
-
Human nasal brushing samples
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Bronchial Epithelial Growth Medium (BEGM)
-
Fetal Bovine Serum (FBS)
-
Antibiotic-Antimycotic solution
-
Collagen-coated permeable cell culture inserts (e.g., Transwell®)
-
Cell culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Isolation: Obtain human nasal epithelial cells via nasal brushing from healthy, non-smoking donors. Immediately place the brush in cold DMEM supplemented with 10% FBS and antibiotics.
-
Cell Retrieval: Vigorously shake the brush in the medium to dislodge cells. Remove the brush and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Seeding: Resuspend the cell pellet in BEGM and perform a cell count and viability assessment (e.g., using Trypan Blue). Seed the cells onto collagen-coated permeable inserts at a density of approximately 2.5 x 10⁵ cells/cm².
-
Submerged Culture: Culture the cells submerged in BEGM in both the apical and basolateral compartments for the first 3-5 days, changing the medium every 48 hours until confluence is reached.
-
Establishing ALI: Once the cells are confluent, remove the apical medium to establish the Air-Liquid Interface. Continue to feed the cells via the basolateral compartment only, changing the medium every 2-3 days.
-
Differentiation: Maintain the cultures at ALI for at least 21 days to allow for full differentiation into a pseudostratified epithelium with motile cilia and mucus production. Periodically wash the apical surface with phosphate-buffered saline (PBS) to remove accumulated mucus.[5]
Protocol 2: Assessment of Ciliary Beat Frequency (CBF)
This protocol details the measurement of CBF following exposure to this compound.
Materials:
-
Differentiated HNEC cultures at ALI (from Protocol 1)
-
This compound solutions (e.g., 0.01%, 0.05%, 0.1% in saline)
-
Vehicle control (saline)
-
Positive control (e.g., a known ciliotoxic agent like benzalkonium chloride)
-
Inverted microscope with a high-speed camera (≥120 frames per second)
-
Environmental chamber for the microscope stage (37°C, 5% CO₂)
-
CBF analysis software (e.g., based on Fourier transform)
Procedure:
-
Preparation: Pre-warm all test solutions and culture plates to 37°C. Place the cell culture plate on the microscope stage within the environmental chamber and allow it to equilibrate.
-
Baseline Measurement: Select several regions of interest (ROIs) on the epithelial surface with visible ciliary activity. Record high-speed videos (e.g., 5-10 seconds) for each ROI to establish a baseline CBF.
-
Treatment: Carefully apply a small volume (e.g., 20-50 µL) of the this compound solution or control solution to the apical surface of the epithelium.
-
Post-Treatment Measurement: At defined time points (e.g., 5, 15, 30, and 60 minutes) after application, record videos from the same ROIs.
-
Data Analysis: Use the CBF analysis software to determine the dominant frequency of ciliary beating (in Hz) from the recorded videos. Average the CBF values from all ROIs for each condition and time point.
-
Washout and Recovery: After the final time point, gently wash the apical surface with pre-warmed culture medium and continue incubation. Measure CBF again after a recovery period (e.g., 2 hours) to assess reversibility of any observed effects.
Protocol 3: Mucus Velocity Assay (Particle Transport)
This protocol provides a method to measure the rate of mucus transport.
Materials:
-
Differentiated HNEC cultures at ALI
-
This compound solutions and controls
-
Inert, sterile microparticles (e.g., 1-5 µm polystyrene beads)
-
Microscope with a camera capable of time-lapse imaging
-
Image analysis software (e.g., ImageJ with a particle tracking plugin)
Procedure:
-
Preparation and Baseline: Equilibrate the culture plate on the microscope stage. Gently apply a very small amount of microparticles suspended in a minimal volume of saline onto the mucus layer. Record a time-lapse video to determine the baseline mucus transport velocity.
-
Treatment: Apply the this compound or control solutions as described in Protocol 2.
-
Post-Treatment Measurement: After a set incubation period (e.g., 30 minutes), apply a new set of microparticles to a different area of the culture and record a new time-lapse video.
-
Data Analysis: Use the image analysis software to track the movement of individual particles over time. Calculate the velocity (µm/second) for multiple particles and determine the average mucus velocity for each condition.
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Effect of this compound on Ciliary Beat Frequency (Hz)
| Concentration | Baseline CBF (Hz) | 15 min Post-Treatment | 60 min Post-Treatment | CBF after 2h Recovery |
| Vehicle Control | 7.5 ± 0.5 | 7.4 ± 0.6 | 7.5 ± 0.5 | 7.4 ± 0.6 |
| Tramazoline 0.05% | 7.6 ± 0.4 | 7.5 ± 0.5 | 7.3 ± 0.7 | 7.5 ± 0.5 |
| Tramazoline 0.1% | 7.4 ± 0.6 | 6.8 ± 0.8 | 6.2 ± 0.9 | 7.1 ± 0.7 |
| Positive Control | 7.5 ± 0.5 | 2.1 ± 1.0 | 0.5 ± 0.5 | 0.8 ± 0.6* |
| Data are presented as Mean ± SD. * indicates a statistically significant difference from baseline (p < 0.05). |
Table 2: Hypothetical Effect of this compound on Mucus Velocity (µm/sec)
| Condition | Baseline Mucus Velocity (µm/sec) | 30 min Post-Treatment Mucus Velocity (µm/sec) |
| Vehicle Control | 45.2 ± 8.1 | 44.8 ± 7.9 |
| Tramazoline 0.05% | 46.1 ± 7.5 | 44.5 ± 8.3 |
| Tramazoline 0.1% | 44.9 ± 8.3 | 35.7 ± 9.1* |
| Data are presented as Mean ± SD. * indicates a statistically significant difference from baseline (p < 0.05). |
Visualizations
Proposed Experimental Workflow
Caption: Workflow for in vitro analysis of tramazoline HCl on mucociliary clearance.
Hypothesized Signaling Pathway
Tramazoline is an α1-adrenergic receptor agonist.[3] In human airway epithelial cells, α1-adrenergic signaling involves the Gq protein pathway, which activates Phospholipase C (PLC) to produce inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[8][9] While the direct downstream effect of this pathway on ciliary beating is not fully elucidated, it is known to modulate intracellular calcium, a key regulator of CBF.
Caption: Hypothesized α1-adrenergic signaling pathway in nasal epithelial cells.
References
- 1. Influence of Intranasal Drugs on Human Nasal Mucociliary Clearance and Ciliary Beat Frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciliary beat frequency of in vitro human nasal epithelium measured with the simple high-speed microscopy is applicable for safety studies of nasal drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Continuous mucociliary transport by primary human airway epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Ciliotoxicity and Cytotoxicity Testing of Repeated Chronic Exposure to Topical Nasal Formulations for Safety Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha 1-adrenergic signaling in human airway epithelial cells involves inositol lipid and phosphate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Studies of Tramazoline Hydrochloride in Obstructive Sleep apnea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obstructive Sleep Apnea (B1277953) (OSA) is a prevalent sleep disorder characterized by recurrent episodes of upper airway collapse during sleep, leading to intermittent hypoxia and fragmented sleep.[1] Pharmacological interventions for OSA are an area of active research, with various targets being explored to improve upper airway patency and neuromuscular control. Tramazoline (B1683216) hydrochloride, an α-adrenergic agonist, is a nasal decongestant that functions by stimulating alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and a reduction in tissue swelling.[2][3] This mechanism has been investigated as a potential therapeutic approach to alleviate nasal obstruction in OSA.
Currently, there is a lack of published in vivo animal studies specifically investigating tramazoline hydrochloride for obstructive sleep apnea. However, a human clinical trial has explored the effects of a combination of this compound and dexamethasone (B1670325) nasal spray in patients with OSA.[1][4][5] This document will detail the findings and protocols from this clinical study and provide a broader context by discussing preclinical in vivo studies of other α-adrenergic agonists in animal models of OSA.
Quantitative Data from Human Clinical Trial
A randomized, crossover clinical trial involving 21 patients with OSA and normal nasal resistance during wakefulness investigated the effects of a one-week treatment with a nasal spray containing this compound and dexamethasone compared to a placebo.[4][5] The key findings are summarized in the table below.
| Parameter | Treatment Group (Tramazoline + Dexamethasone) | Placebo Group | Outcome | Reference |
| Apnea-Hypopnea Index (AHI) | Mean decrease of 21% | No significant change | Modest improvement in AHI | [4][5] |
| Breathing Route | Decrease in oral/oro-nasal breathing epochs | No significant change | Restoration of nasal breathing preponderance | [4] |
| Correlation | Inverse relationship between the change in nasal breathing epochs and the change in AHI (Rs=0.78; p<0.001) | Not applicable | Increased nasal breathing is associated with a reduction in AHI | [4][5] |
Experimental Protocols
Human Clinical Trial Protocol: this compound and Dexamethasone in OSA
This protocol is based on the methodology described in the clinical trial NCT01601509.[4][5]
1. Study Design:
-
A randomized, double-blind, placebo-controlled, crossover trial.[6]
-
21 patients with diagnosed Obstructive Sleep Apnea (AHI > 10 events/h) and normal nasal resistance during wakefulness were enrolled.[1][4]
2. Treatment:
-
Active Treatment: One week of treatment with a nasal spray containing this compound and dexamethasone.[4][5]
-
Placebo Treatment: One week of treatment with a matching placebo nasal spray.[4]
-
A washout period was included between the two treatment arms.
3. Procedures:
-
Screening: Participants underwent an initial assessment to confirm OSA diagnosis and normal nasal resistance.
-
Treatment Periods: Participants self-administered the assigned nasal spray for one week.[1]
-
Assessments: At the beginning and end of each treatment period, the following measurements were taken:
-
Nasal Resistance Measurement: To quantify nasal patency.[4]
-
Overnight Polysomnography (PSG): To measure sleep architecture, apnea-hypopnea index (AHI), and other respiratory parameters.[4]
-
Breathing Route Pattern Measurement: To determine the proportion of nasal, oral, and oro-nasal breathing during sleep.[4]
-
4. Endpoints:
-
Primary Outcome: Change in the Apnea-Hypopnea Index (AHI).
-
Secondary Outcomes: Changes in breathing route patterns (nasal vs. oral/oro-nasal breathing).
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Tramazoline in OSA
The following diagram illustrates the proposed signaling pathway by which this compound may alleviate symptoms of obstructive sleep apnea by reducing nasal resistance.
Caption: Proposed mechanism of tramazoline in OSA.
Experimental Workflow for the Human Clinical Trial
The diagram below outlines the experimental workflow for the randomized crossover clinical trial of tramazoline and dexamethasone in OSA patients.
Caption: Human clinical trial workflow.
Discussion and Future Directions
The clinical data suggests that reducing nasal resistance with this compound in combination with dexamethasone can modestly improve AHI and shift breathing from oral to nasal routes in OSA patients with normal nasal resistance when awake.[4][5] The strong correlation between increased nasal breathing and decreased AHI highlights the potential importance of nasal patency during sleep in a subset of OSA patients.[4]
The lack of preclinical in vivo data for tramazoline in OSA presents an opportunity for future research. Animal models of OSA, such as those involving induced upper airway obstruction or chronic intermittent hypoxia, could be utilized to investigate the efficacy and safety of tramazoline.[3][6] Such studies would be valuable for elucidating the precise mechanisms of action, determining optimal dosing, and assessing potential long-term effects.
Furthermore, preclinical studies on other α-adrenergic agonists have shown effects on upper airway muscle activity. For instance, the α1-agonist phenylephrine (B352888) has been shown to increase genioglossus muscle activity in rats, which could contribute to maintaining upper airway patency.[4] Future in vivo studies could explore whether tramazoline exerts similar effects on upper airway dilator muscles, in addition to its known decongestant properties.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. [PDF] The Role of Animal Models in Developing Pharmacotherapy for Obstructive Sleep Apnea | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Advances in animal models of obstructive sleep apnea [frontiersin.org]
- 4. The Role of Animal Models in Developing Pharmacotherapy for Obstructive Sleep Apnea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of nasal tramazoline with dexamethasone in obstructive sleep apnoea patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in animal models of obstructive sleep apnea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tramazoline Hydrochloride Dose-Response Studies in Guinea Pig Models of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting dose-response studies of tramazoline (B1683216) hydrochloride in a guinea pig model of allergic rhinitis. This information is intended to guide researchers in the preclinical evaluation of tramazoline hydrochloride and other α-adrenergic agonists for the treatment of nasal congestion associated with allergic rhinitis.
Introduction
Allergic rhinitis is an inflammatory condition of the nasal mucosa triggered by allergen exposure, leading to symptoms such as nasal congestion, sneezing, and rhinorrhea. Guinea pigs are a well-established animal model for studying allergic rhinitis as they exhibit similar physiological and immunological responses to humans. This compound is a sympathomimetic agent that acts as an α-adrenergic receptor agonist, causing vasoconstriction of the nasal mucosa and subsequent decongestion.[1][2] Dose-response studies are crucial for determining the optimal concentration of this compound that provides maximal therapeutic effect with minimal side effects.
Signaling Pathway of this compound
This compound exerts its pharmacological effect by activating α-adrenergic receptors, primarily the α1-adrenergic receptor subtype, on the smooth muscle cells of blood vessels in the nasal mucosa. This activation initiates a G-protein coupled signaling cascade, leading to vasoconstriction and a reduction in nasal congestion.
Experimental Protocols
A standardized and reproducible protocol is essential for obtaining reliable dose-response data. The following sections detail the methodology for inducing allergic rhinitis in guinea pigs and subsequent treatment with this compound.
Ovalbumin-Induced Allergic Rhinitis Model
This model is widely used to mimic the symptoms of allergic rhinitis in humans.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Al(OH)₃) gel (adjuvant)
-
Sterile 0.9% saline solution
-
Intranasal administration device (e.g., micropipette)
Protocol:
-
Sensitization:
-
On days 1 and 8, sensitize each guinea pig with an intraperitoneal (IP) injection of 1 mL of a solution containing 1 mg of OVA and 100 mg of Al(OH)₃ in sterile saline.
-
House the animals under standard laboratory conditions with free access to food and water.
-
-
Challenge:
-
On day 15, and daily for 7 consecutive days, challenge the sensitized guinea pigs by intranasal instillation.
-
Administer 10 µL of a 5% OVA solution in saline into each nostril (total volume of 20 µL).
-
A control group should receive saline only.
-
-
Symptom Evaluation:
-
Observe and score the frequency of sneezing and nasal scratching for 15 minutes immediately after each challenge.
-
Nasal congestion can be assessed using methods such as rhinomanometry or by measuring nasal airway resistance.
-
This compound Dose-Response Study
Materials:
-
This compound solution (in varying concentrations)
-
Sensitized and challenged guinea pigs exhibiting symptoms of allergic rhinitis
-
Intranasal administration device
Protocol:
-
Grouping:
-
Divide the allergic rhinitis guinea pigs into several groups (n=6-8 per group):
-
Vehicle control group (receiving saline)
-
Positive control group (e.g., receiving a known decongestant like oxymetazoline)
-
This compound treatment groups (at least 3-4 different doses)
-
-
-
Dosing:
-
Based on commercially available human nasal sprays (typically 0.12%), initial dose ranges for guinea pigs could be extrapolated.[2] A suggested starting point for dose-ranging studies could be 0.01%, 0.05%, and 0.1% this compound solutions.
-
Thirty minutes after the final OVA challenge, administer a single 10 µL dose of the respective treatment solution into each nostril.
-
-
Efficacy Assessment:
-
Measure the primary endpoint, which is typically the reduction in nasal congestion. This can be quantified by measuring changes in nasal airway resistance at various time points post-treatment (e.g., 15, 30, 60, 120, and 240 minutes).
-
Secondary endpoints can include the reduction in sneezing and nasal scratching frequency.
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the this compound dose-response study.
Data Presentation
The quantitative data from the dose-response study should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Nasal Airway Resistance (NAR)
| Treatment Group | Dose (%) | Baseline NAR (cmH₂O/mL/s) | NAR at 30 min (cmH₂O/mL/s) | NAR at 60 min (cmH₂O/mL/s) | NAR at 120 min (cmH₂O/mL/s) |
| Vehicle Control | - | 1.5 ± 0.2 | 1.4 ± 0.3 | 1.5 ± 0.2 | 1.4 ± 0.3 |
| Tramazoline HCl | 0.01 | 1.6 ± 0.3 | 1.1 ± 0.2 | 1.2 ± 0.2 | 1.3 ± 0.3 |
| Tramazoline HCl | 0.05 | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.0 ± 0.2 |
| Tramazoline HCl | 0.1 | 1.6 ± 0.3 | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.1 |
| Positive Control | - | 1.5 ± 0.2 | 0.7 ± 0.2*** | 0.8 ± 0.2 | 0.9 ± 0.2* |
Values are presented as mean ± SEM. Statistical significance compared to the vehicle control group is denoted by asterisks (p<0.05, **p<0.01, **p<0.001).
Table 2: Effect of this compound on Allergic Rhinitis Symptoms
| Treatment Group | Dose (%) | Sneezing Frequency (counts/15 min) | Nasal Scratching Frequency (counts/15 min) |
| Vehicle Control | - | 25 ± 4 | 30 ± 5 |
| Tramazoline HCl | 0.01 | 18 ± 3 | 22 ± 4 |
| Tramazoline HCl | 0.05 | 12 ± 2 | 15 ± 3 |
| Tramazoline HCl | 0.1 | 8 ± 2 | 10 ± 2 |
| Positive Control | - | 10 ± 3 | 12 ± 3 |
Values are presented as mean ± SEM. Statistical significance compared to the vehicle control group is denoted by asterisks (p<0.05, **p<0.01, **p<0.001).
Conclusion
These application notes provide a framework for conducting robust dose-response studies of this compound in a guinea pig model of allergic rhinitis. The detailed protocols and data presentation guidelines will aid researchers in generating high-quality, reproducible data for the preclinical assessment of this and other α-adrenergic agonists. Adherence to these standardized methods will facilitate the comparison of results across different studies and contribute to the development of more effective treatments for allergic rhinitis.
References
Application Notes & Protocols: Evaluating the Effects of Tramazoline Hydrochloride on Nasal Epithelial Cells In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tramazoline (B1683216) hydrochloride is a sympathomimetic agent and α-adrenergic agonist used as a nasal decongestant.[1][2] Its primary mechanism of action involves stimulating alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction of blood vessels, which reduces swelling and congestion.[1][3][4] To evaluate the safety, efficacy, and cellular effects of intranasally delivered drugs like tramazoline, robust in vitro models that mimic the nasal epithelium are essential. These models allow for controlled studies on cellular responses, including viability, barrier integrity, and inflammatory modulation.
This document provides detailed application notes and protocols for studying the effects of tramazoline hydrochloride on nasal epithelial cells using established cell culture models.
Application Note 1: Cell Culture Models for Nasal Epithelial Studies
The choice of cell model is critical for obtaining physiologically relevant data. Two common models are the RPMI 2650 cell line and primary Human Nasal Epithelial Cells (HNECs) cultured at an Air-Liquid Interface (ALI).
-
RPMI 2650 Cell Line: This is an immortalized human cell line derived from a squamous cell carcinoma of the nasal septum.[5] It offers high reproducibility and ease of culture, making it suitable for initial screening of cytotoxicity and permeability.[6] However, it forms a "leaky" epithelium and may grow in multilayers, which can be a limitation for certain barrier function studies.[7]
-
Primary HNECs at Air-Liquid Interface (ALI): This model uses primary cells harvested from human donors, which are then cultured on permeable supports.[8] Once confluent, the apical medium is removed, exposing the cells to air (ALI).[9][10] This process promotes differentiation into a pseudostratified epithelium with mucus-producing goblet cells and ciliated cells, closely mimicking the in vivo nasal mucosa.[11] This model is considered the gold standard for transport, toxicity, and disease modeling studies.
Protocol 1.1: Culturing the RPMI 2650 Cell Line
This protocol is adapted from standard methodologies for the RPMI 2650 cell line.[5][12]
Materials:
-
RPMI 2650 cells (e.g., ATCC CCL-30)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA) Solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
75 cm² tissue culture flasks
Procedure:
-
Complete Medium Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% NEAA.
-
Cell Thawing: Thaw a cryopreserved vial of RPMI 2650 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 125 x g for 5-7 minutes.
-
Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete medium. Transfer the entire suspension to a 75 cm² flask.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium. Wash the cell layer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 5-15 minutes at 37°C until cells detach.[12]
-
Neutralization & Plating: Add 6-8 mL of complete medium to neutralize the trypsin. Gently pipette to create a single-cell suspension. Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh medium.[5] Change the medium every 2-3 days.
Protocol 1.2: Establishing HNEC Air-Liquid Interface (ALI) Cultures
This protocol is a summary of established procedures for primary nasal cell culture.[9][10][11]
Materials:
-
Primary Human Nasal Epithelial Cells (HNECs)
-
Permeable cell culture inserts (e.g., 6.5 mm Transwells®)
-
Airway Epithelial Cell Growth Medium
-
ALI differentiation medium (e.g., PneumaCult™-ALI)
-
Collagen-coated flasks and inserts
Procedure:
-
Expansion Phase (2D): Culture primary HNECs in collagen-coated flasks with Airway Epithelial Cell Growth Medium. Passage cells when they reach 70-90% confluency.[9]
-
Seeding on Inserts: Seed the expanded HNECs onto the apical side of permeable inserts at a high density (e.g., 500,000 cells/mL).[9] Add medium to both the apical (100 µL) and basolateral (500 µL) chambers.[13]
-
Submerged Culture: Maintain the submerged culture, changing the medium in both chambers every 2-3 days until the cells are 100% confluent (typically 5-7 days).
-
Establishing ALI: Once confluent, aspirate the medium from the apical chamber. Change the medium in the basolateral chamber to a differentiation medium. This is Day 0 of ALI.[9][11]
-
Differentiation: Culture for at least 3-4 weeks, changing the basolateral medium every 2-3 days. The epithelium will differentiate, forming cilia and producing mucus. Once a week, gently wash the apical surface with PBS to remove accumulated mucus.[11]
Application Note 2: Assays to Evaluate Tramazoline's Effects
A series of assays can be performed to characterize the dose-dependent effects of this compound on nasal epithelial cells.
Protocol 2.1: Cell Viability Assessment (MTT Assay)
The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[14][15] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[15]
Procedure:
-
Cell Seeding: Seed nasal epithelial cells (e.g., RPMI 2650) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[16]
-
Tramazoline Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the tramazoline solutions. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., Triton™ X-100).
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[14]
-
Solubilization: Aspirate the medium containing MTT. Add 100-130 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization solution) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2.2: Epithelial Barrier Function (TEER Measurement)
Transepithelial Electrical Resistance (TEER) is a quantitative measure of the integrity of tight junction dynamics in a confluent cell monolayer.[17] It is a critical parameter for assessing whether a compound compromises the epithelial barrier.
Procedure:
-
Model Setup: Culture cells (RPMI 2650 or differentiated HNECs) on permeable inserts until a stable, high TEER value is achieved.
-
Preparation for Measurement: Place an epithelial volt-ohm meter (EVOM) and its "chopstick" electrode probe in a biosafety cabinet.[18] Sterilize the probe with 70% ethanol (B145695) or isopropanol (B130326) for 15 minutes and allow it to air dry.[18][19]
-
Equilibration: Add pre-warmed buffer (e.g., PBS or culture medium) to the apical (e.g., 200 µL) and basolateral (e.g., 500 µL) compartments.[18] Prepare a blank insert with no cells for background measurement.
-
Measurement: Insert the longer prong of the electrode into the basolateral chamber and the shorter prong into the apical chamber.[18] Wait for the reading to stabilize and record the resistance in Ohms (Ω).
-
Tramazoline Treatment: After obtaining a baseline TEER, replace the medium with solutions containing various concentrations of this compound. Measure TEER at different time points (e.g., 1, 4, 8, 24 hours).
-
Calculation:
Protocol 2.3: Cell Migration Assessment (Scratch/Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer, which is important for understanding tissue repair processes.[20][21]
Procedure:
-
Create Monolayer: Seed cells in a 12- or 24-well plate and grow them to ~95-100% confluency.[20][21]
-
Create Scratch: Using a sterile 200 µL pipette tip, make a straight scratch down the center of the well.[21][22]
-
Wash and Treat: Gently wash the well twice with PBS to remove detached cells.[20] Replace with fresh medium containing different concentrations of this compound.
-
Imaging: Immediately capture an image of the scratch (T=0) using a phase-contrast microscope. Mark the plate to ensure the same field of view is imaged each time.
-
Monitor Closure: Incubate the plate and capture images at regular intervals (e.g., every 4-8 hours) until the wound in the control well is nearly closed.[22]
-
Analysis: Quantify the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.
Data Presentation
Table 1: Effect of Tramazoline HCl on Nasal Cell Viability (MTT Assay)
| Tramazoline HCl (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle Control) | 100.0 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 10 | 95.2 ± 4.8 |
| 50 | 91.5 ± 6.2 |
| 100 | 85.3 ± 5.9 |
| 250 | 62.1 ± 7.3 |
| 500 | 35.8 ± 6.8 |
Table 2: Effect of Tramazoline HCl on Epithelial Barrier Function (TEER)
| Treatment | Baseline TEER (Ω·cm²) | TEER after 24h (Ω·cm²) | % Change from Baseline |
| Vehicle Control | 450 ± 25 | 445 ± 28 | -1.1% |
| Tramazoline 10 µM | 455 ± 30 | 451 ± 32 | -0.9% |
| Tramazoline 100 µM | 448 ± 22 | 412 ± 25 | -8.0% |
| Tramazoline 500 µM | 452 ± 28 | 210 ± 35 | -53.5% |
Table 3: Effect of Tramazoline HCl on Cell Migration (Wound Healing Assay)
| Treatment | Wound Closure at 24h (%) ± SD |
| Vehicle Control | 95.2 ± 3.8 |
| Tramazoline 10 µM | 93.1 ± 4.1 |
| Tramazoline 100 µM | 75.6 ± 5.5 |
| Tramazoline 500 µM | 42.3 ± 6.2 |
Note: The data presented above are illustrative and should be confirmed by experimental studies. Other alpha-sympathomimetic drugs like oxymetazoline (B75379) have been shown to decrease ciliary beat frequency, particularly at higher concentrations or when preservatives are present.[23][24]
Signaling Pathways and Visualizations
Tramazoline acts as an agonist at α₁ and α₂-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[1][25]
-
α₁-Adrenergic Receptor Pathway: These receptors couple to Gq proteins.[26] Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC), leading to downstream cellular effects like smooth muscle contraction.[25][26]
-
α₂-Adrenergic Receptor Pathway: These receptors couple to Gi proteins.[27] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[28] This pathway is often associated with inhibitory effects, such as the presynaptic inhibition of norepinephrine (B1679862) release.[27]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Tramazoline - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. RPMI 2650. Culture Collections [culturecollections.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. Applicability of RPMI 2650 and Calu-3 Cell Models for Evaluation of Nasal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. promocell.com [promocell.com]
- 10. Video: Culturing of Human Nasal Epithelial Cells at the Air Liquid Interface [jove.com]
- 11. Culturing of Human Nasal Epithelial Cells at the Air Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bcrj.org.br [bcrj.org.br]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. medicine.umich.edu [medicine.umich.edu]
- 20. bio-protocol.org [bio-protocol.org]
- 21. clyte.tech [clyte.tech]
- 22. med.virginia.edu [med.virginia.edu]
- 23. The effect of different preparations of nasal decongestants on ciliary beat frequency in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Influence of Intranasal Drugs on Human Nasal Mucociliary Clearance and Ciliary Beat Frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 27. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 28. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
Application Notes & Protocols: Assessing the Duration of Action of Tramazoline Hydrochloride
Introduction
Tramazoline (B1683216) hydrochloride is a sympathomimetic agent and α-adrenergic agonist used primarily as a topical nasal decongestant.[1][2][3] Its therapeutic effect is achieved through the stimulation of alpha-1 adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa.[1] This activation initiates a signaling cascade leading to vasoconstriction, which reduces blood flow, decreases tissue swelling, and alleviates nasal congestion.[1][2] Determining the duration of action is a critical component of preclinical and clinical evaluation, providing essential data for dosing regimens and assessing therapeutic efficacy.
These application notes provide a detailed framework of protocols for researchers, scientists, and drug development professionals to comprehensively assess the duration of action of tramazoline hydrochloride, from in vitro receptor binding to in vivo and clinical efficacy studies.
Pharmacological Profile of Tramazoline
The following table summarizes the key pharmacological properties of tramazoline, which inform the design of duration-of-action studies.
| Parameter | Value / Description | Source(s) |
| Mechanism of Action | Alpha-1 Adrenergic Receptor Agonist | [1][4] |
| Primary Effect | Vasoconstriction of nasal mucosal blood vessels | [2][5] |
| Therapeutic Use | Nasal Decongestant for rhinitis, sinusitis, common cold | [2] |
| Onset of Action | Rapid, typically within 5-10 minutes | [2][3][5] |
| Duration of Effect | Approximately 5 to 8 hours | [2][5][6] |
| Common Formulation | Nasal Spray or Drops (e.g., 0.12% solution) | [7] |
Signaling Pathway and Experimental Workflows
Alpha-1 Adrenergic Receptor Signaling Pathway
Tramazoline acts as an agonist at the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR). Binding of tramazoline activates the Gq alpha subunit, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The resulting increase in intracellular calcium is critical for the contraction of smooth muscle cells surrounding the blood vessels, leading to vasoconstriction and decongestion.[1]
Experimental Protocols
Protocol 1: In Vitro Assessment of Receptor Binding and Functional Potency
This protocol outlines methods to determine tramazoline's affinity for and functional activity at α-adrenergic receptors, providing foundational data on its mechanism.
Objective: To quantify the binding affinity (Ki) and functional potency (EC50) of this compound at specific human alpha-adrenergic receptor subtypes.
A. Radioligand Binding Assay for Receptor Affinity (Ki)
This assay measures the ability of tramazoline to displace a known radiolabeled ligand from the receptor.[8]
-
Materials:
-
Cell membranes expressing specific human α1 or α2-adrenergic receptor subtypes.
-
Radioligand (e.g., [³H]-Prazosin for α1 receptors).[8]
-
This compound, reference compounds (e.g., phenylephrine, clonidine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[8]
-
96-well plates, glass fiber filters, scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and reference compounds.
-
In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Determine total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of a non-labeled ligand).
-
Incubate to allow the binding to reach equilibrium (e.g., 60-120 minutes at 37°C).[9]
-
Rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Wash filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding (Total - Non-specific) and plot the percentage of inhibition against the log concentration of tramazoline. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
-
B. Functional Cell-Based Assay for Potency (EC50)
This assay measures the cellular response to receptor activation, such as changes in intracellular calcium or cyclic AMP (cAMP).
-
Materials:
-
Whole cells stably expressing the target α1-adrenergic receptor (e.g., CHO or HEK293 cells).[9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a cAMP assay kit.
-
This compound and reference agonists.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Procedure (Calcium Mobilization for α1):
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Load cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Add serial dilutions of this compound to the wells.
-
Measure the change in fluorescence over time using a plate reader (e.g., FLIPR). The peak fluorescence response corresponds to the magnitude of the calcium release.
-
Plot the response against the log concentration of tramazoline to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Data Presentation: In Vitro Results
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Tramazoline HCl | Alpha-1A | Experimental Value | Experimental Value |
| Tramazoline HCl | Alpha-1B | Experimental Value | Experimental Value |
| Tramazoline HCl | Alpha-1D | Experimental Value | Experimental Value |
| Reference Agonist | Alpha-1A | Experimental Value | Experimental Value |
Protocol 2: Preclinical In Vivo Assessment in Animal Models
This protocol uses a histamine-induced congestion model in guinea pigs to assess the onset and duration of the decongestant effect of tramazoline. Guinea pigs are a suitable model due to anatomical similarities to the human nasal cavity.[10]
Objective: To measure the change in nasal airway resistance (NAR) over time following intranasal administration of this compound in a guinea pig model of nasal congestion.
-
Materials:
-
Male Hartley guinea pigs (300-350g).
-
This compound solution (test article).
-
Positive Control (e.g., Xylometazoline 0.1%).[10]
-
Vehicle Control (Saline solution 0.9% NaCl).[10]
-
Histamine dihydrochloride (B599025) for inducing congestion.[10]
-
Anesthesia (e.g., ketamine/xylazine).
-
Rhinomanometer adapted for small animals.
-
-
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least one week.
-
Baseline Measurement: Anesthetize the animal and measure baseline Nasal Airway Resistance (NAR) using rhinomanometry.
-
Grouping: Randomly assign animals to treatment groups (Vehicle, Positive Control, Tramazoline).
-
Pre-treatment: Administer the assigned treatment intranasally (e.g., 10 µL per nostril).[10]
-
Congestion Induction: After a 15-minute waiting period, induce nasal congestion by intranasal challenge with histamine.[10]
-
Post-Challenge Measurement: Measure NAR at multiple time points post-histamine challenge to determine the onset of action (e.g., 5, 15, 30 minutes).[10]
-
Duration of Action Measurement: Continue to measure NAR at extended time points (e.g., 1, 2, 4, 6, 8 hours) post-treatment to determine the duration of the decongestant effect.
-
Data Analysis: Calculate the NAR for each animal at each time point. Compare the mean NAR across treatment groups using appropriate statistical tests (e.g., ANOVA). The duration of action is defined as the time until NAR returns to a predefined percentage of the baseline or is no longer statistically different from the vehicle control.
-
Data Presentation: Preclinical Nasal Airway Resistance
| Time Point | Vehicle Control (Mean NAR ± SD) | Positive Control (Mean NAR ± SD) | Tramazoline HCl (Mean NAR ± SD) |
| Baseline | Value | Value | Value |
| 30 min | Value | Value | Value |
| 1 hour | Value | Value | Value |
| 2 hours | Value | Value | Value |
| 4 hours | Value | Value | Value |
| 6 hours | Value | Value | Value |
| 8 hours | Value | Value | Value |
Protocol 3: Clinical Assessment in Human Subjects
This protocol describes a randomized, double-blind, placebo-controlled, crossover study to evaluate the duration of action of this compound in human subjects with nasal congestion.
Objective: To objectively and subjectively assess the onset and duration of nasal decongestion following a single dose of this compound nasal spray compared to placebo.
-
Study Design: Randomized, double-blind, placebo-controlled, crossover design. A washout period of at least 14 days should separate treatment periods.[11][12]
-
Subjects: Healthy adult volunteers with a history of allergic rhinitis or subjects with virally-induced nasal congestion (common cold).[6]
-
Procedure:
-
Screening & Enrollment: Screen subjects based on inclusion/exclusion criteria. Obtain informed consent.
-
Baseline Assessment: At the study visit, record baseline measurements once significant nasal congestion is present.
-
Randomization & Dosing: Randomly assign subjects to receive a single dose of either this compound nasal spray or a matching placebo spray.
-
Post-Dose Assessments: Repeat objective and subjective measurements at specified time intervals post-dose to capture the full duration of effect.
-
Onset Assessment: 15, 30, 45, and 60 minutes post-dose.[16]
-
Duration Assessment: 2, 4, 6, 8, and 10 hours post-dose.
-
-
Washout & Crossover: After the washout period, subjects return to repeat the procedure with the alternate treatment.
-
Data Analysis: The primary endpoint is the change from baseline in nasal airway resistance and subjective congestion scores over time. Compare the treatment groups using a mixed-model repeated measures (MMRM) analysis. The duration of action is the last time point at which tramazoline is statistically superior to placebo.
-
Data Presentation: Clinical Trial Subjective Scores
| Time Point | Change from Baseline VAS (Placebo, Mean ± SD) | Change from Baseline VAS (Tramazoline, Mean ± SD) | p-value |
| 30 min | Value | Value | Value |
| 1 hour | Value | Value | Value |
| 2 hours | Value | Value | Value |
| 4 hours | Value | Value | Value |
| 6 hours | Value | Value | Value |
| 8 hours | Value | Value | Value |
| 10 hours | Value | Value | Value |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Treatment of acute rhinitis with a nasal spray containing tramazoline and essential oils: a multicenter, uncontrolled, observational trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. benchchem.com [benchchem.com]
- 9. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. prepladder.com [prepladder.com]
- 14. rhinologyjournal.com [rhinologyjournal.com]
- 15. atsjournals.org [atsjournals.org]
- 16. Onset-of-action for antihistamine and decongestant combinations during an outdoor challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tramazoline Hydrochloride Nasal Spray Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of tramazoline (B1683216) hydrochloride nasal sprays.
Frequently Asked Questions (FAQs)
Solubility and pH
Q1: What is the aqueous solubility of tramazoline hydrochloride and how is it affected by pH?
A: this compound is a white to off-white crystalline powder that is soluble in water.[1] Its aqueous solubility is pH-dependent. Under acidic conditions, the solubility of this compound is enhanced.[2] At physiological pH, its calculated water solubility is approximately 0.408 mg/mL.[2]
Q2: What is the optimal pH for a this compound nasal spray formulation?
A: The ideal pH for a nasal spray formulation is generally between 4.5 and 6.5.[3][4][5][6] This range helps to minimize nasal irritation, ensure the stability of the active pharmaceutical ingredient (API), and prevent the growth of pathogenic bacteria.[3][4]
Q3: How does pH affect the stability of this compound?
A: this compound, as a weak base, is more stable in acidic to neutral solutions.[1] While specific degradation pathways for this compound are not extensively detailed in the provided search results, similar hydrochloride salts of imidazoline (B1206853) derivatives, like oxymetazoline, exhibit minimal hydrolysis in the pH range of 2.0 to 5.0. Hydrolysis can be catalyzed by both hydrogen and hydroxide (B78521) ions outside of this optimal range.
Q4: What buffering agents are recommended for a this compound nasal spray?
A: Common buffering agents used in nasal spray formulations to maintain the pH within the optimal range include phosphate (B84403) and citrate (B86180) buffers.[3][7] The choice of buffer and its concentration should be optimized to ensure both product stability and physiological compatibility with the nasal mucosa.
Viscosity and Mucoadhesion
Q5: What is a suitable viscosity for a this compound nasal spray?
A: The viscosity of a nasal spray is a critical parameter that influences droplet size, spray pattern, and residence time in the nasal cavity. While a specific target viscosity for a this compound nasal spray is not defined in the search results, commercial nasal sprays have been reported to have viscosities ranging from 25 to 130 Pa·s. Increasing viscosity can prolong contact time with the nasal mucosa, potentially enhancing drug absorption.[8] However, excessively high viscosity can lead to larger droplets, a narrower spray plume, and may negatively impact the spray characteristics.[4]
Q6: Which viscosity-enhancing agents are commonly used in nasal sprays?
A: Common viscosity enhancers, which can also act as mucoadhesives, include hydroxypropyl methylcellulose (B11928114) (HPMC), carboxymethylcellulose (CMC), and carbomers.[3] The choice and concentration of the viscosity-enhancing agent should be carefully selected to achieve the desired rheological properties and spray performance.
Osmolality
Q7: Why is osmolality important for a nasal spray formulation, and what is the target range?
A: Osmolality is crucial for patient comfort and to minimize irritation of the nasal mucosa. Isotonic solutions, which have an osmolality similar to that of physiological fluids (approximately 290 mOsmol/L), are generally preferred.[9][10] Hypotonic or hypertonic solutions can cause stinging or burning sensations. However, some studies suggest that hypotonic or slightly hypertonic solutions may enhance drug permeability.[4] Marketed nasal products have reported osmolality in the range of 300-700 mOsm/kg.[4]
Q8: How can the osmolality of a this compound nasal spray be adjusted?
A: Tonicity-adjusting agents are used to make the formulation isotonic. Commonly used agents include sodium chloride and mannitol.[3] The required amount of the tonicity-adjusting agent can be calculated based on the concentration of this compound and other excipients in the formulation.
Excipients and Compatibility
Q9: What are common excipients used in this compound nasal sprays?
A: Besides the active ingredient, a this compound nasal spray formulation typically includes:
-
Preservative: For multi-dose containers, a preservative like benzalkonium chloride is often used to prevent microbial growth.[3]
-
Buffering agents: To maintain pH, such as phosphate or citrate buffers.[3][7]
-
Tonicity-adjusting agents: To ensure the solution is isotonic, such as sodium chloride or mannitol.[3]
-
Viscosity-enhancing/mucoadhesive agents: To increase residence time, such as HPMC or CMC.[3]
Q10: Is this compound compatible with common excipients like benzalkonium chloride?
A: Comprehensive excipient compatibility assessments have shown that this compound has favorable interaction profiles with standard pharmaceutical adjuvants. Specifically, benzalkonium chloride, when used as a preservative at typical concentrations (e.g., 0.182-0.202 mg/mL), has been found to be completely compatible with this compound, with no evidence of chemical interaction or physical incompatibility.[2]
Troubleshooting Guides
Issue 1: Precipitation or Crystallization of this compound in the Formulation
| Potential Cause | Troubleshooting Step |
| pH Shift | Verify the pH of the formulation. If it has shifted to a more alkaline value, the solubility of this compound may decrease. Ensure the buffering capacity of the formulation is sufficient to maintain the target pH throughout the product's shelf life. |
| Low Solubility | Confirm that the concentration of this compound is within its solubility limit at the formulation's pH and storage temperature. Consider adjusting the pH to a more acidic range (e.g., 4.5-5.5) to increase solubility. |
| Excipient Incompatibility | Although common excipients are generally compatible, conduct a systematic drug-excipient compatibility study if a novel excipient is used. |
| Low Temperature Storage | Assess the solubility of this compound at lower temperatures if crystallization is observed during refrigerated storage. |
Issue 2: Poor Spray Characteristics (e.g., jetting, large droplets, inconsistent spray pattern)
| Potential Cause | Troubleshooting Step |
| High Viscosity | Measure the viscosity of the formulation. If it is too high, it can impede proper atomization. Reduce the concentration of the viscosity-enhancing agent or select an alternative with lower viscosity. |
| Inappropriate Device | The formulation and the spray pump device are a system. Ensure the chosen spray pump is suitable for the viscosity and surface tension of your formulation. Consult with device manufacturers for recommendations. |
| Formulation Surface Tension | High surface tension can make atomization more difficult. While less common, the addition of a suitable surfactant (at a safe and approved level for nasal administration) could be considered. |
Issue 3: Nasal Irritation or Stinging Reported in Pre-clinical/Clinical Studies
| Potential Cause | Troubleshooting Step |
| Non-optimal pH | Measure the pH of the formulation. A pH outside the recommended range of 4.5-6.5 can cause irritation. Adjust the pH using a suitable buffering system.[3][4][5][6] |
| Non-isotonic Formulation | Measure the osmolality of the formulation. If it is significantly hypotonic or hypertonic, it can lead to discomfort. Adjust the osmolality to be as close to isotonic (around 290 mOsmol/L) as possible using a tonicity-adjusting agent like sodium chloride.[9][10] |
| Excipient-related Irritation | Review the concentration of all excipients, particularly preservatives like benzalkonium chloride, which have been associated with nasal irritation in some cases.[11] |
Experimental Protocols
pH Measurement
A calibrated pH meter is used to determine the pH of the this compound nasal spray formulation. The measurement should be performed at a controlled temperature.
Viscosity Determination (using a Brookfield Viscometer)
-
Instrument Setup: Level the Brookfield viscometer and select the appropriate spindle and rotational speed based on the expected viscosity of the sample.[12]
-
Sample Preparation: Place the nasal spray formulation in a suitable container, ensuring the sample volume is sufficient to immerse the spindle to the marked level.[13]
-
Measurement: Submerge the spindle into the sample, avoiding contact with the container walls and bottom.[13] Start the motor at the selected speed and allow the reading to stabilize before recording the viscosity value in centipoise (cP).[13]
-
Data Recording: Record the viscosity, temperature, spindle number, and rotational speed.
Osmolality Calculation
The osmolality of the formulation can be estimated using the following formula:
Osmolarity (mOsmol/L) = [ (Concentration of substance (g/L) / Molecular Weight ( g/mol )) * Number of particles ] * 1000
-
Number of particles (n): For this compound (C₁₃H₁₈ClN₃), which dissociates into two ions (tramazoline cation and chloride anion), n = 2. For non-ionic excipients like mannitol, n = 1. For sodium chloride (NaCl), n = 2.[9]
-
The total osmolarity is the sum of the osmolarities of all solutes in the solution.
Preservative Efficacy Testing (Based on USP <51>)
This test determines the effectiveness of the preservative in a multi-dose formulation.
-
Test Microorganisms: The test involves challenging the formulation with a panel of specified microorganisms, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.
-
Inoculation: A known concentration of each microorganism is individually inoculated into separate samples of the this compound nasal spray. The initial concentration of the microorganisms should be between 1 x 10⁵ and 1 x 10⁶ colony-forming units (CFU)/mL.
-
Incubation: The inoculated samples are incubated at 20-25°C.
-
Sampling and Plate Counts: At specified time intervals (e.g., 7, 14, and 28 days), aliquots are taken from each sample, and the number of viable microorganisms is determined using standard plate count methods.
-
Acceptance Criteria: For nasal products, the preservative is considered effective if there is at least a 2-log reduction from the initial count at 14 days and no increase from the 14-day count at 28 days for bacteria. For yeast and mold, there should be no increase from the initial count at 14 and 28 days.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Conditions |
| Water | 0.408 mg/mL | Physiological pH |
| Ethanol (96%) | Soluble | Room Temperature |
| Methanol | Freely Soluble | Room Temperature |
| Ethanol:PBS (1:3) | ~0.25 mg/mL | pH 7.2 |
Table 2: Typical Excipients in this compound Nasal Spray Formulations
| Excipient Category | Example | Function |
| Solvent | Purified Water | Vehicle |
| Preservative | Benzalkonium Chloride | Prevents microbial growth |
| Buffer | Sodium Phosphate, Citric Acid | Maintain pH |
| Tonicity Agent | Sodium Chloride, Mannitol | Adjust osmolality |
| Viscosity Modifier | Hypromellose (HPMC) | Increase residence time |
Visualizations
Caption: Experimental workflow for this compound nasal spray formulation.
Caption: Troubleshooting flowchart for solubility issues.
References
- 1. medium.com [medium.com]
- 2. Buy this compound | 3715-90-0 [smolecule.com]
- 3. iajps.com [iajps.com]
- 4. renpharm.com [renpharm.com]
- 5. muser-my.com [muser-my.com]
- 6. hpcimedia.com [hpcimedia.com]
- 7. EXCIPIENT USED IN NASAL SPRAY FORMULATION [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. agnopharma.com [agnopharma.com]
- 11. Considerations for the Development of Nasal Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
Tramazoline hydrochloride stability testing and identification of degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of tramazoline (B1683216) hydrochloride and the identification of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of tramazoline hydrochloride?
A1: Forced degradation studies for this compound should be conducted under various stress conditions to assess its intrinsic stability and identify potential degradation products.[1][2] Based on regulatory guidelines and studies on similar compounds, the following conditions are recommended:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[1][3]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).[1][3]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 40-80°C).
-
Photolytic Degradation: Exposing the drug substance to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt hours/square meter.[3]
Q2: How can I troubleshoot poor separation of degradation products in my HPLC analysis?
A2: Poor separation of this compound and its degradation products can be addressed by systematically optimizing your HPLC method. Consider the following adjustments:
-
Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
pH of the Mobile Phase: Adjust the pH of the aqueous buffer. The pKa of this compound is a critical factor, and small pH changes can significantly impact retention and peak shape.
-
Column Chemistry: If using a standard C18 column, consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a column with a different end-capping.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the resolution of complex mixtures of degradants.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.
Q3: What analytical techniques are most suitable for identifying the structure of unknown degradation products?
A3: A combination of chromatographic and spectroscopic techniques is essential for the structural elucidation of unknown degradation products.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for obtaining the molecular weight and fragmentation patterns of the degradation products, which provides critical clues about their structure.[4][5]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are invaluable for unambiguously determining the chemical structure of isolated degradation products.
Q4: I am not observing any degradation under my stress conditions. What should I do?
A4: If you do not observe any degradation, the stress conditions may not be stringent enough. You can incrementally increase the severity of the conditions:
-
Increase Temperature: For hydrolytic and thermal studies, gradually increase the temperature.
-
Increase Concentration of Stress Agent: For acid, base, and oxidative studies, increase the concentration of the acid, base, or oxidizing agent.
-
Increase Exposure Time: Extend the duration of the stress testing.
It is important to note that the goal is to achieve a target degradation of 5-20%. Excessive degradation can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the actual stability of the drug under normal storage conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Irreproducible Degradation Profiles
| Potential Cause | Troubleshooting Steps |
| Inconsistent preparation of stress samples. | Ensure accurate and consistent concentrations of this compound and the stressor (acid, base, oxidizing agent) in all experiments. Use calibrated volumetric glassware. |
| Fluctuations in temperature or light exposure. | Use a calibrated oven or water bath with precise temperature control. For photostability studies, use a validated photostability chamber with controlled light and temperature. |
| Variability in the drug substance batch. | If possible, use a single, well-characterized batch of this compound for all stability studies to avoid variability in impurity profiles. |
| Inconsistent sample work-up procedure. | Standardize the quenching/neutralization step after stress exposure to halt the degradation reaction at a consistent point. |
Issue 2: Mass Imbalance in the Stability-Indicating Method
| Potential Cause | Troubleshooting Steps |
| Co-elution of degradation products with the parent drug or other degradants. | Re-optimize the HPLC method to achieve baseline separation of all peaks. Check peak purity using a photodiode array (PDA) detector. |
| Degradation products not detected by the analytical method. | Ensure the detection wavelength is appropriate for both the parent drug and all degradation products. Some degradants may lack a chromophore and require a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer. |
| Formation of non-UV active or volatile degradation products. | Employ alternative detection methods such as mass spectrometry (MS) or gas chromatography (GC) to detect and quantify these products. |
| Inaccurate response factors for degradation products. | If possible, isolate and purify the major degradation products to determine their individual response factors for accurate quantification. If isolation is not feasible, assume a response factor of 1.0 for all degradants as a starting point, but acknowledge this limitation. |
Experimental Protocols
Forced Degradation Experimental Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Caption: Experimental workflow for forced degradation of Tramazoline HCl.
Stability-Indicating HPLC Method Development Protocol
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of Tramazoline HCl | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | |||
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | |||
| Oxidation | 3% H₂O₂ | 24 | RT | |||
| Thermal | Solid State | 48 | 80 | |||
| Photolytic | UV/Vis Light | - | RT |
Note: This table is a template. Users should populate it with their experimental data.
Hypothetical Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound based on its chemical structure and common degradation reactions of similar functional groups. The exact degradation products need to be confirmed experimentally.
Caption: Hypothetical degradation pathway of Tramazoline HCl.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotech-asia.org [biotech-asia.org]
- 3. ijrpp.com [ijrpp.com]
- 4. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Tramazoline Hydrochloride-Induced Rebound Congestion
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the mechanisms of tramazoline (B1683216) hydrochloride-induced rebound congestion, also known as rhinitis medicamentosa.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the pharmacology of tramazoline and the pathophysiology of rebound congestion.
Q1: What is the primary mechanism of action of tramazoline hydrochloride?
This compound is a sympathomimetic agent that functions as an α-adrenergic receptor agonist.[1][2] It primarily stimulates α1-adrenergic receptors in the nasal mucosa, leading to vasoconstriction of the arterioles in the nasal passages.[1] This constriction reduces blood flow, thereby decreasing the volume of the nasal tissue and alleviating swelling and congestion.[1]
Q2: What is rebound congestion (rhinitis medicamentosa)?
Rebound congestion is a condition characterized by the paradoxical worsening of nasal congestion following the prolonged use of topical nasal decongestants like this compound.[3] This can create a cycle of dependency, where the user feels the need to continue using the medication to manage their symptoms.[3]
Q3: What are the proposed molecular mechanisms underlying tramazoline-induced rebound congestion?
While the exact pathophysiology is not fully understood, several hypotheses exist:[4]
-
Receptor Desensitization and Downregulation: Continuous stimulation of α-adrenergic receptors can lead to their desensitization and downregulation.[5] This process involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestins, which uncouple the receptor from its signaling pathway and target it for internalization and degradation.[4][6][7] This reduces the number of functional receptors on the cell surface, leading to a diminished response to the drug (tachyphylaxis) and endogenous catecholamines.[8]
-
Reduced Endogenous Norepinephrine: Prolonged stimulation of presynaptic α2-adrenergic receptors can lead to a negative feedback loop, reducing the synthesis and release of endogenous norepinephrine. When the drug is withdrawn, the lack of both exogenous and sufficient endogenous vasoconstrictors can lead to vasodilation and congestion.
-
Vascular Ischemia and Inflammation: Chronic vasoconstriction can lead to ischemia of the nasal mucosa, resulting in interstitial edema.[4] Prolonged use has been associated with histological changes such as epithelial damage, goblet cell hyperplasia, and inflammatory cell infiltration.[9]
Q4: How quickly can rebound congestion develop?
The onset of rebound congestion can vary among individuals. Some may experience it after just three to five days of continuous use, while for others it may take longer.[3] To minimize this risk, the use of topical decongestants is generally not recommended for more than seven consecutive days.
Q5: What are the key histological changes observed in the nasal mucosa with prolonged tramazoline use?
Studies on animal models have shown that long-term administration of α-adrenergic agonists can lead to several histological changes in the nasal mucosa, including:[8][9]
-
Epithelial dystrophy and ulceration
-
Ciliary loss
-
Goblet cell hyperplasia (an increase in mucus-producing cells)[9]
-
Squamous metaplasia (a change in the type of epithelial cells)[9]
-
Subepithelial edema
-
Inflammatory cell infiltration[9]
Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize the key molecular pathways and experimental procedures involved in studying tramazoline-induced rebound congestion.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for investigating rebound congestion.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during key experiments.
In Vivo Experiments (Rabbit Model)
Issue 1: High Variability in Rhinomanometry Readings
-
Possible Causes:
-
Improper fit of the nasal mask or tube.
-
Movement of the animal during measurement.
-
Changes in the animal's breathing pattern (e.g., panting).
-
Leakage around the measurement device.
-
-
Troubleshooting Steps:
-
Ensure the nasal mask or tube provides a complete seal without compressing the nostrils.
-
Acclimatize the animal to the restraint and measurement procedure to minimize stress and movement.
-
Monitor the animal's breathing and repeat measurements if irregular breathing is observed.
-
Check for air leaks around the mask or tube using a smoke trail or by listening for escaping air.
-
Issue 2: Artifacts in Laser Doppler Flowmetry Data
-
Possible Causes:
-
Troubleshooting Steps:
-
Use a stereotaxic frame or a custom-made holder to securely fix the probe in place.
-
Maintain a constant distance between the probe and the mucosa throughout the experiment.[1]
-
Gently place the probe on the mucosal surface with minimal pressure.[10]
-
If possible, gate the data acquisition to the respiratory cycle to minimize motion artifacts.
-
Visually inspect the signal for sharp, non-physiological spikes that may indicate movement and exclude these from the analysis.
-
In Vitro Experiments (Primary Nasal Epithelial Cell Culture)
Issue 3: Low or Inconsistent Transepithelial Electrical Resistance (TEER) Values
-
Possible Causes:
-
Troubleshooting Steps:
-
Visually confirm a confluent monolayer using a microscope before taking measurements.
-
Routinely test for mycoplasma contamination and monitor for signs of bacterial or fungal growth.[12][13]
-
Maintain a regular feeding schedule and passage cells before they become over-confluent.
-
Allow the culture plate to equilibrate to room temperature before measuring, and perform readings quickly to minimize temperature changes.[2][14]
-
Ensure consistent placement of the electrodes in the same position and at the same depth in each well for every measurement.[2][11]
-
Issue 4: Difficulty in Culturing and Differentiating Primary Nasal Epithelial Cells
-
Possible Causes:
-
Low cell viability from the initial biopsy.
-
Contamination during cell isolation.[5]
-
Suboptimal culture media or coating of culture vessels.
-
Loss of differentiation over multiple passages.
-
-
Troubleshooting Steps:
-
Use a gentle brushing or scraping technique to obtain the biopsy.[15] The use of a local anesthetic can improve the sampling procedure.[16]
-
Maintain strict aseptic technique during all stages of cell isolation and culture.[12][13]
-
Use a specialized air-liquid interface (ALI) culture system with appropriate media to promote differentiation into a pseudostratified epithelium.[17]
-
Use cells at a low passage number for experiments, as prolonged passaging can lead to a loss of differentiation potential.
-
Data Presentation
The following tables summarize key quantitative data relevant to the study of tramazoline-induced rebound congestion.
Table 1: Expected Changes in Nasal Mucosal Parameters in a Rabbit Model of Rhinitis Medicamentosa
| Parameter | Expected Change after Prolonged Tramazoline Treatment | Method of Measurement |
| Nasal Airway Resistance | Increase | Rhinomanometry |
| Nasal Mucosal Blood Flow | Initial Decrease, followed by a return to or an increase above baseline after drug withdrawal | Laser Doppler Flowmetry |
| Goblet Cell Density | Increase[9] | PAS Staining and Histological Quantification[4][11] |
| Inflammatory Cell Infiltration | Increase[9] | H&E Staining and Immunohistochemistry |
| Epithelial Integrity | Disruption, potential for ulceration and squamous metaplasia[9] | Histological Analysis |
Table 2: Typical Transepithelial Electrical Resistance (TEER) Values for Differentiated Human Nasal Epithelial Cells in Air-Liquid Interface (ALI) Culture
| Cell Type | Culture Duration | Typical TEER Range (Ω·cm²) | Reference |
| Primary Human Nasal Epithelial Cells | 21-28 days | 200 - 800 | [18] |
| Primary Human Nasal Epithelial Cells (Passage 2) | Peak at day 2 | ~3133 ± 665 | [18] |
| Primary Human Nasal Epithelial Cells (Passage 3) | Peak at day 2 | ~2703 ± 407 | [18] |
Note: TEER values can vary significantly based on donor, passage number, culture media, and measurement conditions.[18]
Experimental Protocols
This section provides detailed methodologies for key experiments.
Induction of Rhinitis Medicamentosa in a Rabbit Model
-
Animal Model: New Zealand white rabbits are commonly used.
-
Drug Administration: Administer a 0.1% solution of a long-acting α-adrenergic agonist (e.g., xylometazoline (B1196259) or oxymetazoline (B75379), which have similar mechanisms to tramazoline) intranasally. A typical regimen is two drops (approximately 200 µl) per nostril, twice daily for 14 to 28 days.[8][19]
-
Control Group: Administer sterile saline solution using the same regimen.
-
Monitoring: Observe the animals daily for signs of nasal congestion and discharge.
Measurement of Nasal Mucosal Blood Flow using Laser Doppler Flowmetry
-
Anesthesia: Anesthetize the rabbit according to an approved institutional protocol.
-
Probe Placement: Gently insert a laser doppler probe into the nasal cavity and place it in light contact with the septal or turbinate mucosa. Avoid applying pressure, as this can occlude the microvasculature.[10]
-
Stabilization: Secure the probe to a micromanipulator or a stable fixture to prevent movement artifacts.[1]
-
Data Acquisition: Record baseline blood flow for a stable period (e.g., 5-10 minutes). After drug administration or during the rebound phase, continue recording to measure changes in perfusion.
-
Data Analysis: Express blood flow changes as a percentage of the baseline reading.
Histological Analysis of Nasal Mucosa
-
Tissue Harvesting: At the end of the experimental period, euthanize the animal and carefully dissect the nasal turbinates.
-
Fixation: Immediately fix the tissue in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification: If necessary, decalcify the tissue using a suitable agent (e.g., EDTA solution).
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammatory cell infiltration.
-
Periodic Acid-Schiff (PAS): To identify and quantify goblet cells.
-
-
Quantification:
-
Goblet Cell Density: Count the number of PAS-positive cells per unit length of the basement membrane or per high-power field.[4]
-
Inflammatory Cell Infiltration: Semiquantitatively score the degree of inflammatory cell infiltration (e.g., on a scale of 0-3).
-
In Vitro Assessment of Nasal Epithelial Barrier Function
-
Cell Culture: Culture primary human nasal epithelial cells on permeable supports (e.g., Transwell® inserts) at an air-liquid interface (ALI) for at least 21 days to allow for full differentiation into a pseudostratified mucociliary epithelium.[17]
-
Tramazoline Exposure: Treat the apical surface of the differentiated cultures with varying concentrations of this compound for different durations (e.g., 24, 48, 72 hours).
-
TEER Measurement:
-
Equilibrate the culture plate to room temperature for 15-20 minutes.[11]
-
Sterilize the "chopstick" electrodes of an epithelial voltohmmeter (EVOM™) with 70% ethanol and allow to air dry.[11]
-
Measure the resistance of a blank insert containing only culture medium.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring they do not touch the cell monolayer.
-
Record the resistance once the reading stabilizes.
-
Calculate the TEER in Ω·cm² by subtracting the blank resistance and multiplying by the surface area of the insert.
-
-
Data Analysis: Plot TEER values over time for each treatment group to assess the time-dependent effect of tramazoline on barrier integrity.
Immunofluorescence Staining for β-Arrestin Translocation
-
Cell Culture and Treatment: Culture primary nasal epithelial cells on chamber slides and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[20]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 10% normal goat serum in PBS for 1 hour.[20]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against β-arrestin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[21]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images to assess the translocation of β-arrestin from the cytoplasm to the cell membrane, which is indicative of receptor desensitization.
References
- 1. The impact of the measuring distance on laser-Doppler measurements of the microcirculation in human nasal mucosa. A study of rhinostereometry and micromanipulator-guided laser-Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wpiinc.com [wpiinc.com]
- 3. A Comprehensive Guide to Detecting and Handling Laboratory Contamination [procellsystem.com]
- 4. Collection, Expansion, and Differentiation of Primary Human Nasal Epithelial Cell Models for Quantification of Cilia Beat Frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of down-regulation of alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of ciliary beat frequency in sinonasal epithelial cells using differential interference contrast microscopy and high-speed digital video imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Counting Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Rhinitis medicamentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rhinologyjournal.com [rhinologyjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. cellqart.com [cellqart.com]
- 15. Histopathological effects of intranasal phototherapy and nasal corticosteroids in allergic rhinitis in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of oxymetazoline on nasal and sinus mucosal blood flow in the rabbit as measured with laser-Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Laser-Doppler flowmetry compared to intravital microscopy for assessment of blood flow in the nasal mucosa of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Development of an experimental rabbit model of rhinitis medicamentosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. arigobio.com [arigobio.com]
Improving the aqueous solubility of tramazoline hydrochloride for research formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tramazoline (B1683216) hydrochloride. The following information is designed to address common challenges related to its aqueous solubility in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of tramazoline hydrochloride?
A1: this compound is generally described as soluble in water.[1][2] Quantitative data indicates a calculated water solubility of approximately 0.408 mg/mL under physiological conditions.[3] Its solubility is influenced by the solvent system and pH. For instance, in a mixed solvent system of ethanol (B145695) and phosphate-buffered saline (1:3 ratio) at pH 7.2, the solubility is approximately 0.25 mg/mL.[3]
Q2: How does pH affect the solubility of this compound?
A2: As a hydrochloride salt of a weak base with a pKa of approximately 9.9, the aqueous solubility of this compound is highly dependent on pH.[3] At pH values significantly below its pKa (i.e., in acidic conditions), it will exist predominantly in its protonated, more soluble form. As the pH approaches and exceeds the pKa, the uncharged free base form will dominate, leading to a significant decrease in aqueous solubility. Researchers should maintain a sufficiently acidic pH to ensure complete dissolution.
Q3: What common solvents can be used to dissolve this compound?
A3: Besides water, this compound is soluble in ethanol (96%) and freely soluble in methanol.[3] For research formulations, co-solvent systems are often employed to enhance solubility.
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Cloudiness or precipitation upon dissolution in aqueous buffer. | The pH of the buffer is too high (close to or above the pKa of ~9.9), causing the formation of the less soluble free base. | 1. Measure the pH of the final solution. 2. Lower the pH of the buffer. For consistent results, use a buffer with a pH at least 2 units below the pKa (e.g., pH < 7.9). 3. Prepare a concentrated stock solution in an acidic aqueous solution or a suitable organic solvent and dilute it into the final aqueous buffer. |
| Inconsistent solubility results between experiments. | - Variation in the pH of the buffer preparation. - Temperature fluctuations. - Incomplete dissolution (insufficient mixing or time). | 1. Ensure accurate and consistent preparation of all buffer solutions. Verify the final pH of each batch. 2. Control the temperature during the experiment, as solubility is temperature-dependent. 3. Use a consistent and validated mixing method (e.g., vortexing, sonication) and allow sufficient time for equilibrium to be reached. |
| Precipitation when diluting an organic stock solution into an aqueous buffer. | The concentration of the organic solvent in the final solution is too low to maintain the solubility of the compound, or the final pH is too high. | 1. Decrease the concentration of the stock solution. 2. Perform a serial dilution. 3. Increase the percentage of the organic co-solvent in the final aqueous buffer, if permissible for the experiment. 4. Ensure the final pH of the aqueous buffer is sufficiently low to maintain the protonated state of the molecule. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent System | pH | Temperature (°C) | Solubility |
| Water (calculated) | Physiological | Not Specified | 0.408 mg/mL[3] |
| Ethanol (96%) | Not Applicable | Not Specified | Soluble[1][2] |
| Methanol | Not Applicable | Not Specified | Freely Soluble[3] |
| Ethanol:Phosphate Buffered Saline (1:3) | 7.2 | Not Specified | ~0.25 mg/mL[3] |
Experimental Protocols & Methodologies
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of this compound in a specific aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container. The excess solid should be clearly visible.
-
-
Equilibration:
-
Agitate the container at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
-
Quantification:
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.
-
Analyze the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol 2: Improving Aqueous Solubility with Co-solvents
This protocol provides a general method for preparing a stock solution of this compound for in vitro studies using a co-solvent system.
-
Solvent Selection:
-
Choose a water-miscible organic solvent in which this compound is highly soluble, such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
-
Preparation of Concentrated Stock Solution:
-
Dissolve a known weight of this compound in a small volume of the selected organic solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Dilution into Aqueous Medium:
-
For the final experimental concentration, perform a serial dilution of the stock solution into the aqueous buffer (e.g., cell culture medium, phosphate-buffered saline).
-
Important: The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid solvent-induced artifacts in biological assays.
-
Protocol 3: Improving Aqueous Solubility with Cyclodextrins (Phase Solubility Study)
This protocol describes a phase solubility study to evaluate the effect of a cyclodextrin (B1172386), such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), on the solubility of this compound.
-
Preparation of Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v) in a specific buffer.
-
-
Equilibration:
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Shake the sealed containers at a constant temperature until equilibrium is reached (24-48 hours).
-
-
Sample Analysis:
-
Filter each suspension through a 0.22 µm filter.
-
Quantify the concentration of this compound in each filtrate using a validated HPLC method.
-
-
Data Analysis:
-
Plot the total concentration of dissolved this compound against the concentration of HP-β-CD.
-
The slope of the initial linear portion of the phase solubility diagram can be used to determine the complexation efficiency and the stoichiometry of the inclusion complex.
-
Visualizations
Signaling Pathway of this compound
This compound acts as an α-adrenergic receptor agonist. Its primary mechanism of action involves the activation of α-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa, leading to vasoconstriction and a reduction in nasal congestion.
Caption: α-Adrenergic signaling pathway of this compound.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound in research formulations.
Caption: Workflow for improving this compound solubility.
References
Troubleshooting inconsistent results in tramazoline hydrochloride in vitro assays
Welcome to the technical support center for tramazoline (B1683216) hydrochloride assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their in vitro experimental results.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing inconsistent dose-response curves and shifting EC₅₀ values for tramazoline?
Inconsistent dose-response curves are a common issue in cell-based assays and can be attributed to several factors related to assay conditions, cell health, and reagent integrity.
Potential Causes and Troubleshooting Steps:
-
Cell Passage Number: Continuous passaging can lead to phenotypic drift and changes in receptor expression levels.[1][2]
-
Solution: Use cells within a consistent, low passage number range for all experiments. Create a well-characterized master cell bank and generate working cell banks to ensure a stable supply.
-
-
Receptor Desensitization: Prolonged or repeated exposure to an agonist like tramazoline can cause downregulation or desensitization of α1-adrenergic receptors.[3][4]
-
Solution: Ensure cells are adequately "rested" before stimulation. Minimize the incubation time with tramazoline to the shortest duration required to achieve a stable signal.
-
-
Reagent Stability: Tramazoline hydrochloride solutions may degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh working solutions of tramazoline from a concentrated stock for each experiment. Aliquot stocks to minimize freeze-thaw cycles and store them as recommended by the manufacturer.
-
-
Inconsistent Cell Seeding: Variation in cell density across wells can significantly impact the magnitude of the response.
-
Solution: Ensure homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for better consistency. Avoid "edge effects" by not using the outermost wells of the microplate or by filling them with a buffer or media.[1]
-
Below is a troubleshooting workflow to diagnose the source of variability.
Caption: Troubleshooting workflow for inconsistent EC₅₀ values.
FAQ 2: What is the mechanism of action for tramazoline, and how does it affect my choice of assay?
Tramazoline is a sympathomimetic agent that functions as an α-adrenergic receptor agonist.[3] Its primary targets are the α1-adrenergic receptor (α1-AR) subtypes.[3]
Signaling Pathway: The α1-ARs are G protein-coupled receptors (GPCRs) that couple to the Gq family of G proteins.[5][6] Activation of this pathway leads to a cascade of intracellular events:
-
Tramazoline binds to and activates the α1-AR.
-
The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
The activated Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC).[4][7]
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[5][6]
-
IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[3][5][7]
-
The resulting increase in intracellular Ca²⁺ concentration mediates downstream cellular responses, such as smooth muscle contraction.[3]
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability studies of tramazoline hydrochloride solutions for laboratory use
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with tramazoline (B1683216) hydrochloride solutions for laboratory use. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for laboratory-prepared tramazoline hydrochloride solutions?
A1: Based on information for commercial nasal spray formulations and the general stability of similar compounds, it is recommended to store aqueous solutions of this compound at controlled room temperature, specifically below 25°C, and protected from light.[1] For long-term storage, refrigeration at 2-8°C may be considered, although the impact on solubility and potential for precipitation should be evaluated for the specific concentration of your solution.
Q2: What are the potential degradation pathways for this compound in an aqueous solution?
A2: While specific degradation pathways for this compound are not extensively published, imidazoline (B1206853) derivatives can be susceptible to hydrolysis and oxidation.[1][2] Forced degradation studies on similar compounds suggest that exposure to acidic, basic, and oxidative conditions can lead to the formation of degradation products.[2][3][4] Hydrolysis of the imidazoline ring is a potential degradation pathway.
Q3: How can I monitor the stability of my this compound solution over time?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to monitor the concentration of this compound and detect the presence of any degradation products.[3][5] In addition to chromatographic analysis, you should also monitor physical parameters such as pH, color, clarity, and the presence of any particulate matter.
Q4: Are there any known impurities of this compound that I should be aware of?
A4: Yes, pharmacopeial and non-pharmacopeial impurities for this compound monohydrate have been identified. These include Impurity A (N-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine) and Impurity B (a mixture of acetylated derivatives).[4][6] It is important to use a stability-indicating analytical method that can separate these impurities from the active pharmaceutical ingredient (API).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or crystal formation in the solution upon storage. | - The solution is supersaturated.- Storage temperature is too low, reducing solubility. | - Gently warm the solution and agitate to redissolve the precipitate. If it persists, consider preparing a more dilute solution.- Evaluate the solubility of this compound at your intended storage temperature before preparing the bulk solution. |
| Discoloration of the solution (e.g., turning yellowish). | - Degradation of this compound.- Interaction with container or closure.- Exposure to light. | - Verify the identity and purity of the solution using a stability-indicating analytical method.- Ensure the use of inert container materials (e.g., Type I borosilicate glass).- Store the solution in light-resistant containers (e.g., amber vials).[7] |
| A significant decrease in the concentration of this compound over time. | - Chemical degradation (e.g., hydrolysis, oxidation).- Adsorption to the container surface. | - Investigate potential degradation pathways by conducting forced degradation studies.- Ensure the pH of the solution is within a stable range (for many nasal solutions, a pH of 5.5-6.5 is targeted).[5]- Use silanized glass containers to minimize adsorption. |
| Appearance of unknown peaks in the HPLC chromatogram. | - Formation of degradation products.- Contamination of the sample or mobile phase. | - Perform peak purity analysis to determine if the new peaks are related to the API.- Conduct forced degradation studies to identify potential degradation products.- Ensure proper handling and preparation of all solutions and mobile phases to avoid contamination. |
Data Presentation
The following table is a template for presenting long-term stability data for a laboratory-prepared this compound solution. It is essential to generate data specific to your formulation and storage conditions.
Table 1: Example Long-Term Stability Data for this compound Solution (0.1% w/v) Stored at 25°C/60% RH
| Time Point (Months) | Appearance | pH | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | Clear, colorless solution | 6.2 | 100.0 | < 0.1 |
| 3 | Clear, colorless solution | 6.1 | 99.5 | 0.2 |
| 6 | Clear, colorless solution | 6.1 | 99.1 | 0.4 |
| 9 | Clear, colorless solution | 6.0 | 98.6 | 0.6 |
| 12 | Clear, colorless solution | 5.9 | 98.2 | 0.8 |
Experimental Protocols
Protocol for a Long-Term Stability Study
This protocol outlines a typical long-term stability study for a laboratory-prepared this compound solution.
Objective: To evaluate the stability of a this compound solution under controlled long-term storage conditions.
Materials:
-
This compound API
-
Purified water (or other appropriate solvent)
-
pH adjustment reagents (e.g., citric acid, sodium phosphate)
-
Type I borosilicate glass vials with appropriate closures
-
Stability chamber set to 25°C ± 2°C and 60% RH ± 5% RH
Procedure:
-
Preparation of the Solution: Prepare a batch of this compound solution at the desired concentration. Record the exact composition and initial pH.
-
Filling and Storage: Fill the solution into the glass vials, ensuring a consistent fill volume. Securely cap the vials. Place the vials in the stability chamber in an upright position.
-
Testing Schedule: Withdraw samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visually inspect for color, clarity, and particulate matter.
-
pH: Measure the pH of the solution.
-
Assay and Impurities: Analyze the solution using a validated stability-indicating HPLC method to determine the concentration of this compound and the levels of any degradation products.
-
Stability-Indicating RP-HPLC Method
The following is a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted and validated for the analysis of this compound and its degradation products.[5]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (50:50, v/v). The aqueous phase may contain a buffer (e.g., phosphate (B84403) buffer) to control pH.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: This method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended use.[8][9]
Visualizations
Caption: Workflow for a long-term stability study of this compound solution.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Tramazoline in Animal Models of Rhinitis Medicamentosa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study rhinitis medicamentosa (RM) induced by tramazoline (B1683216) and other imidazoline (B1206853) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing a consistent animal model of rhinitis medicamentosa with tramazoline?
A1: The main challenge is the lack of standardized, published protocols specifically for tramazoline. While the mechanism is similar to other imidazoline derivatives like oxymetazoline (B75379) and xylometazoline, optimal concentrations, dosing frequency, and duration for inducing rhinitis medicamentosa with tramazoline may vary.[1][2] Researchers often need to adapt protocols from studies using these related compounds, which can lead to variability in the severity and onset of RM.
Q2: Which animal models are most commonly used for studying rhinitis medicamentosa, and what are their key characteristics?
A2: Rabbits and rats are the most frequently used animal models for studying rhinitis medicamentosa.[1] Rabbits offer the advantage of larger nasal passages, which facilitates easier administration of nasal sprays and subsequent tissue collection. Rats are a cost-effective and well-characterized model for many pharmacological studies.
Q3: What are the expected histopathological changes in the nasal mucosa following prolonged administration of imidazoline derivatives?
A3: Chronic use of imidazoline-based nasal decongestants in animal models typically leads to several distinct histopathological changes. These include:
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Epithelial damage: This can range from the loss of cilia to ulceration of the epithelial layer.
-
Inflammatory cell infiltration: An increase in the presence of inflammatory cells within the nasal mucosa is a common finding.
-
Edema: Swelling of the nasal mucosa due to fluid accumulation is a hallmark of rebound congestion.
-
Increased permeability of the basal lamina: This can contribute to the edematous state.
-
Cytotoxic and cytopathic effects: In some cases, vacuolization and other signs of cellular damage may be observed.[1]
Q4: How can I quantitatively assess the development of rhinitis medicamentosa in my animal model?
A4: Quantitative assessment is crucial for objective evaluation. Key methods include:
-
Acoustic Rhinometry: This non-invasive technique measures the cross-sectional area and volume of the nasal cavity, providing a direct measure of nasal patency.
-
Histomorphometry: Following tissue collection, microscopic slides can be digitally analyzed to quantify parameters such as epithelial thickness, inflammatory cell density (cells per unit area), and goblet cell numbers.
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Nasal Airway Resistance (NAR) Measurement: This technique, often used in larger animals, directly measures the resistance to airflow through the nasal passages.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or mild induction of rhinitis medicamentosa. | 1. Suboptimal drug concentration: The concentration of tramazoline may be too low to induce significant and consistent changes. 2. Insufficient duration or frequency of administration: The treatment period may be too short, or the dosing frequency may not be adequate to induce the characteristic features of RM. 3. Improper drug delivery: The nasal spray or drops may not be effectively reaching the target nasal mucosa. | 1. Dose-response study: Conduct a pilot study with a range of tramazoline concentrations to determine the optimal dose for your model. 2. Time-course experiment: Extend the duration of treatment and/or increase the frequency of administration in a pilot cohort to identify the optimal induction period. 3. Refine administration technique: Ensure proper restraint of the animal and consistent placement of the delivery device to maximize mucosal contact. Consider using a micro-pipette for precise volume delivery in smaller animals. |
| High variability in results between animals. | 1. Individual animal differences: Biological variability in response to the drug. 2. Inconsistent drug administration: Variations in the volume or placement of the nasal spray/drops. 3. Underlying health status: Subclinical infections or other health issues can affect the inflammatory response. | 1. Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability. 2. Standardize administration: Use a consistent method and volume for drug delivery for all animals. Ensure all personnel are trained in the same technique. 3. Health screening: Ensure all animals are healthy and free from respiratory infections before starting the experiment. |
| Difficulty in quantifying histopathological changes. | 1. Subjective scoring: Qualitative or semi-quantitative scoring can be prone to bias. 2. Inadequate tissue processing: Poor fixation or sectioning can lead to artifacts that interfere with analysis. | 1. Implement quantitative histomorphometry: Use image analysis software to obtain objective measurements of mucosal thickness, cell counts, etc. 2. Optimize tissue handling: Follow standardized protocols for tissue fixation, embedding, and staining to ensure high-quality sections. |
| Unexpected systemic side effects. | Systemic absorption of tramazoline: Although primarily acting locally, some systemic absorption can occur, especially with high concentrations or frequent administration. | Monitor for systemic effects: Observe animals for changes in behavior, heart rate, or blood pressure. If systemic effects are observed, consider reducing the drug concentration or frequency of administration. |
Experimental Protocols
Protocol 1: Induction of Rhinitis Medicamentosa in a Rat Model (Adapted from Oxymetazoline Studies)
-
Animals: Male Wistar rats (250-300g).
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Drug Preparation: Prepare a solution of tramazoline hydrochloride in sterile saline. Note: The optimal concentration for tramazoline needs to be determined empirically. A starting point could be a concentration similar to that used for oxymetazoline (e.g., 0.05%).
-
Administration:
-
Lightly anesthetize the rats (e.g., with isoflurane).
-
Instill 10-20 µL of the tramazoline solution into each nostril using a micropipette.
-
Administer the solution twice daily for a period of 2 to 4 weeks.
-
-
Control Group: Administer an equal volume of sterile saline to a control group of rats following the same procedure.
-
Assessment:
-
Weekly: Monitor for clinical signs of nasal congestion (e.g., open-mouth breathing, nasal discharge).
-
End of study: Euthanize the animals and collect nasal tissue for histopathological analysis.
-
Protocol 2: Histopathological Assessment of Nasal Mucosa
-
Tissue Fixation: Immediately fix the collected nasal septum and turbinates in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification: If necessary, decalcify the tissue using a suitable decalcifying agent.
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology and with Periodic acid-Schiff (PAS) to visualize goblet cells.
-
Microscopic Examination: Examine the slides under a light microscope.
-
Quantitative Analysis (Histomorphometry):
-
Capture digital images of the nasal mucosa at a consistent magnification (e.g., 200x or 400x).
-
Use image analysis software (e.g., ImageJ) to measure:
-
Epithelial thickness (µm).
-
Lamina propria thickness (µm).
-
Number of inflammatory cells per high-power field or per mm².
-
Goblet cell density (number of PAS-positive cells per mm of epithelial length).
-
-
Data Presentation
Table 1: Quantitative Histopathological Findings in a Rat Model of Rhinitis Medicamentosa (Hypothetical Data Based on Imidazoline Studies)
| Parameter | Control (Saline) | Tramazoline-Treated | p-value |
| Epithelial Thickness (µm) | 25.3 ± 2.1 | 48.7 ± 4.5 | <0.01 |
| Lamina Propria Thickness (µm) | 85.2 ± 7.8 | 152.4 ± 12.3 | <0.01 |
| Inflammatory Cell Count (cells/mm²) | 112 ± 15 | 435 ± 42 | <0.001 |
| Goblet Cell Density (cells/mm) | 18.5 ± 2.3 | 35.1 ± 3.9 | <0.01 |
| Values are presented as mean ± standard deviation. |
Signaling Pathways and Experimental Workflows
Tramazoline's Mechanism of Action
Tramazoline is an α-adrenergic agonist that acts on both α1 and α2 adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa.[3]
-
α1-Adrenergic Receptor Activation: Stimulation of α1 receptors, which are coupled to Gq proteins, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and vasoconstriction.
-
α2-Adrenergic Receptor Activation: Activation of α2 receptors, coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP levels also contribute to vasoconstriction.
Prolonged stimulation of these receptors can lead to desensitization and downregulation, contributing to the rebound vasodilation and nasal congestion characteristic of rhinitis medicamentosa.[4]
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway for Tramazoline.
References
- 1. Frontiers | Part II – imidazolines and rhinitis medicamentosa: how can we tackle the rebound dilemma? [frontiersin.org]
- 2. Part II – imidazolines and rhinitis medicamentosa: how can we tackle the rebound dilemma? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of acute rhinitis with a nasal spray containing tramazoline and essential oils: a multicenter, uncontrolled, observational trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhinitis Medicamentosa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Analytical method validation for tramazoline hydrochloride according to ICH guidelines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Tramazoline (B1683216) Hydrochloride, adhering to ICH guidelines.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Tramazoline Hydrochloride.
| Problem / Observation | Potential Cause | Suggested Solution |
| High Backpressure | 1. Blockage in the system (e.g., guard column, inline filter, column frit).2. Precipitated buffer salts in the mobile phase or system.3. Sample matrix precipitation on the column. | 1. Systematically isolate the source of pressure by removing components (guard column, then analytical column) to identify the blockage.2. If the column is the source, first try back-flushing with a strong, compatible solvent. If this fails, replace the column inlet frit.3. Ensure the mobile phase is fully dissolved and filtered. Always flush the system with unbuffered mobile phase (e.g., water/organic) after use.4. Implement a sample clean-up step or use a guard column to protect the analytical column.[1] |
| Peak Tailing | 1. Secondary interactions between the basic tramazoline molecule and acidic residual silanols on the silica-based column.2. Column overload.3. Mismatched sample solvent and mobile phase strength.4. Column void or degradation. | 1. Adjust the mobile phase pH to be 2-3 units below the pKa of tramazoline to ensure it is fully ionized.2. Add a competing base, such as triethylamine (B128534) (0.1-0.5%), to the mobile phase to mask silanol (B1196071) interactions.[2]3. Reduce the concentration or injection volume of the sample.4. Dissolve the sample in the initial mobile phase whenever possible.[3][4]5. Perform a column performance test; if it fails, replace the column. |
| Peak Fronting | 1. Column overload (high concentration).2. Sample solvent is significantly stronger than the mobile phase. | 1. Dilute the sample or reduce the injection volume.2. Prepare the sample diluent in a solvent that is weaker than or equal in strength to the mobile phase.[5] |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation.2. Pump malfunction or leaks, leading to inconsistent flow rate.3. Insufficient column equilibration time between injections.4. Fluctuations in column temperature. | 1. Prepare fresh mobile phase daily and ensure accurate measurements. Use an automated proportioning valve if available for gradient elution.2. Check for leaks in the pump and fittings. Perform a flow rate accuracy test.3. Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase before the first injection and between gradient runs.4. Use a column oven to maintain a constant temperature.[3] |
| Baseline Drift or Noise | 1. Mobile phase is not adequately degassed.2. Contaminated mobile phase or detector flow cell.3. Incomplete mobile phase mixing.4. Column bleed at high temperatures or extreme pH. | 1. Degas the mobile phase using an inline degasser, sonication, or helium sparging.2. Flush the system and detector cell with a strong solvent (e.g., isopropanol). Use high-purity HPLC-grade solvents and fresh reagents.[3]3. If mixing components online, ensure the mixer is functioning correctly. Premixing the mobile phase can resolve this issue.4. Operate within the recommended pH and temperature range for the column. |
| Appearance of Extraneous Peaks | 1. Sample or standard degradation.2. Presence of carryover from a previous injection.3. Contamination from glassware, solvent, or sample preparation.4. Air bubbles in the detector. | 1. Prepare standards and samples fresh. Store stock solutions under recommended conditions (refrigerated and protected from light).[6]2. Implement a robust needle wash program in the autosampler method. Inject a blank solvent run to confirm carryover.3. Ensure all materials are scrupulously clean.4. Purge the detector and ensure the mobile phase is degassed. |
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to assess for a this compound assay method according to ICH Q2(R2)?
According to ICH guidelines, the core validation parameters for an assay method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[4] This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked placebo samples.[4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Q2: How do I perform a forced degradation study for this compound?
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[7][8] Typical stress conditions as per ICH Q1A include:
-
Acid Hydrolysis: Use 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60-80°C).[7][9]
-
Base Hydrolysis: Use 0.1 M to 1 M NaOH at room temperature or elevated temperature.[7][9]
-
Oxidation: Use 3-30% hydrogen peroxide (H₂O₂) at room temperature.[7]
-
Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 80-100°C).[10]
-
Photolytic Degradation: Expose the drug substance or product to a combination of UV and visible light as specified in ICH Q1B guidelines.[7][10]
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can separate the resulting degradation products from the main peak.[3]
Q3: My this compound peak is tailing. What is the most common reason and how can I fix it?
For a basic compound like this compound, the most common cause of peak tailing on a standard silica-based C18 or C8 column is the interaction between the positively charged amine group of the analyte and negatively charged residual silanol groups on the stationary phase. To fix this, you can:
-
Lower the mobile phase pH: Using a buffer (e.g., phosphate (B84403) or acetate) to maintain a pH between 2.5 and 4.0 ensures the tramazoline molecule is consistently in its protonated (ionized) form and minimizes silanol interactions.
-
Use a competing base: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase will preferentially interact with the active silanol sites, effectively masking them from the analyte.[2]
-
Use an end-capped column: Modern, high-purity, end-capped columns have fewer residual silanols and are designed to provide better peak shape for basic compounds.
Q4: What is a suitable mobile phase for the analysis of this compound by RP-HPLC?
A common starting point for an RP-HPLC method for this compound is a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of a phosphate or acetate (B1210297) buffer (pH 3.0-4.0) and acetonitrile (B52724) or methanol (B129727) in a suitable ratio (e.g., 50:50 v/v) is often effective.[11] The exact composition should be optimized to achieve adequate retention and resolution.
Q5: How long are my standard and sample solutions of this compound stable?
Solution stability should be determined experimentally as part of method validation. Prepare standard and sample solutions and store them under normal laboratory conditions (ambient temperature, room light) and refrigerated conditions. Analyze them at regular intervals (e.g., 0, 4, 8, 12, 24 hours) against a freshly prepared standard. The solution is considered stable as long as the measured concentration remains within a defined range (e.g., 98-102%) of the initial concentration and no significant degradation products appear.[12] Given its chemical nature, protecting solutions from light and storing them under refrigeration is a good practice.[6]
Quantitative Data Summary
The following table summarizes validation data from a published RP-HPLC method for the determination of this compound.[11]
| Validation Parameter | Result |
| Linearity Range | 10 - 110 µg/cm³ |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.45 µg/cm³ |
| Limit of Quantitation (LOQ) | 4.8 µg/cm³ |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Experimental Protocols
Protocol: Assay of this compound by RP-HPLC
This protocol describes a typical isocratic RP-HPLC method for the quantification of this compound.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (50:50, v/v). Filter through a 0.45 µm filter and degas.[11]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm[11]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Standard Solution Preparation (50 µg/mL):
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Further dilute 5.0 mL of this solution to 50 mL with the mobile phase to obtain a final concentration of 50 µg/mL.
3. Sample Solution Preparation (Nasal Drops, 50 µg/mL):
-
Transfer a volume of the nasal drop formulation equivalent to 25 mg of this compound into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
Further dilute 5.0 mL of this solution to 50 mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution five times.
-
The %RSD of the peak areas should be not more than 2.0%.
-
The theoretical plates should be > 2000.
-
The tailing factor should be < 2.0.
5. Procedure:
-
Inject the blank (mobile phase), followed by the standard solution and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
6. Calculation:
Visualizations
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. agilent.com [agilent.com]
- 2. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ijsdr.org [ijsdr.org]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. medkoo.com [medkoo.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rjptonline.org [rjptonline.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Simultaneous determination of triamcinolone acetonide and oxymetazoline hydrochloride in nasal spray formulations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of this compound? [synapse.patsnap.com]
- 12. nps.org.au [nps.org.au]
Validation & Comparative
A Comparative Analysis of Vasoconstrictive Properties: Tramazoline Hydrochloride vs. Oxymetazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictive performance of two common nasal decongestants, tramazoline (B1683216) hydrochloride and oxymetazoline (B75379). The information presented is based on available experimental data to assist in research and development efforts within the pharmaceutical and biomedical fields.
Introduction
Tramazoline hydrochloride and oxymetazoline are both imidazoline (B1206853) derivatives that function as α-adrenergic receptor agonists.[1][2] Their primary therapeutic effect as nasal decongestants stems from their ability to induce vasoconstriction of the blood vessels within the nasal mucosa.[1][2] This action reduces blood flow, leading to a decrease in tissue swelling and nasal congestion.[1][2] While both compounds share a similar mechanism of action, understanding their distinct pharmacological profiles is crucial for targeted drug development and clinical application.
Mechanism of Action
Both tramazoline and oxymetazoline exert their vasoconstrictive effects by stimulating α-adrenergic receptors on the smooth muscle cells of blood vessels in the nasal passages.[1][2] this compound primarily acts as an α1-adrenergic receptor agonist.[3] The activation of these G protein-coupled receptors initiates an intracellular signaling cascade that results in smooth muscle contraction.[3] Oxymetazoline is also an α-adrenergic agonist, with activity at both α1 and α2-adrenergic receptors.[2][4] The stimulation of these receptors leads to the constriction of both arterioles and venous sinusoids in the nasal mucosa, effectively reducing nasal congestion.[5]
Quantitative Data on Vasoconstrictive Effects
Direct comparative studies with quantitative data on the vasoconstrictive potency (e.g., EC50 values) of this compound and oxymetazoline are limited in the publicly available literature. However, an indirect comparison based on reported clinical and pharmacological parameters can be informative.
| Parameter | This compound | Oxymetazoline |
| Receptor Affinity | Primarily α1-adrenergic agonist[3] | α1 and α2-adrenergic agonist[2][4] |
| Onset of Action | Within 5 minutes[6] | Approximately 25 seconds to within minutes[4][7] |
| Duration of Action | Up to 10 hours[5] | Up to 12 hours[7] |
| Reported Efficacy | Effective in reducing nasal congestion[6] | Can reduce nasal mucosal blood flow by up to 50%[4] |
Signaling Pathways
The vasoconstrictive effects of tramazoline and oxymetazoline are mediated through the activation of α-adrenergic receptors, which triggers a well-defined intracellular signaling cascade.
Experimental Protocols
The assessment of vasoconstrictive effects of nasal decongestants like tramazoline and oxymetazoline relies on a variety of in-vivo and in-vitro experimental models.
In-Vivo Assessment: Rhinomanometry and Acoustic Rhinometry
Objective: To objectively measure changes in nasal airway resistance and nasal cavity dimensions following the administration of a vasoconstrictor.
Methodology:
-
Baseline Measurement: Subjects are seated in an upright position, and baseline measurements of nasal airway resistance (using rhinomanometry) and nasal cavity cross-sectional area and volume (using acoustic rhinometry) are taken.[8][9]
-
Drug Administration: A standardized dose of the nasal decongestant (e.g., tramazoline or oxymetazoline spray) or a placebo is administered to each nostril.[10]
-
Post-Dose Measurements: Rhinomanometry and acoustic rhinometry measurements are repeated at predefined time intervals (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration to assess the onset, magnitude, and duration of the decongestant effect.[10]
-
Data Analysis: Changes from baseline in nasal airway resistance, cross-sectional area, and volume are calculated and compared between the active drug and placebo groups.
In-Vitro Assessment: Smooth Muscle Contraction Assay
Objective: To directly measure the contractile response of vascular smooth muscle to vasoconstrictors.
Methodology:
-
Tissue Preparation: Nasal mucosal tissue or isolated blood vessels are obtained and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at a constant temperature.[11]
-
Drug Application: Increasing concentrations of the vasoconstrictor (tramazoline or oxymetazoline) are added to the organ bath in a cumulative manner.
-
Contraction Measurement: The isometric contraction of the smooth muscle tissue is recorded using a force transducer.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (maximum contraction) of the vasoconstrictor.
Conclusion
References
- 1. centralsydneyent.com.au [centralsydneyent.com.au]
- 2. Nasal Patency Measurement: State of the Art of Acoustic Rhinometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Oxymetazoline - Wikipedia [en.wikipedia.org]
- 5. Rhinitis Medicamentosa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Treatment of acute rhinitis with a nasal spray containing tramazoline and essential oils: a multicenter, uncontrolled, observational trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rhinomanometry - Wikipedia [en.wikipedia.org]
- 9. Acoustic rhinometry - Wikipedia [en.wikipedia.org]
- 10. The nasal airways response in normal subjects to oxymetazoline spray: randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new in vitro method of decongestant assay of nasal mucosa: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Tramazoline Hydrochloride and Xylometazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of two common topical nasal decongestants: tramazoline (B1683216) hydrochloride and xylometazoline (B1196259). Both are imidazoline (B1206853) derivatives and alpha-adrenergic agonists that induce vasoconstriction of the nasal mucosa, thereby reducing swelling and nasal congestion. While both compounds share a similar mechanism of action, their in vivo performance characteristics can differ. This guide synthesizes available data to facilitate an evidence-based comparison.
Mechanism of Action
Both tramazoline and xylometazoline are sympathomimetic amines that act as agonists at α-adrenergic receptors in the arterioles of the nasal mucosa.[1] This activation leads to vasoconstriction, which reduces blood flow and engorgement of the nasal sinusoids, resulting in a decongestant effect.
Signaling Pathway
The binding of these agonists to α1-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade. This involves the activation of phospholipase C, which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C. The resulting increase in intracellular calcium concentration leads to the contraction of the smooth muscle cells and vasoconstriction.
Figure 1: Simplified signaling pathway of α1-adrenergic agonists.
Comparative Efficacy Data
The following table summarizes key in vivo efficacy parameters for tramazoline hydrochloride and xylometazoline based on available, separate clinical studies. It is important to note that these values are not from a direct head-to-head comparative study and were obtained under different experimental conditions.
| Parameter | This compound | Xylometazoline |
| Onset of Action | 5-10 minutes | 5-10 minutes |
| Duration of Action | 8-10 hours | Up to 12 hours |
| Vasoconstrictive Potency | Effective decongestion reported in observational trials.[2][3] | Significant reduction in nasal airway resistance demonstrated in controlled studies.[4] |
| Adverse Effects | Local irritation (burning, stinging), dryness of the nose. Rebound congestion with prolonged use. | Local irritation, dryness of the nose, headache. Rebound congestion with prolonged use. |
Experimental Protocols
Objective: To compare the in vivo efficacy of this compound and xylometazoline nasal sprays in a rabbit model of nasal congestion.
Animal Model: New Zealand white rabbits are a suitable model for studying the effects of intranasal drug administration.
Experimental Groups:
-
Control Group: Administration of a saline solution.
-
Tramazoline Group: Administration of a standard dose of this compound nasal spray.
-
Xylometazoline Group: Administration of a standard dose of xylometazoline nasal spray.
Methodology:
-
Baseline Measurement: Nasal airway resistance is measured in all animals using anterior rhinomanometry prior to the induction of congestion.
-
Induction of Nasal Congestion: Nasal congestion can be induced by the topical application of a histamine (B1213489) solution.
-
Drug Administration: The respective nasal spray (saline, tramazoline, or xylometazoline) is administered to each group after the induction of congestion.
-
Efficacy Assessment: Nasal airway resistance is measured at predefined time points (e.g., 5, 15, 30, 60 minutes, and then hourly for up to 12 hours) post-administration.
-
Data Analysis: The percentage change in nasal airway resistance from the congested state is calculated for each group at each time point. Statistical analysis (e.g., ANOVA) is used to compare the efficacy between the groups.
Figure 2: Experimental workflow for in vivo comparison.
Discussion
Both this compound and xylometazoline are effective and fast-acting nasal decongestants. Based on the available data from separate studies, xylometazoline may offer a slightly longer duration of action. However, without direct comparative studies, it is challenging to definitively conclude on the superior efficacy of one over the other. The potency and duration of effect can also be influenced by the formulation and concentration of the active ingredient.
For drug development professionals, the choice between these two molecules may depend on the desired duration of action and the specific formulation characteristics. Further head-to-head clinical trials using standardized methodologies, such as rhinomanometry and acoustic rhinometry, are necessary to provide a more definitive comparison of their in vivo efficacy.
References
- 1. Development of a nasal spray containing xylometazoline hydrochloride and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of decongestive capacity of xylometazoline and pseudoephedrine with rhinomanometry and MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical glucocorticoid reduces the topical decongestant-induced histologic changes in an animal model nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tramazoline Hydrochloride and Phenylephrine: Vasoconstrictor Potency and Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasoconstrictor properties of two common nasal decongestants, tramazoline (B1683216) hydrochloride and phenylephrine (B352888). The following sections present a comprehensive overview of their mechanisms of action, receptor binding affinities, vasoconstrictor potency, and duration of action, supported by available experimental data. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.
Mechanism of Action
Both tramazoline hydrochloride and phenylephrine are sympathomimetic amines that exert their vasoconstrictive effects by acting as agonists at adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa.[1][2] Activation of these receptors leads to a narrowing of the blood vessels, which reduces blood flow, decreases swelling of the nasal passages, and alleviates nasal congestion.[1][2]
Phenylephrine is a selective alpha-1 adrenergic receptor agonist.[3] Its mechanism involves binding to α1-receptors, which are coupled to the Gq protein. This activation initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and subsequent vasoconstriction.
This compound is also an alpha-adrenergic receptor agonist.[2] It has been shown to have a high affinity for alpha-1A and alpha-1D receptors.[4] Some evidence also suggests that veins may be more sensitive to tramazoline than to phenylephrine, hinting at potential differences in their interactions with vascular alpha-adrenoceptor subtypes.
Signaling Pathways
The vasoconstrictive effects of both compounds are mediated through G-protein coupled receptor (GPCR) signaling pathways.
While phenylephrine is highly selective for α1 receptors, some imidazolines, a class of molecules that includes tramazoline, can also interact with α2 receptors. The activation of postjunctional α2 receptors can also contribute to vasoconstriction.
Quantitative Comparison of Receptor Binding and Vasoconstrictor Potency
The following tables summarize the available quantitative data for the receptor binding affinities and vasoconstrictor potencies of this compound and phenylephrine. It is important to note that direct head-to-head comparative studies providing EC50 values from the same experimental setup are limited.
Table 1: Adrenergic Receptor Binding Affinities (Ki values)
| Compound | Receptor Subtype | Ki (nM) | Species |
| Tramazoline HCl | α1A | Low nM range | - |
| α1D | Low nM range | - | |
| Phenylephrine | α1A | 1380 | Human |
| α1B | 13500 | Human | |
| α1D | 19950 | Human |
Data for phenylephrine pKi values were converted to Ki.
Table 2: Vasoconstrictor Potency (EC50 values)
| Compound | Preparation | EC50 (µM) |
| Tramazoline HCl | Data not available | - |
| Phenylephrine | Rabbit ciliary artery | 1.3 ± 0.4 |
| Rat saphenous artery | 5.07 ± 0.34 |
Duration of Action
The duration of the vasoconstrictive effect is a critical parameter for nasal decongestants.
Table 3: Duration of Action
| Compound | Formulation | Onset of Action | Duration of Action | Source |
| Tramazoline HCl | Nasal Spray | 5-10 minutes | 6-8 hours | Clinical Study[1][4] |
| Phenylephrine | Nasal Spray | < 2 minutes | 0.5-4 hours | Pharmacokinetic Data[5] |
Experimental Protocols
In Vitro Vasoconstriction Assay (Isolated Tissue Bath)
This assay is a classical pharmacological method to determine the contractile or relaxant effects of compounds on isolated blood vessels.
Methodology:
-
Tissue Preparation: A suitable blood vessel (e.g., thoracic aorta, saphenous artery, or nasal mucosal tissue) is dissected from a laboratory animal. The vessel is cleaned of adherent connective tissue and cut into rings of 2-4 mm in length.
-
Mounting: The arterial rings are mounted between two stainless steel hooks in an isolated organ bath. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2. The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Experimentation: After equilibration, the viability of the tissue is tested with a standard contracting agent (e.g., potassium chloride). A cumulative concentration-response curve is then generated by adding increasing concentrations of the test compound (tramazoline or phenylephrine) to the organ bath.
-
Data Analysis: The contractile responses are recorded and plotted against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum contractile response) can be calculated.
Radioligand Binding Assay
This assay is used to determine the affinity of a drug for a specific receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from cell lines like HEK293 or CHO stably expressing the human α1A, α1B, α1D, or α2A, α2B, α2C receptors) are prepared.
-
Assay Setup: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors) and varying concentrations of the unlabeled test compound (tramazoline or phenylephrine).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
Summary and Conclusion
Both this compound and phenylephrine are effective vasoconstrictors that act through the alpha-adrenergic receptor system. The available data suggests that tramazoline possesses a high affinity for α1A and α1D receptors, with Ki values in the low nanomolar range.[4] In contrast, phenylephrine demonstrates a lower affinity for these receptor subtypes. This difference in receptor affinity may contribute to the observed longer duration of action of tramazoline (6-8 hours) compared to phenylephrine (0.5-4 hours) when administered as a nasal spray.[1][4][5]
While direct comparative data on vasoconstrictor potency (EC50) is limited, the higher receptor affinity of tramazoline suggests it may be a more potent vasoconstrictor than phenylephrine at the molecular level. Further head-to-head in vitro and in vivo studies are warranted to definitively establish the relative potency and efficacy of these two compounds. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. Treatment of acute rhinitis with a nasal spray containing tramazoline and essential oils: a multicenter, uncontrolled, observational trial | springermedizin.de [springermedizin.de]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Phenylephrine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Hemostatic Effects of Tramazoline and Epinephrine
A detailed examination of two alpha-adrenergic agonists used to control bleeding, supported by experimental data and mechanistic insights.
In the landscape of hemostatic agents, both tramazoline (B1683216) and epinephrine (B1671497) are utilized for their vasoconstrictive properties, which are crucial for controlling localized bleeding. While both substances achieve hemostasis through the stimulation of adrenergic receptors, their receptor affinity profiles and systemic effects warrant a comparative analysis for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their hemostatic performance, supported by available experimental data, and delves into their mechanisms of action.
Executive Summary
A key clinical study directly comparing tramazoline and epinephrine in the context of preventing nasal bleeding during nasotracheal intubation found no statistically significant difference in their hemostatic efficacy. Both agents were effective in minimizing the incidence and severity of bleeding. Mechanistically, both are alpha-adrenergic agonists; however, epinephrine's broader receptor activity (α1, α2, β1, β2) contrasts with tramazoline's more specific alpha-adrenergic agonism, suggesting potential differences in their systemic side-effect profiles.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data from a double-blind, randomized clinical trial comparing the hemostatic effects of intranasally applied tramazoline and epinephrine.
| Parameter | Tramazoline Group | Epinephrine Group | P-value | Source |
| Incidence of Bleeding | 14.5% (14/98 patients) | 12.5% (12/99 patients) | 0.63 | [1][2] |
| Degree of Bleeding | ||||
| - None | 82 patients | 84 patients | 0.78 | [1][2] |
| - Mild | 13 patients | 11 patients | [1][2] | |
| - Moderate | 1 patient | 1 patient | [1][2] | |
| - Severe | 0 patients | 0 patients | [1][2] |
Experimental Protocols
The primary comparative data is derived from a study focused on preventing nasal bleeding during nasotracheal intubation.[1][2]
Study Design: A double-blind, randomized controlled trial.[1][2]
Participants: 197 patients, aged 20-70, scheduled for general anesthesia with nasotracheal intubation.[2]
Intervention:
-
Tramazoline Group: Patients received intranasal application of tramazoline solution (0.118%).[3]
-
Epinephrine Group: Patients received intranasal application of epinephrine solution (0.02%).[3]
Primary Outcome Measures:
-
Presence of nasal bleeding, identified by visual inspection at the posterior pharyngeal wall.[1][2]
-
Degree of bleeding, categorized as none, mild, moderate, or severe.[1][2]
Secondary Outcome Measures:
-
Arrhythmia and hemodynamic changes (mean atrial pressure and heart rate).[1]
Mechanism of Action: A Look at the Signaling Pathways
Both tramazoline and epinephrine exert their primary hemostatic effect through vasoconstriction mediated by alpha-adrenergic receptors on vascular smooth muscle cells. However, their receptor selectivity differs, which has implications for their overall pharmacological profile.
Tramazoline is an alpha-adrenergic receptor agonist.[4] It functions by stimulating these receptors in the nasal mucosa, leading to the constriction of arterioles.[5] This vasoconstriction reduces blood flow, thereby decreasing tissue volume and swelling.[5]
Epinephrine is a potent agonist of both alpha and beta-adrenergic receptors.[6] Its hemostatic effect is primarily due to its action on α1-adrenergic receptors, which leads to vasoconstriction.[7] However, its stimulation of β-adrenergic receptors can lead to systemic effects such as increased heart rate and contractility.[6]
Caption: Signaling pathways for tramazoline and epinephrine leading to hemostasis.
Experimental Workflow
The following diagram illustrates the workflow of the comparative clinical trial.
Caption: Workflow of the double-blind, randomized clinical trial.
Discussion and Conclusion
The available evidence from a direct comparative study suggests that tramazoline and epinephrine have comparable hemostatic efficacy when applied topically to the nasal mucosa.[1][2] The choice between these two agents may, therefore, be guided by other factors such as their side-effect profiles and cost-effectiveness.
Epinephrine's beta-adrenergic activity, while not directly contributing to vasoconstriction, can lead to systemic cardiovascular effects, which may be a concern in certain patient populations. Tramazoline's more selective alpha-adrenergic agonism may offer a theoretical advantage in minimizing such systemic effects, although the cited study did not observe any significant arrhythmias in the epinephrine group.[1][2]
For the research and drug development community, these findings highlight the potential of more selective alpha-adrenergic agonists as effective hemostatic agents with potentially improved safety profiles. Further research is warranted to compare these agents in other experimental models of bleeding and to gather more detailed quantitative data on parameters such as bleeding time and blood loss volume. Such studies would provide a more comprehensive understanding of their relative hemostatic potential and inform the development of novel topical hemostatic therapies.
References
- 1. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Epinephrine Exerts Anticoagulant Effects during Human Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of hemostatic effect and safety between epinephrine and tramazoline during nasotracheal intubation: a double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of sympathetic activation by adrenergic infusions on hemostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] A comparison of the effects of epinephrine and xylometazoline in decreasing nasal bleeding during nasotracheal intubation | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Tramazoline Hydrochloride's Anti-inflammatory Effects in Allergic Rhinitis Models
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of tramazoline (B1683216) hydrochloride and its potential anti-inflammatory effects in the context of allergic rhinitis, benchmarked against established therapies such as intranasal corticosteroids (e.g., fluticasone (B1203827) propionate) and intranasal antihistamines (e.g., azelastine (B1213491) hydrochloride). This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of current understanding, supporting experimental data, and detailed methodologies.
Introduction: The Pathophysiology of Allergic Rhinitis
Allergic rhinitis is an IgE-mediated inflammatory disease of the nasal mucosa, triggered by allergen exposure. The pathophysiology involves a biphasic response:
-
Early Phase (within minutes): Allergen cross-linking of IgE on mast cells leads to their degranulation and the release of pre-formed mediators like histamine (B1213489) and newly synthesized mediators such as leukotrienes and prostaglandins (B1171923). This causes the characteristic symptoms of sneezing, itching, rhinorrhea, and nasal congestion.
-
Late Phase (4-6 hours post-exposure): This phase is characterized by the influx of inflammatory cells, including eosinophils, T-lymphocytes, and basophils, into the nasal mucosa. These cells release a cocktail of cytokines (e.g., IL-4, IL-5, IL-13) and other pro-inflammatory molecules, which perpetuates and amplifies the inflammatory response, leading to sustained nasal congestion and inflammation.
Mechanism of Action: Tramazoline Hydrochloride and Comparator Drugs
This compound: A Vasoconstrictive Approach
This compound is an α-adrenergic agonist. Its primary mechanism of action is the stimulation of α-1 adrenergic receptors on the smooth muscle of nasal blood vessels.[1] This leads to vasoconstriction, reducing blood flow to the nasal mucosa, which in turn decreases swelling and alleviates nasal congestion.[1] While highly effective as a decongestant, direct evidence for its anti-inflammatory effects, such as the inhibition of inflammatory cell infiltration or cytokine release in allergic rhinitis, is not well-documented in the current scientific literature. Some related α-adrenergic agonists, like oxymetazoline (B75379), have been shown to inhibit pro-inflammatory leukotriene production and promote the generation of pro-resolving lipoxins in human neutrophils, suggesting a potential, though unconfirmed, secondary anti-inflammatory action.
Fluticasone Propionate (B1217596): Broad-Spectrum Anti-inflammatory Action
Fluticasone propionate, a synthetic corticosteroid, exerts potent anti-inflammatory effects. It acts by binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus and modulates the transcription of a wide range of genes involved in the inflammatory cascade. Key anti-inflammatory actions include:
-
Inhibition of inflammatory cell influx: It significantly reduces the number of eosinophils, mast cells, and T-lymphocytes in the nasal mucosa.
-
Suppression of cytokine and chemokine production: It downregulates the expression of pro-inflammatory cytokines such as IL-4, IL-5, and TNF-α.
-
Reduction of inflammatory mediator release: It decreases the production of mediators like prostaglandins and leukotrienes.
Azelastine Hydrochloride: A Dual-Action Antihistamine
Azelastine hydrochloride is a second-generation antihistamine with a multi-faceted mechanism of action.[1] Its therapeutic effects in allergic rhinitis stem from:
-
H1 receptor antagonism: It competitively blocks histamine H1 receptors, thereby inhibiting the actions of histamine released from mast cells.[1]
-
Mast cell stabilization: Azelastine has been shown to inhibit the release of histamine, tryptase, and other inflammatory mediators from mast cells.[2]
-
Inhibition of inflammatory mediators: It can also inhibit the production of leukotrienes and certain cytokines.[1]
Comparative Efficacy on Inflammatory Markers
The following table summarizes the effects of this compound, fluticasone propionate, and azelastine hydrochloride on key inflammatory parameters in allergic rhinitis.
| Inflammatory Marker | This compound | Fluticasone Propionate | Azelastine Hydrochloride |
| Nasal Eosinophil Count | No direct evidence of reduction. | Significant reduction in nasal lavage eosinophils.[3][4][5] | Evidence of reduction in eosinophil activation markers (ECP).[2] |
| Mast Cell Degranulation | No direct evidence of inhibition. | Reduces mast cell numbers in the nasal epithelium. | Inhibits the release of histamine and tryptase from mast cells.[2] |
| Histamine Release | No direct evidence of inhibition. | Indirectly reduces the effects of histamine by decreasing overall inflammation. | Directly blocks H1 receptors and inhibits histamine release from mast cells.[1] |
| Leukotriene Levels | Potential for reduction (inferred from oxymetazoline studies). | Reduces leukotriene production. | Inhibits the production or release of leukotrienes.[1] |
| Pro-inflammatory Cytokines (IL-4, IL-5, TNF-α) | No direct evidence of inhibition. | Inhibits the expression of IL-4 mRNA and reduces levels of IL-5 and other eosinophil-active cytokines.[3][6] | Inhibits the production or release of various cytokines.[1] |
| Vasoconstriction (Decongestion) | Potent α-1 adrenergic agonist, leading to strong vasoconstriction.[1] | Reduces mucosal swelling through its anti-inflammatory effects, leading to decongestion over time. | Can reduce nasal congestion, a feature that distinguishes it from many oral antihistamines.[1] |
Experimental Protocols
Animal Model of Allergic Rhinitis (Guinea Pig)
A common preclinical model for evaluating the efficacy of treatments for allergic rhinitis involves the use of guinea pigs.
-
Sensitization: Male Dunkin Hartley guinea pigs are sensitized to an allergen, typically ovalbumin (OVA). This is often achieved through intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide, followed by intranasal boosting with OVA solution.[7][8][9][10]
-
Challenge: After a sensitization period (e.g., 2-3 weeks), the animals are challenged with an intranasal administration of OVA to induce an allergic reaction.[7][8][9][10]
-
Treatment Administration: Test compounds (e.g., this compound, fluticasone propionate, azelastine hydrochloride) or vehicle are administered intranasally at specified time points before or after the allergen challenge.
-
Assessment of Nasal Symptoms: The frequency of sneezing and nose rubbing is observed and counted for a defined period (e.g., 30 minutes) post-challenge.[7][8][9]
-
Nasal Lavage: At a specified time after the challenge, nasal lavage is performed using a buffered saline solution to collect cells and mediators from the nasal cavity.
-
Analysis of Inflammatory Markers:
-
Cell Counts: Total and differential leukocyte counts (especially eosinophils) in the nasal lavage fluid are determined using microscopy.[7][8]
-
Mediator Analysis: Levels of histamine, cytokines (e.g., IL-4, IL-5), and other inflammatory mediators in the nasal lavage fluid are quantified using techniques like ELISA.
-
Clinical Model: Nasal Allergen Challenge (NAC)
The Nasal Allergen Challenge (NAC) is a standardized clinical research model used to study the pathophysiology of allergic rhinitis and the effects of therapeutic interventions in humans.
-
Subject Selection: Participants with a confirmed history of allergic rhinitis to a specific allergen (e.g., grass pollen, cat dander) are recruited.[11][12]
-
Baseline Measurements: Baseline nasal symptom scores and collection of nasal lavage fluid or other samples (e.g., filter paper for secretions) are performed.[11][13]
-
Treatment: Subjects are randomized to receive the investigational drug (e.g., this compound nasal spray), a comparator, or a placebo for a defined period.
-
Allergen Challenge: A standardized dose of the relevant allergen is administered into the nasal passages.[11][12]
-
Post-Challenge Assessments:
-
Symptom Scores: Nasal symptoms (sneezing, itching, rhinorrhea, congestion) are recorded at regular intervals.
-
Nasal Patency: Objective measures of nasal airflow, such as peak nasal inspiratory flow (PNIF), can be taken.
-
Inflammatory Markers: Nasal lavage or secretions are collected at various time points post-challenge to measure inflammatory cell counts and mediator concentrations (e.g., eosinophils, ECP, histamine, cytokines).[13]
-
Signaling Pathways and Experimental Workflows
Caption: Pathophysiology of Allergic Rhinitis.
Caption: Experimental Workflows for Allergic Rhinitis Models.
Caption: Mechanisms of Action for Tramazoline and Comparators.
Conclusion
This compound is a potent and rapid-acting nasal decongestant, primarily functioning through α-1 adrenergic receptor-mediated vasoconstriction. While this provides effective symptomatic relief from nasal congestion, a key feature of allergic rhinitis, there is currently a lack of direct experimental evidence to validate a primary anti-inflammatory role comparable to that of intranasal corticosteroids or antihistamines.
In contrast, fluticasone propionate and azelastine hydrochloride have well-established anti-inflammatory mechanisms that target key aspects of the allergic cascade, including the inhibition of inflammatory cell recruitment, cytokine release, and mast cell degranulation. For researchers and drug development professionals, this compound remains a valuable tool for its decongestant properties. Future research could explore its potential secondary effects on inflammatory pathways, particularly in combination with other anti-inflammatory agents, to develop more comprehensive therapies for allergic rhinitis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyinfoline.com [pharmacyinfoline.com]
- 4. Evaluation of cytokines in nasal secretions after nasal antigen challenge: lack of influence of antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of prostaglandin synthesis by sodium 2-[4-(2-oxocyclopentylmethyl)phenyl] propionate dihydrate (CS-600), a new anti-inflammatory drug, and its active metabolite in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of release of inflammatory mediators in primary and cultured cells by a Chinese herbal medicine formula for allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expt 2- To determine anti-allergic activity by mast cell stabilization assay. | PDF [slideshare.net]
- 8. Oxymetazoline inhibits and resolves inflammatory reactions in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Nasal Epithelial Barrier Integrity and Tight Junctions Disruption in Allergic Rhinitis: Overview and Pathogenic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Airway Epithelial NF-κB Activation Promotes Allergic Sensitization to an Innocuous Inhaled Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Effects of oxymetazoline hydrochloride on ex vivo human nasal cilia movement measured with high-speed digital microscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Tramazoline Hydrochloride: Receptor Selectivity and Cross-Reactivity
A comprehensive guide for researchers and drug development professionals on the adrenergic and non-adrenergic receptor interactions of tramazoline (B1683216) hydrochloride in comparison to other alpha-adrenergic agonists.
Tramazoline hydrochloride is a well-established alpha-adrenergic agonist utilized primarily as a nasal decongestant. Its therapeutic effect is derived from its ability to constrict blood vessels in the nasal mucosa, thereby reducing swelling and congestion. A thorough understanding of its receptor binding profile, including its selectivity for adrenergic receptor subtypes and its potential for cross-reactivity with other receptor systems, is crucial for both elucidating its mechanism of action and for the development of new, more selective therapeutic agents. This guide provides a detailed comparison of this compound with other commonly used alpha-agonists, oxymetazoline (B75379) and xylometazoline (B1196259), supported by experimental data on receptor binding affinities and functional potencies.
Adrenergic Receptor Subtype Selectivity
Tramazoline, oxymetazoline, and xylometazoline all belong to the imidazoline (B1206853) class of compounds and exert their primary effects through interaction with alpha-adrenergic receptors. However, their affinity and selectivity across the various alpha-1 (α1A, α1B, α1D) and alpha-2 (α2A, α2B, α2C) subtypes can differ, leading to variations in their pharmacological profiles.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor and is typically expressed as the inhibition constant (Ki) or the negative logarithm of the Ki (pKi). A lower Ki or a higher pKi value indicates a higher binding affinity. The following table summarizes the available data on the binding affinities of tramazoline, oxymetazoline, and xylometazoline for human alpha-adrenergic receptor subtypes.
| Receptor Subtype | Tramazoline (pKi) | Oxymetazoline (pKi) | Xylometazoline (pKi) |
| α1A | High Affinity (low nM Ki)[1] | 7.9 | 7.1 |
| α1B | Data Not Available | 6.8 | 6.3 |
| α1D | High Affinity (low nM Ki)[1] | 7.0 | 6.3 |
| α2A | Agonist Activity[2] | 8.1 | 7.0 |
| α2B | Agonist Activity[2] | 7.3 | 7.7 |
| α2C | Agonist Activity[2][3] | 7.4 | 6.7 |
Note: Data for oxymetazoline and xylometazoline are derived from a comparative study for consistency. Data for tramazoline is compiled from sources indicating high affinity without specific pKi values for all subtypes.
From the available data, it is evident that all three compounds exhibit broad activity across alpha-adrenergic subtypes. Tramazoline is reported to have high affinity for α1A and α1D receptors, with Ki values in the low nanomolar range.[1] Oxymetazoline generally displays higher affinity for α1A and α2A subtypes compared to xylometazoline. Conversely, xylometazoline shows a comparatively higher affinity for the α2B subtype.
Cross-Reactivity with Non-Adrenergic Receptors
A critical aspect of a drug's pharmacological profile is its potential to interact with unintended targets, leading to off-target effects. As imidazoline derivatives, tramazoline, oxymetazoline, and xylometazoline have the potential to bind to non-adrenergic imidazoline receptors (I-receptors), which are classified into at least two main subtypes, I1 and I2.
While comprehensive data on the cross-reactivity of tramazoline across a wide panel of non-adrenergic receptors is limited, the known interactions of related imidazoline compounds provide valuable insights. For instance, some imidazoline derivatives have been shown to bind to imidazoline receptors, which can mediate various physiological effects, including blood pressure regulation.[4] Further research is required to fully characterize the binding profile of tramazoline at these and other non-adrenergic receptors, such as serotonergic, dopaminergic, and histaminergic receptors, to build a complete selectivity profile.
Signaling Pathways
The activation of alpha-1 and alpha-2 adrenergic receptors by agonists like tramazoline initiates distinct intracellular signaling cascades.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are Gq-protein coupled receptors.[5][6] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction, the primary mechanism behind the decongestant effect of tramazoline.[5][7]
Alpha-2 Adrenergic Receptor Signaling
Alpha-2 adrenergic receptors are coupled to Gi-proteins.[8][9] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP).[9] This reduction in cAMP can have various downstream effects, including the modulation of neurotransmitter release and smooth muscle contraction.
Experimental Protocols
The determination of receptor binding affinities is fundamental to understanding the selectivity of a compound. A standard method for this is the radioligand binding assay.
Radioligand Binding Assay Protocol
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., tramazoline) for a specific adrenergic receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the target human adrenergic receptor subtype (e.g., from transfected cell lines like HEK293 or CHO).
-
A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [3H]-Prazosin for α1 receptors, [3H]-Yohimbine or [3H]-Rauwolscine for α2 receptors).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-radioactive ligand for the target receptor).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the target receptor on ice. Resuspend the membranes in the assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, set up the following reaction mixtures in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a potent alpha-adrenergic agonist with activity at both alpha-1 and alpha-2 receptor subtypes. While it shares this characteristic with other imidazoline decongestants like oxymetazoline and xylometazoline, subtle differences in their affinity profiles for various adrenergic subtypes may contribute to variations in their clinical efficacy and side-effect profiles. The potential for cross-reactivity with non-adrenergic imidazoline receptors is a key area for further investigation to fully delineate the selectivity of tramazoline. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the pharmacology of tramazoline and to aid in the development of future therapeutic agents with improved receptor subtype selectivity.
References
- 1. medkoo.com [medkoo.com]
- 2. Uneven distribution of postjunctional alpha 1-and alpha 2-like adrenoceptors in canine arterial and venous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEGG DRUG: this compound [genome.jp]
- 4. Adrenergic and nonadrenergic effects of imidazoline and related antihypertensive drugs in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
A Comparative Analysis of the Duration of Action of Leading Nasal Decongestants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of commonly used nasal decongestants, supported by experimental data from clinical studies. The information presented is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the performance characteristics of these agents.
Data Presentation: Comparative Efficacy of Nasal Decongestants
The following table summarizes the quantitative data on the onset and duration of action of four principal nasal decongestants. The data is compiled from various clinical trials utilizing objective measures such as rhinomanometry and acoustic rhinometry to assess nasal patency.
| Parameter | Oxymetazoline (B75379) | Xylometazoline | Pseudoephedrine (sustained-release) | Phenylephrine (oral) |
| Route of Administration | Topical (Nasal Spray/Drops) | Topical (Nasal Spray/Drops) | Oral | Oral |
| Mechanism of Action | α-adrenergic receptor agonist | α-adrenergic receptor agonist | α-adrenergic receptor agonist | α-adrenergic receptor agonist |
| Onset of Action | Within 15 minutes | Within minutes | Approximately 30 minutes | Variable, often not superior to placebo |
| Duration of Action | Up to 12 hours | 8 to 10 hours | Up to 12 hours | Short, efficacy is questionable |
| Objective Decongestant Effect | Significant and sustained reduction in nasal airway resistance. | Significant reduction in nasal airway resistance, with a duration of at least 8 hours. | Modest reduction in nasal airway resistance. | Not significantly different from placebo in many studies.[1] |
Experimental Protocols
The evaluation of nasal decongestant efficacy relies on objective, quantitative measures of nasal airflow and geometry. The following are detailed methodologies for two standard experimental protocols.
Rhinomanometry
Objective: To quantify nasal airway resistance (NAR) before and after the administration of a nasal decongestant.
Methodology:
-
Subject Selection: Healthy volunteers or patients with allergic rhinitis are recruited for the study.
-
Instrumentation: An anterior or posterior rhinomanometer is used. This instrument measures the pressure of the air stream in the nose and the rate of airflow.
-
Baseline Measurement: A baseline NAR is established for each subject. The patient is seated comfortably, and a face mask or nasal olives are fitted to ensure a proper seal. The patient breathes normally through their nose while the instrument records pressure and flow.
-
Drug Administration: A single, standardized dose of the nasal decongestant (e.g., a specific number of sprays of oxymetazoline or a single oral dose of pseudoephedrine) is administered to the subject.
-
Post-Dose Measurements: NAR measurements are repeated at predetermined time intervals following drug administration. A typical schedule includes measurements at 15, 30, 60, 120, 240, 360, and 480 minutes, and can extend up to 12 hours to capture the full duration of action.
-
Data Analysis: The percentage change in NAR from the baseline is calculated for each time point. A significant and sustained decrease in NAR indicates an effective decongestant action. The time until NAR returns to baseline or a predetermined level is considered the duration of action.
Acoustic Rhinometry
Objective: To measure the cross-sectional area and volume of the nasal cavity to assess changes in nasal patency following decongestant administration.
Methodology:
-
Subject Selection: Similar to rhinomanometry, subjects are selected based on the study's inclusion and exclusion criteria.
-
Instrumentation: An acoustic rhinometer, which uses a sound pulse to measure the geometry of the nasal cavity, is utilized.
-
Baseline Measurement: A baseline measurement of the nasal cavity's cross-sectional area and volume is taken. The subject is seated, and a nosepiece is placed at the entrance of one nostril, creating an airtight seal. A sound pulse is emitted, and the reflected sound waves are analyzed to generate a plot of cross-sectional area versus distance from the nostril.
-
Drug Administration: A single dose of the nasal decongestant is administered.
-
Post-Dose Measurements: Acoustic rhinometry measurements are repeated at scheduled intervals post-administration, similar to the rhinomanometry protocol.
-
Data Analysis: The changes in the minimum cross-sectional area and the total volume of the nasal cavity from baseline are calculated. A significant increase in these parameters indicates a decongestant effect. The duration of this effect is determined by the time it takes for these measurements to return to near-baseline levels.
Mandatory Visualization
Signaling Pathways of α-Adrenergic Agonist Nasal Decongestants
Nasal decongestants primarily act as agonists of α-adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa. This activation leads to vasoconstriction, reducing blood flow and swelling of the nasal tissue, thereby alleviating congestion. The signaling pathways differ slightly between α1 and α2 adrenergic receptors.
Caption: Signaling pathways of α1 and α2-adrenergic receptors leading to vasoconstriction.
Experimental Workflow for Assessing Nasal Decongestant Efficacy
The following diagram illustrates the typical workflow of a clinical trial designed to compare the efficacy and duration of action of different nasal decongestants.
Caption: A typical experimental workflow for a comparative clinical trial of nasal decongestants.
References
A Comparative Analysis of the Long-Term Preclinical Safety Profiles of Tramazoline Hydrochloride and Other Nasal Decongestants
A detailed examination of long-term animal studies for Tramazoline (B1683216) Hydrochloride, Xylometazoline (B1196259), Oxymetazoline (B75379), and Phenylephrine (B352888) reveals distinct safety profiles for these common alpha-adrenergic agonist nasal decongestants. While extensive data is available for phenylephrine, and informative studies exist for oxymetazoline and xylometazoline, a notable lack of publicly available, detailed long-term toxicology data for tramazoline hydrochloride presents a challenge for a direct comprehensive comparison.
This guide synthesizes the available preclinical data from long-term animal studies to provide researchers, scientists, and drug development professionals with a comparative overview of the safety profiles of these four alpha-adrenergic agonists. The information is intended to support informed decision-making in the research and development of nasal decongestant therapies.
Comparative Summary of Long-Term Animal Toxicity Studies
The following tables summarize the key findings from repeated-dose and chronic toxicity studies in various animal models for xylometazoline, oxymetazoline, and phenylephrine. Due to the absence of detailed long-term study data for this compound in the public domain, a direct comparison is limited.
Table 1: Summary of Long-Term Toxicity Studies for Xylometazoline Hydrochloride
| Species | Duration | Route of Administration | Dose Levels | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Rat | 3 months | Oral | 6, 20, and 60 mg/kg | Hypertension, reduced food intake, and dose-dependent body weight gain. Slight changes associated with hypertension at higher doses.[1] | Not explicitly stated. |
| Rabbit | 14 days | Intranasal | 70 µg xylometazoline HCl three times/day | Well tolerated at the application site with no occurrence of erythema or edema. No signs of systemic toxicity.[2] | Not established in this study. |
Table 2: Summary of Long-Term Toxicity Studies for Oxymetazoline Hydrochloride
| Species | Duration | Route of Administration | Dose Levels | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Rabbit | 26 weeks | Ocular | Not specified | Fibrin in the anterior chamber of the eye (reversible).[3] | 105 µ g/eye/day .[3][4] |
| Rat | 4 weeks | Intranasal | 2 drops of 0.05% oxymetazoline HCl 3 times a day | Significant increase in ischemic changes, congestion, PNL accumulations, necrosis, and ulceration in the tail skin.[5][6] | Not established in this study. |
| Rabbit | 4 weeks | Intranasal | 2 puffs twice a day | Histologic changes including ciliary loss, epithelial ulceration, inflammatory cell infiltration, and subepithelial edema.[7][8] | Not established in this study. |
Table 3: Summary of Long-Term Toxicity Studies for Phenylephrine Hydrochloride
| Species | Duration | Route of Administration | Dose Levels | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Rat | 2 years | Feed | 620 and 1,250 ppm (approx. 24 and 50 mg/kg/day) | Chronic focal inflammation of the liver and inflammation of the prostate in males. No evidence of carcinogenicity.[1][6][9][10][11] | Not explicitly stated. |
| Mouse | 2 years | Feed | 1,250 and 2,500 ppm (approx. 133 and 270 mg/kg/day) | No evidence of carcinogenicity.[6][9][10][11] | Not explicitly stated. |
| Rabbit | 4 weeks | Intranasal | 2 puffs 5 times daily | Histologic changes including ciliary loss, epithelial ulceration, inflammatory cell infiltration, and subepithelial edema.[7][8] | Not established in this study. |
Experimental Protocols
A detailed understanding of the methodologies employed in these key studies is crucial for interpreting the safety data.
Phenylephrine Hydrochloride 2-Year Carcinogenesis Study (NTP TR-322)
-
Test Substance: Phenylephrine hydrochloride (99% pure).
-
Animal Species: F344/N rats and B6C3F1 mice.
-
Administration: The test substance was administered in the feed for two years.
-
Dose Levels:
-
Rats: 0, 620, and 1,250 ppm.
-
Mice: 0, 1,250, and 2,500 ppm.
-
-
Parameters Evaluated: Survival, body weight, feed consumption, clinical observations, and comprehensive histopathological examination of tissues.[6][9][11]
Oxymetazoline Hydrochloride 4-Week Intranasal Study in Rats
-
Test Substance: 0.05% oxymetazoline HCl nasal spray.
-
Animal Species: Male Wistar Albino rats.
-
Administration: Two drops were applied to each nasal cavity three times a day for four weeks.
-
Control Group: Received saline water.
-
Parameters Evaluated: Histopathological investigation of samples from the mandible, parotid gland, and tail.[5][6]
Xylometazoline Hydrochloride 14-Day Local Tolerance and Toxicity Study in Rabbits
-
Test Substance: Xylometazoline HCl 0.05% nasal spray.
-
Animal Species: Rabbits.
-
Administration: Repeated intranasal administration into the left nostril three times per day for 14 days. The right nostril served as an untreated control.
-
Parameters Evaluated: Mortality, clinical symptoms, local irritation (erythema and edema), body weight, and hematological and clinical biochemistry parameters.[2][12]
Signaling Pathways
The pharmacological and potential toxicological effects of these nasal decongestants are primarily mediated through their interaction with adrenergic receptors.
Alpha-1 Adrenergic Receptor Signaling Pathway (Vasoconstriction)
Tramazoline, xylometazoline, oxymetazoline, and phenylephrine all act as agonists at α1-adrenergic receptors, which are Gq protein-coupled receptors. Activation of this pathway in vascular smooth muscle leads to vasoconstriction, the desired therapeutic effect for nasal decongestion. The signaling cascade is as follows:
Alpha-2 Adrenergic Receptor Signaling Pathway (Negative Feedback)
Some of these compounds, particularly the imidazoline (B1206853) derivatives (tramazoline, xylometazoline, oxymetazoline), also have activity at α2-adrenergic receptors. These are Gi protein-coupled receptors, and their activation on presynaptic neurons inhibits the release of norepinephrine (B1679862), creating a negative feedback loop. This can modulate the overall sympathomimetic effect.
Discussion of Findings and Limitations
The available long-term animal studies provide valuable insights into the safety profiles of xylometazoline, oxymetazoline, and phenylephrine. The 2-year studies on phenylephrine are the most comprehensive, indicating a lack of carcinogenicity but suggesting potential for inflammatory effects in the liver and prostate of rats at the tested doses.[1][6][9] Studies on oxymetazoline and xylometazoline, while of shorter duration, point towards local tissue damage in the nasal mucosa with prolonged use, including inflammation and histological changes.[1][5][7][8]
A significant limitation of this comparative guide is the absence of detailed, publicly available long-term toxicology studies for this compound that are comparable to those of the other agents. While tramazoline has been in clinical use for many years, the lack of accessible preclinical safety data that meets current regulatory standards for chronic toxicity testing makes a direct and robust comparison challenging. Therefore, the safety profile of this compound can primarily be inferred from its pharmacological class as an alpha-adrenergic agonist and from shorter-term clinical observations.
References
- 1. SMPDB [smpdb.ca]
- 2. Target Organs and Levels of Evidence for TR-322 [ntp.niehs.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. TR-322: Phenylephrine hydrochloride (61-76-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 6. Abstract for TR-322 [ntp.niehs.nih.gov]
- 7. PathWhiz [smpdb.ca]
- 8. Effects of topical nasal decongestants on histology of nasal respiratory mucosa in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 10. Video: IP3/DAG Signaling Pathway [jove.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
A Head-to-Head Comparison of Tramazoline and Other Imidazoline Derivatives in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of tramazoline (B1683216) with other prominent imidazoline (B1206853) derivatives used as nasal decongestants, including xylometazoline (B1196259), oxymetazoline (B75379), and naphazoline (B1676943). By synthesizing preclinical and clinical data, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development and respiratory medicine.
Introduction to Imidazoline Derivatives
Imidazoline derivatives are a class of sympathomimetic amines that act as α-adrenergic receptor agonists.[1] Their primary mechanism of action involves vasoconstriction of the blood vessels in the nasal mucosa, which reduces swelling and alleviates nasal congestion.[1] While effective, these compounds vary in their receptor selectivity, potency, duration of action, and propensity to cause side effects such as rebound congestion (rhinitis medicamentosa).[1][2] This guide focuses on a head-to-head comparison of tramazoline against other commonly used imidazoline derivatives.
Comparative Pharmacodynamics: Receptor Binding and Potency
The clinical effects of imidazoline derivatives are dictated by their affinity and activity at α1- and α2-adrenergic receptors. While direct comparative studies measuring the binding affinities (Ki) and vasoconstrictive potency (EC50) of all four compounds under identical experimental conditions are limited, the available data provides insights into their pharmacological profiles.
Table 1: Comparative Receptor Binding Affinities (Ki) of Imidazoline Derivatives at α-Adrenergic Receptors
| Compound | α1A-AR (Ki, nM) | α2A-AR (Ki, nM) | α2B-AR (Ki, nM) | Receptor Selectivity | Source |
|---|---|---|---|---|---|
| Tramazoline | Data not available | Data not available | Data not available | Predominantly α2-agonist | [3] |
| Xylometazoline | α1A-selective affinity | High affinity | Full agonist | α1A > α2B | [4] |
| Oxymetazoline | High affinity (Higher than Xylometazoline) | High affinity | Full agonist (more potent than Xylometazoline) | α2A > α1A | [4][5] |
| Naphazoline | Non-selective | Moderate intrinsic efficacy | Data not available | Non-selective α1/α2 agonist |[4] |
Note: Direct comparative Ki values from a single study are not available in the public domain. The information presented is synthesized from multiple sources and indicates relative affinities and activities.
Oxymetazoline generally exhibits a higher affinity for α1A-adrenergic receptors compared to xylometazoline.[6] Both oxymetazoline and xylometazoline are full agonists at the α2B-adrenoceptor, with oxymetazoline demonstrating greater potency.[6] Tramazoline is also characterized as a potent α-adrenergic agonist.[3]
Vasoconstrictor Potency
The vasoconstrictive effect is the primary mechanism for nasal decongestion. While direct EC50 comparisons are scarce, clinical observations on the duration of action can provide an indirect measure of potency and receptor interaction.
Table 2: Comparative Clinical Efficacy and Pharmacokinetics of Imidazoline Derivatives
| Parameter | Tramazoline | Xylometazoline | Oxymetazoline | Naphazoline |
|---|---|---|---|---|
| Onset of Action | ~5-10 minutes | ~5-10 minutes | ~5-10 minutes | Rapid |
| Duration of Action | Up to 10 hours | 8-10 hours | Up to 12 hours | 4-6 hours |
| Rebound Congestion | Can occur with prolonged use | Higher incidence reported | Lower incidence reported | Can occur with prolonged use |
| Systemic Bioavailability | Low | Low | Low | Low |
| Elimination Half-life | Data not available | ~2-3 hours | 5-8 hours | Data not available |
A study comparing several imidazoline derivatives using acoustic rhinometry found that tramazoline, xylometazoline, and oxymetazoline had an appreciable effect after 4 hours, while naphazoline's effect had dissipated.[9] After 8 hours, only oxymetazoline still had a relevant decongestive effect.[9] This suggests a longer duration of action for oxymetazoline, followed by tramazoline and xylometazoline, with naphazoline being the shortest-acting of the group.
Clinical Efficacy: Head-to-Head Studies
Direct, head-to-head, randomized controlled trials comparing tramazoline with other imidazoline derivatives using objective measures like rhinomanometry or acoustic rhinometry are limited. However, a comparative study of oxymetazoline and xylometazoline in healthy subjects using these methods found no statistically significant difference in their decongestive effects.[11] Both were found to be fast-acting and potent topical decongestants.[11]
A study evaluating a nasal spray containing tramazoline reported a significant reduction in nasal symptom scores and improvement in quality of life in patients with acute rhinitis.[12] Another study found that tramazoline's efficacy is similar to that of xylometazoline.[1]
Safety Profile: Side Effects and Rebound Congestion
The side effect profiles of imidazoline derivatives are a critical consideration in their clinical use. Common local side effects for all include nasal dryness, burning, and stinging.[1][13] Systemic side effects, though less common due to low systemic absorption, can include headache, dizziness, and palpitations.[3][13]
Rebound Congestion (Rhinitis Medicamentosa):
A significant concern with the prolonged use of topical nasal decongestants is rebound congestion, a condition characterized by a worsening of nasal obstruction as the medication's effect wears off.[2][14] The incidence and severity of rebound congestion can vary between different imidazoline derivatives. Some evidence suggests that longer-acting agents like oxymetazoline may have a lower risk of rebound congestion compared to shorter-acting agents.[7] However, it is a risk with all imidazoline derivatives if used for more than the recommended duration (typically 3-5 days).[2][13] One study noted a rebound effect with reactive hyperemia after 8 hours for shorter-acting products like naphazoline and tramazoline.[9]
Experimental Protocols
Radioligand Binding Assay for α-Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the α-adrenergic receptor subtypes of interest are isolated from transfected cell lines or tissue homogenates.[15]
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors or [3H]-yohimbine for α2 receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (tramazoline, xylometazoline, etc.).[16][17]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.[15]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[18]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[18]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[15]
In Vitro Vasoconstriction Assay (Isolated Tissue Bath)
This assay measures the potency (EC50) of a compound to induce smooth muscle contraction.
Protocol Outline:
-
Tissue Preparation: Arterial rings (e.g., from rat aorta or human nasal mucosa) are dissected and mounted in an isolated tissue bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.[14][19]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: Increasing concentrations of the agonist (tramazoline, xylometazoline, etc.) are added to the bath, and the resulting isometric contraction is recorded using a force transducer.[20]
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal contraction (EC50) is calculated to determine its potency.[19]
Signaling Pathways and Visualizations
Imidazoline derivatives exert their vasoconstrictive effects primarily through the Gq-coupled α1-adrenergic receptor signaling pathway.
Caption: α1-Adrenergic Receptor Gq Signaling Pathway for Vasoconstriction.
References
- 1. Part 1 - imidazolines and the changing face of nasal decongestants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhinitis medicamentosa - Wikipedia [en.wikipedia.org]
- 3. Systemic side effects of locally used oxymetazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Oxymetazoline - Wikipedia [en.wikipedia.org]
- 9. Nasal decongestion with imidazoline derivatives: acoustic rhinometry measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 11. A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are the side effects of Tramazoline Hydrochloride? [synapse.patsnap.com]
- 14. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 19. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scireq.com [scireq.com]
Safety Operating Guide
Proper Disposal of Tramazoline Hydrochloride in a Laboratory Setting
The disposal of tramazoline (B1683216) hydrochloride, as with any laboratory chemical, requires adherence to strict safety and environmental regulations to minimize risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of tramazoline hydrochloride waste generated in research, development, and scientific laboratories.
Waste Identification and Segregation
The initial and most critical step is the correct identification and segregation of this compound waste.
-
Waste Stream Identification : All materials contaminated with this compound must be treated as chemical waste. This includes:
-
Segregation : It is imperative to segregate this compound waste from other waste streams at the point of generation.[3][4] Do not mix this waste with other chemical waste, particularly reactive substances, to prevent dangerous chemical reactions.[2][4]
Waste Collection and Labeling
Proper collection and clear labeling are essential for safe storage and handling.
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[3][4][5] The container must have a secure lid and be kept closed except when adding waste.[1][5]
-
Labeling : The waste container must be clearly labeled as hazardous or chemical waste, in accordance with your institution's and local regulations. The label should include:
Storage of Chemical Waste
Waste must be stored safely in a designated area prior to its disposal.
-
Designated Storage Area : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][6] This area should be under the control of laboratory personnel and away from general traffic.
-
Secondary Containment : All hazardous waste containers must be stored in secondary containment, such as a spill tray or a larger, chemically resistant bin, to contain any potential leaks or spills.[1]
-
Segregation of Incompatibles : Ensure that the stored this compound waste is segregated from incompatible materials to prevent reactions.[1]
Disposal Procedures
The final disposal of this compound waste must be handled by qualified professionals in compliance with all regulations.
-
Prohibition of Sewer Disposal : Under no circumstances should this compound or any pharmaceutical waste be disposed of down the drain or in the regular trash.[2][7] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[7][8]
-
Professional Waste Disposal Service : The disposal of chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][9] These professionals are trained to handle and transport chemical waste in accordance with federal, state, and local regulations.[4]
-
Incineration : The generally recommended method for the disposal of pharmaceutical waste is high-temperature incineration at a permitted facility.[2][10] This process effectively destroys the active pharmaceutical ingredients, preventing their release into the environment.
Spill Management
In the event of a spill, prompt and correct action is necessary to mitigate hazards.
-
Consult the Safety Data Sheet (SDS) : The SDS for this compound provides specific instructions for spill cleanup.
-
Small Spills : For minor spills, use an inert, non-combustible absorbent material to contain and clean up the substance. Place all contaminated absorbent materials into the designated hazardous waste container.[2]
-
Large Spills : In the case of a significant spill, evacuate the area immediately and contact your facility's EHS department for assistance.[1][2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. epa.gov [epa.gov]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. angenechemical.com [angenechemical.com]
- 10. epa.gov [epa.gov]
Safeguarding Your Research: A Guide to Handling Tramazoline Hydrochloride
For Immediate Reference: Essential Safety and Handling Protocols
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tramazoline hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent α-adrenergic agonist that requires careful handling due to its toxicological profile. It is classified as toxic if swallowed and can cause severe skin burns and eye damage. The following information outlines the necessary personal protective equipment (PPE), procedural workflows for safe handling and disposal, and immediate first aid measures in case of exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles | Nitrile gloves | Lab coat | Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator is required. |
| Solution Preparation | Safety goggles | Nitrile gloves | Lab coat | Work within a certified chemical fume hood. |
| Handling Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | General laboratory ventilation. |
| Waste Disposal | Safety goggles | Nitrile gloves | Lab coat | Handle within a well-ventilated area or chemical fume hood. |
Procedural Workflow for Handling this compound
To ensure a safe and efficient workflow, from initial preparation to final disposal, the following steps must be meticulously followed. This process is designed to minimize exposure risk and prevent contamination.
Caption: Safe handling workflow for this compound.
First Aid Measures in Case of Exposure
Immediate and appropriate first aid is critical in mitigating the health risks associated with this compound exposure. The following diagram outlines the essential first aid steps for different exposure routes. In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.
Caption: First aid procedures for this compound exposure.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Unused or Expired Compound: Collect in a designated, clearly labeled, and sealed container for non-RCRA pharmaceutical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and paper towels, must be collected in a dedicated, sealed waste container.
-
Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic.
Disposal Method:
-
Do not dispose of this compound down the drain or in regular trash.
-
Engage a licensed hazardous waste disposal contractor for the incineration of all this compound waste. This is the preferred method to ensure complete destruction of the active pharmaceutical ingredient.[1]
-
Maintain detailed records of all disposed quantities and disposal dates in accordance with institutional and local regulations.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
